Naamine
描述
Structure
3D Structure
属性
分子式 |
C20H23N3O4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
5-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C20H23N3O4/c1-23-16(9-13-10-17(24)19(27-3)18(25)11-13)15(22-20(23)21)8-12-4-6-14(26-2)7-5-12/h4-7,10-11,24-25H,8-9H2,1-3H3,(H2,21,22) |
InChI 键 |
RJCHCFQTUKAYAA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC(=C(C(=C3)O)OC)O |
同义词 |
naamine E |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Naamine Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the origins, extraction, and purification of a promising class of marine-derived 2-aminoimidazole alkaloids.
Introduction
The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of novel molecular architectures with significant potential for drug discovery and development. Among these, the naamine alkaloids, a family of 2-aminoimidazole-containing natural products, have emerged as a focal point of intensive research. First isolated from calcareous sponges of the genus Leucetta, particularly Leucetta chagosensis, these compounds have demonstrated a broad spectrum of compelling biological activities, including potent antifungal, cytotoxic, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound alkaloids, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the associated experimental workflows and a significant signaling pathway influenced by these compounds.
Discovery and Natural Sources
The first members of the this compound and naamidine family of alkaloids were identified from the Red Sea sponge Leucetta chagosensis.[1] Subsequent investigations of this and other related sponge species, such as Pericharax heteroraphis, have led to the isolation of a growing number of structurally diverse analogs.[1] These calcareous sponges, found in various marine environments including the Indo-Pacific region, are prolific producers of these unique imidazole alkaloids. The complex ecological pressures and symbiotic relationships within these marine invertebrates are thought to contribute to the biosynthesis of these potent secondary metabolites.
Experimental Protocols: Isolation and Purification of this compound Alkaloids
The isolation of this compound alkaloids from their natural sponge sources is a multi-step process that requires careful extraction and chromatographic separation. The following protocol is a representative methodology based on established procedures for the isolation of imidazole alkaloids from Leucetta chagosensis.[2]
Sample Collection and Preparation
-
Collection: Specimens of Leucetta chagosensis are collected from their marine habitat.
-
Preservation: Immediately after collection, the sponge material is typically stored in a mixture of ethanol and water (1:1) to prevent degradation of the secondary metabolites.
-
Drying: The sponge tissue is first air-dried to remove the ethanol and then subjected to freeze-drying to eliminate all water content. The dried sponge material can then be stored until extraction.
Extraction
-
The freeze-dried and powdered sponge material is exhaustively extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the target compounds.
-
The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
The crude methanolic extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity. A typical partitioning process involves the following steps:
-
The crude extract is suspended in water and first partitioned against a non-polar solvent such as hexane to remove lipids and other non-polar constituents.
-
The aqueous layer is then successively partitioned against solvents of increasing polarity, such as ethyl acetate (EtOAc) and butanol (BuOH).
-
The majority of the this compound alkaloids are typically found in the more polar ethyl acetate and butanol fractions. Each fraction is concentrated under reduced pressure.
Chromatographic Purification
The bioactive fractions (typically the EtOAc and BuOH fractions) are then subjected to a series of chromatographic steps to isolate the individual this compound alkaloids.
-
Size-Exclusion Chromatography: The concentrated fraction is often first fractionated on a Sephadex LH-20 column using methanol as the mobile phase. This separates the compounds based on their molecular size.
-
Reversed-Phase Chromatography: Fractions from the Sephadex column that show the presence of imidazole alkaloids (often identified by UV spectroscopy) are then subjected to reversed-phase silica gel column chromatography. A common eluent system is a gradient of methanol and water, sometimes with the addition of a small amount of trifluoroacetic acid (TFA) (e.g., MeOH:H₂O:TFA, 50:50:0.1%).
-
High-Performance Liquid Chromatography (HPLC): The final purification of the individual this compound alkaloids is typically achieved using semi-preparative reversed-phase HPLC. This high-resolution technique allows for the separation of closely related structural analogs.
Quantitative Data
The following tables summarize the quantitative data related to the biological activity and characterization of selected this compound alkaloids.
Table 1: Cytotoxic Activity of this compound Alkaloids
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| This compound G | L5178Y (Mouse Lymphoma) | 10 | - | [4] |
| HeLa (Human Cervix Carcinoma) | 10 | - | [4] | |
| Naamidine H | HeLa (Human Cervix Carcinoma) | 5.6 | - | [5] |
| Naamidine I | HeLa (Human Cervix Carcinoma) | 15 | - | [5] |
| This compound J | MCF-7 (Human Breast Adenocarcinoma) | - | 20.1 | [3] |
| A549 (Human Lung Carcinoma) | - | 23.7 | [3] | |
| HeLa (Human Cervix Carcinoma) | - | 28.2 | [3] | |
| PC9 (Human Lung Adenocarcinoma) | - | 45.3 | [3] |
Table 2: Antifungal and Antiviral Activity of this compound Alkaloids
| Compound | Activity | Organism/Virus | Measurement | Value | Reference |
| This compound G | Antifungal | Cladosporium herbarum | Strong Activity | - | [4] |
| Benzyloxy this compound derivative 15d | Antifungal | 14 Phytopathogenic Fungi | Broad Spectrum | - | [6] |
| Naamidine H | Antifungal | Cercospora arachidicola | Higher than Carbendazim | - | [6] |
| Benzyloxy this compound derivative 15d | Antiviral | Tobacco Mosaic Virus (TMV) | Inactivation Activity (500 µg/mL) | 46% | [6] |
| Curative Activity (500 µg/mL) | 49% | [6] | |||
| Protective Activity (500 µg/mL) | 41% | [6] |
Table 3: Spectroscopic Data for Selected this compound Alkaloids
| Compound | Molecular Formula | HR-MS (m/z) | Key ¹H NMR Signals (δ in ppm) | Key ¹³C NMR Signals (δ in ppm) | Reference |
| This compound G | C₂₀H₂₂N₄O₂ | - | 7.05 (d), 6.78 (d), 6.69 (d), 6.62 (d), 3.73 (s), 3.69 (s), 3.65 (s), 3.10 (s) | 158.0, 155.9, 149.2, 133.0, 130.6, 130.0, 129.8, 115.4, 113.8, 55.5, 32.7, 29.3, 28.5 | [4] |
| Naamidine H | C₂₃H₂₃N₅O₄ | 434.1828 [M+H]⁺ | 7.11 (d), 6.83 (d), 6.81 (d), 6.73 (d), 3.87 (s), 3.77 (s), 3.40 (s), 3.17 (s) | 163.3, 158.5, 157.0, 155.2, 146.7, 134.7, 131.3, 129.5, 129.3, 128.7, 127.0, 115.0, 114.3, 55.5, 32.1, 30.0, 28.8, 25.0 | [5] |
| Naamidine I | C₂₄H₂₅N₅O₅ | 464.1934 [M+H]⁺ | 7.12 (d), 6.84 (d), 6.82 (d), 6.74 (d), 3.88 (s), 3.78 (s), 3.77 (s), 3.41 (s), 3.18 (s) | 163.3, 158.5, 157.0, 155.2, 147.8, 146.7, 134.7, 131.3, 129.5, 129.3, 128.7, 127.0, 115.0, 114.3, 111.5, 56.0, 55.5, 32.1, 30.0, 28.8, 25.0 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and discovery of this compound alkaloids from their marine sponge source.
Signaling Pathway: ERK1/2 Regulation by Naamidine A
Naamidine A has been shown to interact with the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] Instead of inhibiting these kinases, naamidine A uniquely intensifies their phosphotransferase activity, leading to a robust and sustained ERK signal, which ultimately results in G1 cell cycle arrest in tumor cells.[7] The following diagram depicts the canonical ERK1/2 signaling pathway and the proposed point of intervention by naamidine A.
Conclusion
The this compound alkaloids represent a structurally intriguing and biologically significant class of marine natural products. Their discovery in marine sponges has opened new avenues for the development of novel therapeutic agents. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of these compounds, enabling further investigation into their diverse biological activities and mechanisms of action. As our ability to explore the vast chemical space of the marine environment continues to improve, it is anticipated that many more members of the this compound alkaloid family and other novel bioactive compounds will be discovered, offering new hope in the fight against a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazole alkaloids from the Indonesian sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Naamine Compounds: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025
Abstract
Naamine compounds, a class of 2-aminoimidazole alkaloids, represent a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from marine invertebrates, these metabolites exhibit a wide array of promising biological activities, including antimicrobial, antiviral, and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources of Naamines, details their known biological activities with quantitative data, outlines established experimental protocols for their isolation and characterization, and illustrates key biological pathways and experimental workflows.
Introduction to this compound Compounds
Naamines are marine-derived alkaloids characterized by a central 2-aminoimidazole ring.[1] First discovered in marine sponges, this family of compounds, along with related structures like the naamidines, has attracted considerable attention for its potent and diverse bioactivities.[1] Their unique structures have made them challenging targets for total synthesis, further highlighting the importance of their natural sources for continued research and development.[2] While their full medicinal potential is still being explored, their demonstrated efficacy against plant pathogens and their cytotoxic effects warrant further investigation for applications in agriculture and oncology.[1][2]
Natural Occurrences of this compound Compounds
The primary natural reservoirs of this compound compounds are marine sponges. These sessile invertebrates are well-known for producing a vast diversity of secondary metabolites, many of which are believed to be synthesized by associated microorganisms.[3][4]
Primary Sources:
-
Marine Sponges: The sponge Leucetta chagosensis is a notable source from which various 2-aminoimidazole alkaloids, including naamines, isonaamines, and naamidines, have been isolated.[1] Sponges of the genus Haliclona have also been identified as producers of related bioactive alkaloids like the manzamines.[4][5][6]
While sponges are the direct source of isolation, there is a prevailing hypothesis that the true producers of many complex marine natural products are symbiotic microorganisms, such as bacteria or fungi, residing within the sponge tissue.[3][7] This suggests that microbial fermentation could be a potential future avenue for sustainable production of these compounds.[7]
Biological Activities and Quantitative Data
This compound compounds and their synthetic derivatives have demonstrated a range of biological activities. Their potential has been evaluated in antiviral, antifungal, and cytotoxic assays.
Antiviral Activity: Select this compound derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV), in some cases exceeding the efficacy of the commercial virucide ribavirin.[1][8]
Table 1: In Vivo Anti-Tobacco Mosaic Virus (TMV) Activity of this compound Derivative 15d
| Activity Type | Derivative 15d (at 500 µg/mL) | Ribavirin (Commercial Control) |
|---|---|---|
| Inactivation | 46% | 32% |
| Curative | 49% | 35% |
| Protective | 41% | 34% |
Data sourced from Molecules, 2018.[1]
Antifungal Activity: The compounds also exhibit broad-spectrum antifungal properties against various phytopathogenic fungi.[1] The activity varies depending on the specific fungal species and the chemical structure of the this compound derivative.[1]
Table 2: Notable In Vitro Fungicidal Activity of this compound Compounds
| Compound | Target Phytopathogenic Fungi | Activity Comparison |
|---|---|---|
| This compound A (1d) | Rhizoctonia cerealis | Higher than carbendazim |
| Derivative 1j | Rhizoctonia cerealis | Higher than carbendazim |
| Derivative 1m | Rhizoctonia cerealis | Higher than carbendazim |
| Naamidine H (2c) | Rhizoctonia cerealis | Higher than carbendazim |
| Derivative 15d | Broad-spectrum | Emerged as a lead compound |
Data sourced from Molecules, 2018.[1]
Other Bioactivities:
-
Cytotoxicity: Certain 2-aminoimidazole alkaloids exhibit cytotoxicity, a property that is foundational for anticancer drug research.[1]
-
Enzyme Inhibition: Naamidine A has been noted for its ability to regulate the kinases ERK1 and ERK2, a pathway distinct from those targeted by many current anticancer drugs.[2]
Signaling Pathway Interactions
While the complete signaling cascades for all this compound compounds are not fully elucidated, key interactions have been identified. Naamidine A, a closely related compound, is known to modulate the extracellular signal-regulated kinases ERK1 and ERK2, which are critical components of the MAPK/ERK pathway involved in cell proliferation, differentiation, and survival.
Experimental Protocols
This section details generalized yet comprehensive protocols for the extraction, characterization, and analysis of this compound compounds from their natural sources.
General Experimental Workflow
The process from collection to bioassay follows a multi-step workflow to ensure the isolation and validation of pure, active compounds.
Protocol for Extraction and Isolation
This protocol is a representative method for isolating this compound compounds from a marine sponge.
-
Preparation of Material:
-
Collect sponge samples (e.g., Leucetta chagosensis) and freeze-dry them to remove water.
-
Grind the lyophilized sponge tissue into a coarse powder using a mortar and pestle or a blender.[7]
-
-
Solvent Extraction (Maceration):
-
Submerge the powdered sponge material in a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1 v/v) in a large flask.
-
Allow the mixture to stand at room temperature for 24-48 hours with occasional stirring.[9]
-
Filter the mixture to separate the solvent (extract) from the solid sponge residue. Repeat the extraction process on the residue 2-3 times to maximize yield.
-
-
Concentration:
-
Combine all solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography. A common stationary phase is silica gel.
-
Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing compounds of interest.
-
-
Purification:
Protocol for Structural Characterization
Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods.
-
Mass Spectrometry (MS):
-
Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental formula of the compound.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Acquire a series of NMR spectra:
-
Protocol for In Vitro Antifungal Assay
This protocol describes a method to evaluate the fungicidal activity of isolated compounds against phytopathogenic fungi.[1]
-
Preparation of Fungal Cultures:
-
Culture the target fungi (e.g., Rhizoctonia cerealis, Physalospora piricola) on Potato Dextrose Agar (PDA) plates.
-
-
Preparation of Test Solutions:
-
Dissolve the purified this compound compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the stock solution to achieve a range of test concentrations.
-
-
Microdilution Method:
-
In a 96-well microplate, add a standardized suspension of fungal spores or mycelial fragments to each well containing a specific concentration of the test compound.
-
Include positive controls (commercial fungicide like carbendazim) and negative controls (solvent only).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth in the negative control wells (typically 48-72 hours).
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.
-
Calculate the percentage of growth inhibition at various concentrations compared to the negative control.
-
Conclusion and Future Outlook
This compound compounds, originating primarily from marine sponges, constitute a valuable class of natural products with significant therapeutic and agrochemical potential. Their demonstrated efficacy as antiviral and antifungal agents highlights the importance of marine biodiversity as a source for novel drug leads. Future research should focus on several key areas: elucidating the complete biosynthetic pathways, which may enable biotechnological production; exploring the full spectrum of their biological activities through broader screening programs; and conducting structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs. The technical protocols outlined in this guide provide a foundational framework for researchers to advance the exploration and development of these fascinating marine alkaloids.
References
- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry of Marine Sponges∗ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manzamine B | C36H46N4O | CID 9937450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A [frontiersin.org]
- 8. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New enamine derivatives of lapachol and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Naamidine in Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naamidines, a class of pharmacologically significant pyrrole-imidazole alkaloids (PIAs) isolated from marine sponges of the genus Leucetta, have garnered considerable interest for their diverse biological activities. Despite their potential in drug development, the intricate biosynthetic pathway responsible for their formation within the sponge holobiont remains largely unelucidated. This technical guide synthesizes the current scientific understanding of naamidine biosynthesis, presenting a proposed pathway based on precursor feeding studies, biomimetic synthesis, and metabolomic analyses. While specific enzymatic details and quantitative data are yet to be discovered, this document provides a foundational framework for future research and exploration of this complex natural product assembly line.
Proposed Biosynthetic Pathway of Pyrrole-Imidazole Alkaloids, Including Naamidines
The biosynthesis of naamidines is believed to be a multi-step process commencing from fundamental amino acid precursors. The proposed pathway can be broadly categorized into the formation of two key heterocyclic moieties, their subsequent condensation to form a central intermediate, and the final diversification into the various naamidine structures.
The entire biosynthetic scheme is a hypothesis constructed from various lines of indirect evidence. The specific enzymes catalyzing these transformations in marine sponges have not yet been identified or characterized.
Formation of the Pyrrole-2-Carboxylate Moiety
The pyrrole ring, a characteristic feature of many PIAs, is widely proposed to originate from the amino acid L-proline .[1] While the precise enzymatic machinery remains unknown, it is hypothesized that a series of oxidation reactions convert L-proline into the pyrrole-2-carboxylate unit.[1]
Formation of the 2-Aminoimidazole Moiety
The biosynthesis of the 2-aminoimidazole core is a more complex and less understood process. Current evidence strongly suggests that L-lysine is the primary precursor.[1] A critical step in this pathway is the conversion of L-lysine to the non-proteinogenic amino acid homoarginine .[1] This intermediate is then believed to undergo further enzymatic modifications, including oxidation and cyclization, to yield the 2-aminoimidazole core.[1][2]
Condensation and Formation of the Key Intermediate: Oroidin
A central and well-supported hypothesis in PIA biosynthesis is the role of oroidin as a key intermediate and precursor to a vast array of more complex alkaloids, including the naamidines.[1] Oroidin is formed through the condensation of the proline-derived pyrrole moiety and the lysine-derived 2-aminoimidazole portion.[1] This condensation is presumed to be an enzyme-mediated process.[1]
Dimerization and Cyclization to Form Naamidines
The structural diversity observed in the naamidine family and other PIAs is thought to arise from the subsequent dimerization and cyclization of monomeric precursors like oroidin.[1] These transformations can be intricate and may involve a combination of enzymatic and non-enzymatic steps, potentially including [2+2] and [4+2] cycloadditions.[1]
Data Presentation: Summary of Biosynthetic Components
Due to the nascent stage of research into naamidine biosynthesis, quantitative data such as enzyme kinetics, reaction yields, and precursor concentrations are not available in the current scientific literature. The following table summarizes the key components and proposed transformations in a qualitative manner.
| Biosynthetic Step | Precursor(s) | Key Intermediate(s) | Product | Supporting Evidence |
| Formation of Pyrrole Moiety | L-Proline | - | Pyrrole-2-carboxylate unit | Precursor feeding studies with labeled proline[1] |
| Formation of 2-Aminoimidazole Moiety | L-Lysine | Homoarginine | 2-Aminoimidazole core | Precursor feeding studies with labeled lysine; Detection of homoarginine in sponge metabolomes[1][2] |
| Formation of Oroidin | Pyrrole-2-carboxylate unit, 2-Aminoimidazole core | - | Oroidin | Isolation of oroidin from sponges; Biomimetic synthesis[1] |
| Formation of Naamidines | Oroidin (and related monomers) | - | Naamidine structures | Structural relationship between oroidin and naamidines; Biomimetic synthesis studies[1] |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for PIAs has relied on several key experimental techniques. The following sections provide a generalized overview of these methodologies.
Precursor Feeding Studies
This classical technique is instrumental in identifying the primary building blocks of natural products.[1]
Methodology:
-
Preparation of Labeled Precursors: Isotopically labeled precursor molecules (e.g., with ¹³C or ¹⁵N) such as L-proline and L-lysine are synthesized or commercially obtained.
-
Administration to the Sponge: The labeled precursors are administered to the marine sponge, either by injection or by incubation in seawater containing the labeled compound. The sponge is then allowed to metabolize the precursors over a period of time.
-
Isolation of the Target Natural Product: After the incubation period, the sponge tissue is harvested, and the target naamidine or related PIA is extracted and purified using chromatographic techniques (e.g., HPLC).
-
Localization of Labels: The location and incorporation of the isotopic labels in the purified product are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Analysis: The pattern of label incorporation provides direct evidence for the precursor-product relationship and can help to elucidate the sequence of bond formations.
Biomimetic Synthesis
This approach involves the laboratory synthesis of a natural product under conditions that mimic the proposed biological reactions.[1] A successful biomimetic synthesis provides strong circumstantial evidence for a proposed biosynthetic pathway.
Methodology:
-
Hypothesis Formulation: A plausible biosynthetic pathway is proposed based on the structure of the natural product and known biochemical reactions.
-
Selection of Starting Materials and Reagents: Starting materials and reagents are chosen to mimic the proposed biosynthetic precursors and enzymatic transformations. Reactions are typically conducted in conditions that resemble a physiological environment (e.g., aqueous solutions, near-neutral pH).
-
Reaction Execution and Optimization: The synthetic steps are carried out, and reaction conditions are optimized to favor the formation of the target natural product.
-
Product Characterization: The synthesized product is thoroughly characterized using spectroscopic techniques (NMR, MS, IR) and compared to the authentic natural product isolated from the sponge.
-
Interpretation: If the laboratory synthesis successfully produces the natural product under biomimetic conditions, it lends support to the proposed biosynthetic hypothesis.
Metabolomic Analysis of Sponge Holobiont
This technique involves the comprehensive analysis of the small-molecule metabolites present in the sponge tissue to identify potential biosynthetic intermediates.[2]
Methodology:
-
Sample Collection and Extraction: Sponge samples are collected and immediately preserved (e.g., flash-frozen or stored in solvent) to quench metabolic activity.[3] Metabolites are then extracted using appropriate solvents.[3]
-
Metabolite Profiling: The crude extract is analyzed using high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy.
-
Data Analysis: The resulting data is processed to identify and quantify the metabolites present in the sample. This can involve comparing the data to spectral databases and using bioinformatics tools.
-
Intermediate Identification: The metabolomic profile is mined for the presence of hypothesized intermediates in the biosynthetic pathway, such as homoarginine.[2] The detection of these intermediates provides evidence for their involvement in the pathway.
Visualizations
Proposed Biosynthetic Pathway of Naamidines
Caption: Proposed biosynthetic pathway of naamidines from amino acid precursors.
General Experimental Workflow for Biosynthetic Pathway Elucidation
Caption: A generalized workflow for investigating natural product biosynthetic pathways.
Future Directions
The biosynthesis of naamidines in marine sponges is a compelling area of research with significant potential for biotechnological applications, including the sustainable production of these valuable compounds for drug development. While a plausible biosynthetic pathway for the broader class of pyrrole-imidazole alkaloids has been proposed, the specific details for naamidine biosynthesis remain to be uncovered. Future research efforts should focus on:
-
Identification and Characterization of Biosynthetic Enzymes: Utilizing genomic and transcriptomic data from Leucetta sponges to identify candidate genes encoding the enzymes responsible for the proposed transformations. Subsequent heterologous expression and in vitro characterization of these enzymes are crucial.
-
Quantitative Analysis: Developing methods to quantify the flux through the biosynthetic pathway and determine the concentrations of key intermediates within the sponge.
-
Role of the Microbiome: Investigating the specific contribution of the sponge's symbiotic microorganisms to the biosynthesis of naamidines, as it is often unclear whether the sponge host or its microbial partners are the true producers of these natural products.[2]
The elucidation of the complete biosynthetic pathway of naamidines will not only provide fundamental insights into the chemical ecology of marine sponges but also pave the way for the bio-engineering of novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Naamine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naamine A is a marine-derived imidazole alkaloid first isolated from the sponge Leucetta chagosensis. As a member of the 2-aminoimidazole class of natural products, this compound A has garnered significant interest within the scientific community due to its notable biological activities, including cytotoxic, antiviral, and antifungal properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound A, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative biological signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key experimental and logical workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound A and related compounds for therapeutic applications.
Chemical Identity and Structure
This compound A is chemically identified as 4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol. Its structure features a central 2-amino-1-methylimidazole core substituted with a p-hydroxybenzyl group at the 4-position and a p-methoxybenzyl group at the 5-position.
Table 1: Chemical Identifiers for this compound A
| Identifier | Value |
| IUPAC Name | 4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol[1] |
| Molecular Formula | C₁₉H₂₁N₃O₂[1] |
| CAS Number | 110189-03-2[1] |
| PubChem CID | 10019087[1] |
| Canonical SMILES | CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)O[1] |
| InChI Key | UKDSUTMIUKSRCH-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
The physical and chemical properties of this compound A are crucial for its handling, formulation, and mechanism of action. While experimentally determined data are sparse, computed properties provide valuable estimates.
Table 2: Computed Physical and Chemical Properties of this compound A
| Property | Value | Source |
| Molecular Weight | 323.4 g/mol | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 323.163377 g/mol | PubChem[1] |
| Monoisotopic Mass | 323.163377 g/mol | PubChem[1] |
| Topological Polar Surface Area | 73.3 Ų | PubChem[1] |
| Heavy Atom Count | 24 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 479 | PubChem[1] |
Experimental Protocols
Total Synthesis of this compound A
The following is a generalized protocol based on the principles of imidazole synthesis and the reported total synthesis of related this compound compounds.
Methodology:
-
Sonogashira Coupling: 4-Hydroxy-N-(prop-2-yn-1-yl)benzamide is coupled with 4-methoxybenzyl chloride in the presence of a palladium catalyst and a copper(I) co-catalyst to yield the corresponding diarylacetylene intermediate.
-
Iodination: The diarylacetylene intermediate is treated with N-iodosuccinimide (NIS) to afford the iodinated precursor.
-
Silver-Catalyzed Cyclization: The iodinated precursor undergoes a silver nitrate-catalyzed intramolecular hydroamination/cyclization to form the imidazole core.
-
Amination: The resulting intermediate is then treated with methylamine to introduce the 2-amino group, yielding this compound A.
-
Purification: The final product is purified by column chromatography on silica gel.
Isolation from Marine Sponges
The following is a general procedure for the isolation of alkaloids from marine sponges, adaptable for this compound A.
Methodology:
-
Extraction: Lyophilized and ground sponge tissue is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water. The organic layer is collected and concentrated.
-
Acid-Base Extraction: The concentrated organic extract is subjected to acid-base extraction to separate the basic alkaloid fraction.
-
Chromatography: The crude alkaloid fraction is purified by a series of chromatographic techniques, typically starting with size-exclusion chromatography on Sephadex LH-20, followed by reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound A.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound A is expected to show characteristic signals for the aromatic protons of the two benzyl groups, methylene protons, the methyl group on the imidazole ring, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the imidazole ring carbons, the methylene carbons, and the methyl carbon.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound A. The fragmentation pattern in the mass spectrum can provide structural information, with characteristic cleavages occurring at the benzylic positions.
Cytotoxicity Assay (MTT Assay)
The following is a standard protocol for assessing the cytotoxic effects of this compound A on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound A (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for 2-4 hours to allow for the reduction of MTT to formazan by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Biological Activity and Putative Signaling Pathways
This compound A has demonstrated a range of biological activities, suggesting its potential as a lead compound for drug development.
Cytotoxicity
This compound A has been shown to exhibit cytotoxic effects against various cancer cell lines. The exact mechanism of its cytotoxicity is not fully elucidated but is likely to involve the induction of apoptosis.
Antifungal Activity
As an imidazole-containing compound, this compound A's antifungal activity is hypothesized to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.
References
Characterizing Primary Amines: A Technical Guide to NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the characterization of primary amines using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines standard experimental protocols, data interpretation, and includes visualizations to facilitate a deeper understanding of the workflows involved in the structural elucidation of these critical functional groups in chemical and pharmaceutical research.
Introduction to Amine Characterization
Primary amines are fundamental building blocks in organic chemistry and are pivotal in the structure of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. Accurate and unambiguous characterization of these molecules is paramount for quality control, reaction monitoring, and drug development. NMR and Mass Spectrometry are powerful analytical techniques that, when used in conjunction, provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Amine Characterization
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For primary amines, both ¹H and ¹³C NMR provide valuable information about the chemical environment of the amine group and adjacent atoms.
¹H NMR Spectroscopy
In ¹H NMR spectra, the protons of a primary amine (R-NH₂) typically exhibit characteristic signals.
-
N-H Protons: The chemical shift of the N-H protons is highly variable, generally appearing between δ 0.5 and 5.0 ppm.[1] This wide range is due to factors such as solvent, concentration, and temperature, which influence hydrogen bonding. The signal is often broad and may not show clear coupling to adjacent protons due to rapid chemical exchange. To confirm the presence of an amine proton, a D₂O exchange experiment can be performed. Upon adding a few drops of deuterium oxide to the NMR sample, the N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum.[1]
-
α-Protons: Protons on the carbon atom directly attached to the nitrogen (the α-carbon) are deshielded and typically resonate in the range of δ 2.3-3.0 ppm.[1]
Table 1: Typical ¹H NMR Chemical Shifts for Primary Amines
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 0.5 - 5.0 | Broad singlet | Highly variable; disappears on D₂O exchange.[1] |
| α-C-H | 2.3 - 3.0 | Varies (depends on adjacent protons) | Deshielded by the electron-withdrawing nitrogen atom.[1] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
α-Carbon: The carbon atom directly bonded to the nitrogen of a primary amine typically appears in the range of δ 10-65 ppm.[1] The exact chemical shift is influenced by the nature of the alkyl or aryl group attached.
Table 2: Typical ¹³C NMR Chemical Shifts for Primary Amines
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| α-Carbon | 10 - 65 | Shifted downfield compared to a standard alkane carbon due to the electronegativity of the nitrogen.[1] |
Experimental Protocol for NMR Analysis
A standard protocol for obtaining NMR spectra of a primary amine is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is crucial as it can affect the chemical shifts, particularly of the N-H protons.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[2]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If desired, perform a D₂O exchange experiment to confirm the amine proton signals.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The following diagram illustrates the general workflow for NMR analysis of a primary amine.
Mass Spectrometry for Primary Amine Characterization
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For primary amines, it also provides valuable structural information through the analysis of fragmentation patterns.
Molecular Ion and the Nitrogen Rule
A key feature in the mass spectrum of a compound containing an odd number of nitrogen atoms, such as a primary amine, is that its molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z).[1] This is known as the "nitrogen rule" and is a useful first indicator for the presence of a nitrogen-containing compound.
Fragmentation Patterns
The most common fragmentation pathway for primary amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the C-N bond. This results in the formation of a stable, resonance-stabilized iminium cation. The base peak in the mass spectrum of a primary amine is often due to this α-cleavage.
Table 3: Common Mass Spectrometry Data for Primary Amines
| Feature | Observation | Significance |
| Molecular Ion (M⁺) | Odd m/z value | Indicates an odd number of nitrogen atoms (Nitrogen Rule).[1] |
| Base Peak | Often corresponds to α-cleavage | Provides information about the substitution on the α-carbon. |
Experimental Protocol for Mass Spectrometry Analysis
A general protocol for the mass spectrometric analysis of a primary amine is as follows:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.
-
-
Ionization:
-
Introduce the sample into the mass spectrometer. Common ionization techniques for amines include Electrospray Ionization (ESI) and Electron Ionization (EI).
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated.
-
The following diagram illustrates the general workflow for mass spectrometry analysis.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the characterization of primary amines. ¹H and ¹³C NMR offer detailed insights into the molecular structure and chemical environment, while mass spectrometry confirms the molecular weight and provides valuable information about fragmentation patterns. The systematic application of the protocols and data interpretation principles outlined in this guide will enable researchers, scientists, and drug development professionals to confidently and accurately characterize primary amine-containing molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to Naamine Derivatives and Their Structural Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamine and its derivatives represent a class of marine alkaloids isolated from calcareous sponges of the genus Leucetta. These 2-aminoimidazole-containing natural products have garnered significant attention within the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of this compound derivatives and their structural analogues, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a technical resource for researchers engaged in the exploration and development of this promising class of compounds.
Synthesis of this compound Derivatives
The chemical synthesis of this compound derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and further biological evaluation, as these compounds are often isolated in low yields from their natural sources.
Total Synthesis of this compound G and Naamidine H
A concise total synthesis of this compound G and naamidine H has been achieved, employing a position-selective metalation-benzylation sequence with a 4,5-diiodoimidazole derivative as a key step. The retrosynthetic analysis reveals a strategy that involves the sequential benzylation of a methylimidazole core.
Retrosynthetic Analysis of Naamidine H:
Caption: Retrosynthetic approach for Naamidine H.
Experimental Protocol: Synthesis of this compound G
The synthesis of this compound G involves the preparation of a key azide intermediate from a disubstituted imidazole, followed by catalytic hydrogenation.
-
Preparation of the Azide Intermediate:
-
To a solution of the disubstituted imidazole (5) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add trisyl azide (1.2 equivalents) to the solution and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the azide intermediate (20).
-
-
Catalytic Hydrogenation to this compound G:
-
Dissolve the azide intermediate (20) in methanol.
-
Add palladium on charcoal (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound G (2) in high yield.
-
Biological Activities of this compound Derivatives
This compound derivatives have demonstrated a range of biological activities, with antifungal, antiviral, and cytotoxic properties being the most prominent.
Antifungal Activity
Several this compound derivatives exhibit significant antifungal activity against various phytopathogenic fungi.
Table 1: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi
| Compound | Target Fungus | Activity | Reference |
| This compound G | Cladosporium herbarum | 20 µg per disk | |
| Derivative 15d | Physalospora piricola | Higher than carbendazim | |
| This compound A (1d) | Rhizoctonia cerealis | Higher than carbendazim | |
| Derivative 1j | Rhizoctonia cerealis | Higher than carbendazim | |
| Derivative 1m | Rhizoctonia cerealis | Higher than carbendazim | |
| Naamidine H (2c) | Rhizoctonia cerealis | Higher than carbendazim | |
| Derivative 15a-d | Phytophthora capsici | More active than naamines 1 and naamidines 2 |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution Assay)
This protocol is adapted from the guidelines for antifungal susceptibility testing of filamentous fungi.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on Potato Dextrose Agar (PDA) at 28 °C for 5-7 days to induce sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline-Tween solution (0.85% NaCl, 0.025% Tween 20).
-
Adjust the conidial suspension to a final concentration of 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
-
Microbroth Dilution Assay:
-
Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using RPMI 1640 medium.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a drug-free control and a medium-only control.
-
Incubate the plates at 35 °C for 48-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Antiviral Activity
A benzyloxy this compound derivative, 15d, has shown promising in vivo activity against the Tobacco Mosaic Virus (TMV).
Table 2: In Vivo Anti-TMV Activity of this compound Derivative 15d
| Activity Type | % Inhibition (at 500 µg/mL) | Ribavirin (% Inhibition) | Reference |
| Inactivation | 46% | 32% | |
| Curative | 49% | 35% | |
| Protective | 41% | 34% |
Experimental Protocol: In Vivo Anti-TMV Assay (Half-Leaf Method)
-
Plant Preparation:
-
Grow host plants (e.g., Nicotiana tabacum 'Xanthi NN') under controlled conditions until they reach the 4-5 true leaf stage.
-
-
Inoculation and Treatment:
-
Protective Activity: Gently rub the left half of each leaf with the test compound solution. After 24 hours, inoculate the entire leaf with a TMV suspension.
-
Curative Activity: First, inoculate the entire leaf with TMV. After 24 hours, apply the test compound solution to the left half of the leaf.
-
Inactivation Activity: Mix the test compound with the TMV suspension and incubate for 30 minutes before inoculating the left half of the leaf.
-
The right half of each leaf serves as a control and is treated with a solvent control and/or TMV suspension only.
-
-
Evaluation:
-
After 3-4 days, count the number of local lesions on both halves of the leaves.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
Cytotoxic Activity
This compound derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Activity | Reference |
| This compound G | Mouse lymphoma (L5178Y) | 10 | 46% growth inhibition | |
| This compound G | Human cervix carcinoma (HeLa) | 10 | 29% growth inhibition | |
| Naamidine H | Human cervix carcinoma (HeLa) | 5.6 | - | |
| Naamidine I | Human cervix carcinoma (HeLa) | 15 | - |
Experimental Protocol: Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation and Staining:
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
-
Measurement and Analysis:
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Mechanism of Action
The precise mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, two primary modes of action have been proposed for certain members of this class.
Regulation of the ERK1/ERK2 Signaling Pathway
Naamidine A has been reported to exhibit antitumor activity by regulating the extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2) pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers.
Caption: Proposed modulation of the ERK1/ERK2 signaling pathway by Naamidine A.
Zinc Chelation
The antifungal activity of naamidine A is also attributed to its ability to chelate zinc ions (Zn²⁺). Zinc is an essential cofactor for numerous enzymes and proteins that are vital for fungal growth and metabolism. By sequestering zinc, naamidine A is thought to deprive the fungal cells of this critical metal, leading to the inhibition of essential cellular processes.
Caption: Proposed mechanism of zinc chelation by Naamidine A.
Conclusion and Future Directions
This compound derivatives and their structural analogues represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including antifungal, antiviral, and cytotoxic properties, make them attractive scaffolds for further investigation. The elucidation of their mechanisms of action, particularly the modulation of the ERK signaling pathway and zinc chelation, provides a rational basis for the design of more potent and selective analogues. Future research in this area should focus on comprehensive SAR studies to optimize the therapeutic index of these compounds, as well as in-depth mechanistic studies to fully unravel their molecular targets and signaling pathways. The development of more efficient and scalable synthetic routes will also be critical to facilitate their progression through the drug discovery pipeline.
The Biological Nexus: An In-depth Technical Guide to the Bioactivities of Naamine and Naamidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Naamine and Naamidine families of alkaloids, marine-derived natural products, are emerging as significant subjects of interest within the realms of pharmacology and drug development. These structurally intricate molecules have demonstrated a remarkable breadth of biological activities, ranging from potent antifungal and antitumor effects to novel immunomodulatory and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Naamidine and this compound alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While research into the parent "this compound" compound is limited, this guide will explore the activities of its prominent derivatives, which represent the therapeutic potential of this class of molecules.
Naamidine Alkaloids: A Dual Threat Against Cancer and Fungi
Naamidine A and Naamidine J have been the most extensively studied members of the Naamidine family, each exhibiting distinct and potent biological effects.
Naamidine A: Antifungal and Antitumor Activities
Naamidine A has demonstrated significant promise as both an antifungal and an antitumor agent through discrete mechanisms of action.
The primary antifungal mechanism of Naamidine A is the chelation of zinc (Zn²⁺), an essential metal ion for fungal growth and enzymatic processes. By sequestering extracellular zinc, Naamidine A disrupts crucial cellular functions in fungal pathogens.[1]
Quantitative Antifungal Data for Naamidine A
| Fungal Species | Strain | Metric | Value (µM) |
| Candida albicans | CaSS1 | MIC₈₀ | 1.56 |
| Trichophyton indotiniae | CI 633/P/23 (terbinafine-sensitive) | MIC₈₀ | 12.5–25 |
| Trichophyton indotiniae | 18 (terbinafine-resistant) | MIC₈₀ | 12.5–25 |
| Trichophyton indotiniae | V245-81 (terbinafine-resistant) | MIC₈₀ | 12.5–25 |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Culture Preparation: Candida albicans is grown overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) medium at 30°C. For Trichophyton species, conidia are harvested from potato dextrose agar (PDA) plates.
-
Assay Setup: Two-fold serial dilutions of Naamidine A are prepared in RPMI-1640 medium in a 96-well or 384-well microtiter plate.
-
Inoculation: A standardized fungal suspension is added to each well.
-
Incubation: Plates are incubated at 30°C for 48 hours for C. albicans and at 28°C for 96 hours for Trichophyton species.
-
Growth Quantification: For C. albicans, fungal growth is measured by optical density at 600 nm (OD₆₀₀). For Trichophyton, fungal viability is determined using a resazurin-based metabolic assay (e.g., alamarBlue).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits 80% of visible fungal growth (MIC₈₀) compared to the drug-free control.
Signaling Pathway: Naamidine A Antifungal Mechanism
Experimental Workflow: Antifungal Susceptibility Assay
Naamidine A exhibits cytotoxic effects against various cancer cell lines by modulating the extracellular signal-regulated kinase (ERK) pathway. It has been shown to inhibit DNA synthesis and induce G1 phase cell cycle arrest in A-431 human epidermoid carcinoma cells.[2]
Quantitative Antitumor Data for Naamidine A
| Cell Line | Cancer Type | Metric | Value (µM) |
| K562 | Leukemia | IC₅₀ | 58.91 ± 3.57 µg/mL |
| A-431 | Skin Carcinoma | Complete DNA Synthesis Inhibition | 0.78 |
| A-431 | Skin Carcinoma | G1 Phase Cell Cycle Arrest | 1.56 |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., A-431) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Naamidine A and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Signaling Pathway: Naamidine A Antitumor Mechanism
Naamidine J: An Immunomodulatory Agent
Naamidine J and its derivatives have emerged as promising tumor immunological agents by targeting the PD-1/PD-L1 immune checkpoint pathway.[3] By inhibiting the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, Naamidine J prevents the inactivation of T cells, thereby promoting an antitumor immune response.
Quantitative Immunomodulatory Data for a Naamidine J Derivative (11c)
| Cell Line | Activity | Metric | Value |
| RKO (Colorectal Adenocarcinoma) | PD-L1 Expression Suppression | IC₅₀ | 31.7 µM |
| MC38 Tumor-bearing C57BL/6 mice | Antitumor Effect | Inhibition Rate | 45% (at 50 mg/kg) |
Experimental Protocol: PD-L1 Expression Assay (Western Blot)
-
Cell Lysis: Tumor cells treated with Naamidine J are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PD-L1.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathway: Naamidine J Immunomodulatory Mechanism
This compound Alkaloids: Antiviral and Antifungal Potential in Agriculture
While data on the parent this compound compound is scarce, research on its derivatives has revealed significant bioactivity, particularly against plant pathogens.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
A benzyloxy this compound derivative has demonstrated excellent in vivo activity against the Tobacco Mosaic Virus (TMV), with inactivation, curative, and protective activities surpassing those of the commercial virucide ribavirin.[1][4]
Quantitative Antiviral Data for a Benzyloxy this compound Derivative
| Activity Type | Inhibition (%) at 500 µg/mL |
| Inactivation | 46 |
| Curative | 49 |
| Protective | 41 |
Experimental Protocol: Anti-TMV Assay (Half-Leaf Method)
-
Virus Inoculation: The leaves of a susceptible plant (e.g., Nicotiana glutinosa) are mechanically inoculated with TMV.
-
Compound Application: A solution of the this compound derivative is applied to one half of the leaf, while the other half serves as a control.
-
Incubation: The plants are kept in a controlled environment to allow for viral replication and lesion formation.
-
Lesion Counting: The number of local lesions on each half of the leaf is counted after a few days.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the number of lesions on the treated half to the control half.
Antifungal Activity against Phytopathogenic Fungi
This compound derivatives have also exhibited broad-spectrum fungicidal activity against a variety of phytopathogenic fungi.[1][4]
Quantitative Antifungal Data for this compound Derivatives
The fungicidal activities of various this compound derivatives against several plant pathogenic fungi, including Physalospora piricola, Alternaria solani, and Rhizoctonia cerealis, have been shown to be higher than that of the commercial fungicide carbendazim at a concentration of 50 µg/mL.[5]
Experimental Protocol: Antifungal Assay against Phytopathogenic Fungi
-
Fungal Culture: The phytopathogenic fungus is cultured on a suitable medium (e.g., PDA).
-
Compound Incorporation: The this compound derivative is incorporated into the molten agar medium at various concentrations before pouring the plates.
-
Inoculation: A mycelial plug from an actively growing fungal culture is placed at the center of the agar plate.
-
Incubation: The plates are incubated at an appropriate temperature until the fungal growth in the control plate reaches the edge.
-
Growth Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.
Conclusion
The this compound and Naamidine alkaloids represent a promising and versatile class of marine natural products with significant therapeutic potential. Naamidine A's dual action against fungal pathogens and cancer cells, through distinct mechanisms of zinc chelation and ERK pathway modulation, respectively, makes it a compelling lead for further drug development. Naamidine J's ability to modulate the immune system by targeting the PD-1/PD-L1 checkpoint opens new avenues for cancer immunotherapy. Furthermore, the demonstrated antiviral and antifungal activities of this compound derivatives highlight their potential application in agriculture. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the full therapeutic potential of these fascinating marine alkaloids. Further investigation into the structure-activity relationships within these families will undoubtedly pave the way for the design and synthesis of novel and more potent therapeutic agents.
References
- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi | MDPI [mdpi.com]
- 2. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Amphiphilic Neamine Derivatives (e.g., 3',6-dinonyl neamine)
An in-depth analysis of preliminary studies on the mechanism of action of "Naamine" reveals that this term likely refers to two distinct classes of compounds: amphiphilic neamine derivatives with antimicrobial properties, and marine alkaloids known as Naamines and Naamidines , which exhibit anticancer and antifungal activities. This guide provides a detailed overview of the preliminary research into the mechanism of action for both classes of compounds, adhering to the specified requirements for data presentation, experimental protocols, and visualizations for a technical audience of researchers, scientists, and drug development professionals.
Amphiphilic derivatives of neamine, an aminoglycoside, have been investigated as potential novel antimicrobial agents, particularly against resistant bacteria. A prominent example from this class is 3',6-dinonyl neamine. Unlike traditional aminoglycosides that primarily target ribosomal RNA, these amphiphilic versions have a distinct mechanism of action centered on the bacterial cell membrane.
Mechanism of Action
Preliminary studies indicate that 3',6-dinonyl neamine exerts its antimicrobial effect through a multi-target mechanism on the bacterial cell envelope.[1] In Gram-positive bacteria, it interacts with lipoteichoic acids (LTA), key components of the cell wall.[1] This interaction is followed by the disruption of the bacterial membrane's integrity, leading to membrane depolarization and increased permeability.[1] This disruption ultimately results in bacterial cell death. In Gram-negative bacteria, a similar mechanism is observed, with the initial interaction occurring with lipopolysaccharides (LPS) in the outer membrane.[2] This multi-target approach is believed to lower the likelihood of bacteria developing resistance.[1]
Quantitative Data
The antimicrobial efficacy of amphiphilic neamine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 3',6-dinonyl neamine | P. aeruginosa VIM-2 | 4 |
| 3',6-dinonyl neamine | E. coli NDM-1 | 8 |
| 3',6-dinonyl neamine | P. aeruginosa BEL-1 | 4 |
| 3',6-dinonyl neamine | P. aeruginosa PER-1 | 4 |
| 3',6-dinonyl neamine | K. pneumoniae OXA-48 | 8 |
| 3',6-di(dimethyloctyl) neamine | P. aeruginosa VIM-2 | 4 |
| 3',6-di(dimethyloctyl) neamine | E. coli NDM-1 | 8 |
| 3',6-di(dimethyloctyl) neamine | P. aeruginosa BEL-1 | 4 |
| 3',6-di(dimethyloctyl) neamine | P. aeruginosa PER-1 | 4 |
| 3',6-di(dimethyloctyl) neamine | K. pneumoniae OXA-48 | 8 |
| Data sourced from a study on β-lactamase-expressing bacterial strains.[3] |
Experimental Protocols
The MIC values are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilution of the Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay measures the change in bacterial membrane potential using a fluorescent probe like DiSC3(5).
-
Bacterial Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer solution to a specific optical density.
-
Fluorescent Probe Loading: The fluorescent dye DiSC3(5) is added to the bacterial suspension and incubated to allow the dye to accumulate in the polarized bacterial membranes, which quenches its fluorescence.
-
Initiation of Depolarization: The test compound is added to the bacterial suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.
-
Controls: A known membrane-depolarizing agent (e.g., valinomycin) can be used as a positive control.
The integrity of the bacterial membrane can be assessed using a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Bacterial Cell Preparation: Similar to the depolarization assay, bacteria are prepared and resuspended in a buffer.
-
Assay Setup: The bacterial suspension is incubated with the test compound for a specific period.
-
Staining: Propidium iodide is added to the suspension.
-
Flow Cytometry or Fluorescence Measurement: The uptake of PI is quantified by measuring the increase in fluorescence, which indicates the degree of membrane permeabilization.
Visualizations
Caption: Experimental workflow for assessing the antimicrobial mechanism of amphiphilic neamine derivatives.
Caption: Signaling pathway for the antimicrobial action of amphiphilic neamine derivatives.
Part 2: Marine Alkaloids (Naamines and Naamidines)
Naamines and Naamidines are a class of 2-aminoimidazole alkaloids isolated from marine sponges of the genus Leucetta. These compounds have demonstrated a range of biological activities, with Naamidine A being a notable example with potential as an antitumor agent.
Mechanism of Action
Preliminary research on Naamidine A has identified its mechanism of action to be the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Naamidine A targets the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). Instead of inhibiting these kinases, Naamidine A intensifies their phosphotransferase activity. This aberrant activation of ERK1/2 signaling leads to an arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation. This mode of action is distinct from many other kinase-targeted anticancer agents.
Quantitative Data
The biological activity of Naamidine A has been quantified in cell-based assays.
| Assay | Cell Line | Effect | Concentration |
| DNA Synthesis Inhibition | A-431 | Complete Inhibition | 0.78 µM |
| Cell Cycle Arrest | A-431 | G1 Phase Arrest | 1.56 µM |
Experimental Protocols
-
Cell Maintenance: A-431 human epidermoid carcinoma cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of Naamidine A for specified time periods.
-
DNA Synthesis Measurement: DNA synthesis can be measured by the incorporation of a labeled nucleotide, such as [³H]thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA. The amount of incorporated label is quantified to determine the extent of DNA synthesis inhibition.
-
Cell Treatment and Harvesting: Cells are treated with Naamidine A as described above. After the treatment period, cells are harvested, washed, and fixed (e.g., in 70% ethanol).
-
Staining: The fixed cells are stained with a DNA-intercalating fluorescent dye, such as propidium iodide, after treatment with RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.
-
Kinase Source: Recombinant ERK1 or ERK2 protein is used as the enzyme source.
-
Reaction Mixture: The kinase is incubated in a reaction buffer containing a suitable substrate (e.g., myelin basic protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and various concentrations of Naamidine A.
-
Incubation and Termination: The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C) and then stopped.
-
Analysis: The phosphorylation of the substrate is quantified, for example, by separating the reaction products by SDS-PAGE and detecting the incorporated radiolabel.
Visualizations
Caption: Naamidine A's proposed mechanism of action on the ERK1/2 signaling pathway.
Caption: A logical workflow for investigating the cellular effects of Naamidine A.
References
Early research on Naamine cytotoxicity
An In-depth Technical Guide to the Core of Early Research on Polyamine Alkaloid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Cytotoxicity Data
The cytotoxic effects of various polyamine alkaloids and related compounds have been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess this activity. The following tables summarize the reported IC50 values for different polyamine alkaloids and related cytotoxic agents against various cell lines.
Table 1: Cytotoxicity of Spermine Alkaloids and Analogs
| Compound/Analog | Cell Line(s) | IC50 / Cytotoxic Concentration | Reference |
| Budmunchiamine Analogs (1 & 3) | Selected human cancer cell lines & VERO cells | Moderately toxic | [1] |
| 5,14-dimethylbudmunchiamine L1 (1) | Human cancer cell lines & VERO cells | Moderate toxicity | [1] |
| Verbacine | C6 (rat glioma) | 15.09 µg/mL | [2] |
| Mana-Hox | Various tumor cell lines | 1 to 5 µM | [3] |
Table 2: Cytotoxicity of Spermidine and Related Compounds
| Compound/Analog | Cell Line(s) | IC50 / Cytotoxic Concentration | Reference |
| Spermidine | ARPE-19 | Toxic at concentrations > 20 µM | [4] |
| Spermine | Intestinal cell cultures | More cytotoxic than spermidine | [5] |
Experimental Protocols
The assessment of cytotoxicity is fundamental to understanding the biological activity of polyamine alkaloids. The following are detailed methodologies for key experiments cited in the literature.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Selected cancer or normal cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
MTT solvent (e.g., DMSO, or 0.01 M HCl in isopropanol)[7][8]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., polyamine alkaloid) in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[7]
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).[7]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7][8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[7] The percentage of cytostasis can be calculated as: (1 - (Absorbance of treated cells / Absorbance of control cells)) * 100.[8]
-
Real-Time Cell Analysis (RTCA)
This method was used to evaluate the dose-dependent cytotoxic effects of spermine and spermidine on intestinal cell cultures.[5] RTCA systems monitor cellular events in real time by measuring the electrical impedance of a cell population on a microelectronic sensor array.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic mechanisms of polyamine alkaloids are varied and can be cell-type dependent. Research has implicated several pathways, including the induction of necrosis and apoptosis through various cellular processes.
Proposed Cytotoxic Mechanism of Mana-Hox
The synthetic manzamine analog, Mana-Hox, has been shown to induce cytotoxicity by disrupting mitotic progression.[3] This leads to chromosome missegregation and subsequent cell death.
References
- 1. Antimicrobial, Antiparasitic and Cytotoxic Spermine Alkaloids from Albizia schimperiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects - Arabian Journal of Chemistry [arabjchem.org]
- 3. Characterization of the cytotoxic mechanism of Mana-Hox, an analog of manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Naamine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the total synthesis of Naamine A, a marine-derived 2-aminoimidazole alkaloid. This compound A and its analogues have garnered significant interest due to their diverse biological activities, including potential applications in agricultural and pharmaceutical research. This document outlines the synthetic pathway, experimental procedures, and relevant data, serving as a comprehensive guide for researchers aiming to synthesize this natural product and explore its therapeutic potential.
Introduction
This compound A is a member of the naamidine family of alkaloids, which are isolated from marine sponges of the genus Leucetta. These compounds are characterized by a substituted 2-aminoimidazole core. Structurally, this compound A is 4-((2-amino-5-((4-methoxyphenyl)methyl)-1-methyl-1H-imidazol-4-yl)methyl)phenol. The unique structure and biological activity of this compound A make it a compelling target for total synthesis, enabling further investigation into its mechanism of action and the development of novel analogues. The synthetic route described herein is based on the work of Zhou et al. (2018), which employs a multi-step pathway starting from commercially available materials.[1]
Data Presentation
Table 1: Summary of Key Intermediates and Final Product in the Total Synthesis of this compound A
| Compound Number | Structure | IUPAC Name | Key Synthesis Step |
| 8 | Phenylalanine precursor | 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydrogenation and deprotection of the corresponding protected oxazole. |
| 10 | Boc- and Benzyl-protected amino acid | (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid | Protection of the amino and phenol groups of the phenylalanine precursor. |
| 11 | Methylated protected amino acid | (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoate | Methylation of the carboxylic acid of the protected amino acid. |
| 12 | Weinreb amide intermediate | (S)-tert-butyl (1-(4-(benzyloxy)phenyl)-3-(methoxy(methyl)amino)-3-oxopropan-2-yl)carbamate | Condensation of the methylated amino acid with N,O-dimethylhydroxylamine hydrochloride. |
| 14 | α-Aminoketone intermediate | (S)-tert-butyl (1-amino-3-(4-(benzyloxy)phenyl)-1-oxopropan-2-yl)carbamate | Grignard reaction followed by removal of the Boc protecting group. |
| 15 | Protected 2-aminoimidazole core | Benzyl 4-((2-amino-5-((4-methoxyphenyl)methyl)-1-methyl-1H-imidazol-4-yl)methyl)phenyl ether | Cyclization of the α-aminoketone with cyanamide. |
| This compound A |
| 4-((2-amino-5-((4-methoxyphenyl)methyl)-1-methyl-1H-imidazol-4-yl)methyl)phenol | Hydrogenation to remove the benzyl protecting group from the key intermediate 15 . |
Note: The yields for each step are not explicitly provided in the primary literature and would require experimental determination.
Experimental Protocols
The following protocols are adapted from the synthetic strategy reported by Zhou et al. (2018).[1] Researchers should optimize reaction conditions and purification procedures as needed.
1. Synthesis of Phenylalanine Precursor (8)
This multi-step process begins with the protection of a substituted benzaldehyde, followed by condensation, hydrolysis, and deprotection to yield the phenylalanine precursor.
-
Step 1a: Protection and Condensation: The phenolic hydroxyl group of a suitable benzaldehyde precursor is protected with a benzyl group. The resulting compound undergoes a condensation reaction with acetoacetic acid to form an oxazole intermediate.
-
Step 1b: Hydrolysis: The oxazole intermediate is hydrolyzed using aqueous sodium hydroxide, followed by acidification with dilute hydrochloric acid to yield the corresponding acid.
-
Step 1c: Hydrogenation and Deprotection: The acid is subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst to reduce the double bond and remove the benzyl protecting group, yielding the phenylalanine precursor after treatment with concentrated HCl.
2. Synthesis of the Protected 2-Aminoimidazole Core (15)
-
Step 2a: Boc and Benzyl Protection: The amino group of the phenylalanine precursor (8) is protected with a di-tert-butyl dicarbonate (Boc) group, and the phenolic hydroxyl group is protected with a benzyl group to yield the protected amino acid (10).
-
Step 2b: Methylation: The carboxylic acid of the protected amino acid (10) is methylated using iodomethane to give compound 11 .
-
Step 2c: Weinreb Amide Formation: Compound 11 is condensed with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide 12 .
-
Step 2d: Grignard Reaction and Boc Deprotection: The Weinreb amide 12 is treated with a Grignard reagent, followed by the removal of the Boc protecting group to afford the α-aminoketone 14 .
-
Step 2e: Cyclization: The α-aminoketone 14 is cyclized with cyanamide to form the key protected 2-aminoimidazole intermediate 15 .
3. Total Synthesis of this compound A
-
Step 3a: Deprotection: The benzyl protecting group of the 2-aminoimidazole intermediate 15 is removed via hydrogenation over a Pd/C catalyst.
-
Purification: The final product, this compound A, is purified using standard chromatographic techniques (e.g., column chromatography or preparative HPLC).
Visualizations
Diagram 1: Synthetic Pathway of this compound A
A schematic overview of the total synthesis of this compound A.
Diagram 2: Proposed Biological Activity of this compound A
This compound A has been shown to exhibit significant antiviral activity against the Tobacco Mosaic Virus (TMV) and antifungal activity against various phytopathogenic fungi.[1] While the precise signaling pathway is not fully elucidated, its mechanism of action is of great interest for the development of novel plant-protecting agents.
Proposed inhibitory effect of this compound A on plant pathogens.
References
Application Notes and Protocols for the Laboratory Synthesis of Naamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory synthesis of Naamine derivatives, a class of marine alkaloids with promising therapeutic potential. The protocols detailed below, along with the summarized biological data, are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to this compound Alkaloids
This compound alkaloids are a family of 2-aminoimidazole-containing natural products first isolated from marine sponges of the genus Leucetta. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antifungal, antiviral, and cytotoxic properties. Notably, certain this compound derivatives have been shown to modulate key cellular signaling pathways, such as the ERK1/2 pathway, highlighting their potential as targeted therapies.
Synthetic Strategies and Protocols
The synthesis of the this compound core structure, a substituted 2-aminoimidazole, can be achieved through various synthetic routes. A common strategy involves the construction of the imidazole ring from appropriate acyclic precursors. Below are detailed protocols for the synthesis of key intermediates and a representative this compound derivative.
Protocol 1: Synthesis of 4,5-Dibenzyl-1H-imidazol-2-amine (A this compound Analogue)
This protocol outlines a common route for the synthesis of a dibenzylated 2-aminoimidazole, a core structure found in many this compound derivatives. The synthesis proceeds via the formation of a 2-thioimidazole intermediate from benzoin, followed by S-alkylation and subsequent amination.
Experimental Workflow:
Caption: Synthetic workflow for a this compound analogue.
Materials and Reagents:
-
Benzoin
-
Thiourea
-
Dimethylformamide (DMF)
-
Benzyl bromide
-
Absolute ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ammonia (solution in a suitable solvent, e.g., methanol)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., cyclohexane, ethyl acetate)
Procedure:
Step 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol
-
In a round-bottom flask, dissolve benzoin and thiourea in DMF.
-
Heat the reaction mixture to 150°C and stir for the appropriate time until the reaction is complete (monitor by TLC).[1]
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 4,5-diphenyl-1H-imidazole-2-thiol.
Step 2: Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazole
-
Suspend 4,5-diphenyl-1H-imidazole-2-thiol in absolute ethanol.
-
Add benzyl bromide (1.2 equivalents) to the suspension.
-
Reflux the mixture for 3 hours.[1]
-
Cool the reaction mixture to room temperature and place it in an ice bath.
-
Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a cyclohexane/ethyl acetate gradient) to obtain 2-(benzylthio)-4,5-diphenyl-1H-imidazole.[2]
Step 3: Synthesis of 4,5-Dibenzyl-1H-imidazol-2-amine
-
Dissolve 2-(benzylthio)-4,5-diphenyl-1H-imidazole in a suitable solvent in a pressure vessel.
-
Add a solution of ammonia.
-
Heat the mixture and stir for the required duration.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Note: This is a generalized protocol. Reaction conditions such as time, temperature, and solvent may need to be optimized for specific substrates.
Biological Activities of this compound Derivatives
This compound derivatives exhibit a broad spectrum of biological activities. The following sections summarize their antifungal and cytotoxic effects.
Antifungal Activity
Naamidine A, a representative member of the this compound family, has demonstrated significant antifungal activity.[2][3]
Mechanism of Action: Zinc Chelation
Recent studies suggest that the primary antifungal mechanism of Naamidine A involves the chelation of zinc (Zn²⁺), an essential cofactor for many fungal enzymes.[3][4] By sequestering zinc, Naamidine A disrupts vital cellular processes, leading to the inhibition of fungal growth. This mechanism is supported by the observation that the antifungal activity of Naamidine A is significantly diminished in the presence of excess zinc.[3]
Table 1: Antifungal Activity of Naamidine A
| Fungal Species | Medium | MIC Range (µM) | Reference |
| Candida albicans | RPMI 1640 | 0 - 25 | [3] |
| Trichophyton indotiniae | RPMI 1640 | 0 - 50 | [3] |
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against yeast and filamentous fungi.
Experimental Workflow:
Caption: Workflow for antifungal susceptibility testing.
Materials and Reagents:
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
RPMI 1640 medium (buffered with MOPS)
-
Fungal strain of interest
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivative in RPMI 1640 medium directly in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well, including positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific fungal species (e.g., 30°C for 48 hours for Candida albicans).[3]
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Cytotoxic Activity
Certain this compound derivatives have shown potent cytotoxic activity against various cancer cell lines.
Mechanism of Action: Modulation of the ERK1/2 Signaling Pathway
Naamidine A has been reported to inhibit DNA synthesis and induce G1 phase cell cycle arrest in human epidermoid carcinoma cells.[3] The molecular basis for this activity is attributed to its interaction with the extracellular signal-regulated kinases, ERK1 and ERK2. Treatment with Naamidine A leads to an intensified phosphotransferase activity of ERK1 and ERK2, resulting in a sustained ERK signal that ultimately triggers cell cycle arrest and apoptosis.[3]
Signaling Pathway Diagram:
Caption: Naamidine A's effect on the ERK signaling pathway.
Table 2: Representative Cytotoxicity Data for Imidazole-Based Compounds (Illustrative)
While comprehensive IC₅₀ data for a wide range of this compound derivatives is still emerging, the following table illustrates the typical format for presenting such data, based on published results for other cytotoxic imidazole-containing compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Imidazole Derivative X | HeLa (Cervical Cancer) | 5.2 | Fictional |
| Imidazole Derivative X | MCF-7 (Breast Cancer) | 8.1 | Fictional |
| Imidazole Derivative Y | A549 (Lung Cancer) | 12.5 | Fictional |
| Imidazole Derivative Y | HCT116 (Colon Cancer) | 6.8 | Fictional |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Experimental Workflow:
References
Application Notes and Protocols for the Extraction and Purification of Naamidine Alkaloids from Marine Sponges
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naamidine alkaloids, a class of imidazole alkaloids isolated from marine sponges, particularly of the genera Leucetta and Pericharax, have garnered significant attention for their potent and diverse biological activities.[1][2][3] This document provides detailed application notes and protocols for the extraction and purification of these valuable natural products. The methodologies described herein are compiled from established scientific literature and are intended to guide researchers in obtaining pure naamidine compounds for further investigation.
The naamidine family of compounds, including Naamidine A and Naamidine J, exhibit promising therapeutic potential. Naamidine A has demonstrated significant antifungal activity, which is understood to be mediated through the chelation of zinc ions, making it a subject of interest for developing new antifungal agents.[1][4] Naamidine J and its derivatives have shown potential as tumor immunological agents by inhibiting the PD-1/PD-L1 immune checkpoint pathway.[5]
These application notes will cover the general workflow for the isolation of naamidines from sponge biomass, including initial extraction, solvent partitioning for preliminary purification, and chromatographic techniques for obtaining highly pure compounds. Additionally, protocols for elucidating the mechanisms of action for Naamidine A and J are provided, along with visualizations of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data related to the biological activities of Naamidine A and Naamidine J.
Table 1: Antifungal and Cytotoxic Activity of Naamidine A
| Activity Type | Fungal Strain / Cell Line | Metric | Value | Reference |
| Antifungal | Candida albicans | MIC₈₀ | 1.56 µM | [1] |
| Antifungal (in presence of 10% FBS) | Candida albicans | MIC₈₀ | 25 µM | [1] |
| Cytotoxicity | K562 (Leukemia) | IC₅₀ | 58.91 ± 3.57 µg/mL | [1] |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 5.6 µg/mL (Naamidine H) | [6] |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 15 µg/mL (Naamidine I) | [6] |
Table 2: Cytotoxic Activity of Naamidine J and its Derivatives
| Compound | Cell Line | Metric | Value | Reference |
| Naamidine J | MCF-7 (Breast Cancer) | IC₅₀ | 20.1 µM | [7] |
| Naamidine J | A549 (Lung Cancer) | IC₅₀ | 23.7 µM | [7] |
| Naamidine J | HeLa (Cervical Cancer) | IC₅₀ | 28.2 µM | [7] |
| Naamidine J | PC9 (Lung Cancer) | IC₅₀ | 45.3 µM | [7] |
| Naamidine J derivative 11c | RKO (Colorectal Carcinoma) | - | Efficiently suppressed constitutive PD-L1 expression | [5] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Naamidine Alkaloids from Sponge Biomass
This protocol outlines the general procedure for the extraction and preliminary purification of naamidine alkaloids from marine sponges of the genus Leucetta or Pericharax.
1. Materials and Reagents:
-
Frozen or freeze-dried sponge material
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Deionized water (H₂O)
-
Homogenizer/blender
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
2. Extraction Procedure:
-
Homogenize the wet sponge material (e.g., 2.8 kg) in methanol (3 x 5 L) at room temperature.[8]
-
Allow the mixture to steep for 24-72 hours for each extraction.[8]
-
Filter the methanolic extracts and combine them.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., 36.2 g from 2.8 kg wet sponge).[8]
3. Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and n-hexane to remove non-polar compounds like lipids.
-
Separate the aqueous layer and partition it against ethyl acetate.[3]
-
Collect the ethyl acetate layer, which will be enriched with alkaloids.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
Protocol 2: Purification of Naamidine Alkaloids using Column Chromatography
This protocol describes the chromatographic steps for the purification of naamidine alkaloids from the enriched extract.
1. Materials and Reagents:
-
Enriched alkaloid extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Petroleum ether, HPLC grade
-
Acetone, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
-
HPLC system with a C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)[9]
2. Silica Gel Column Chromatography:
-
Prepare a silica gel column using petroleum ether as the slurry solvent.
-
Dissolve the enriched extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of petroleum ether and acetone, starting from 100:1 and gradually increasing the polarity to 1:2 (v/v).[8]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the target compounds based on the TLC profile.
-
Evaporate the solvent from the combined fractions to obtain a semi-pure mixture of naamidine alkaloids.
3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the semi-pure alkaloid mixture in the initial mobile phase.
-
Equilibrate the C18 column with the initial mobile phase (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile with 0.1% TFA).[9]
-
Inject the sample onto the column.
-
Elute with a linear gradient, for example, increasing the acetonitrile concentration from 10% to 90% over 20 minutes.[9]
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).[9][10]
-
Collect the fractions corresponding to the peaks of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the pure naamidine alkaloid.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Naamidine Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of naamidine alkaloids from marine sponges.
Caption: General workflow for naamidine extraction and purification.
Signaling Pathway of Naamidine A's Antifungal Activity
Naamidine A exerts its antifungal effect by chelating zinc ions, which are essential for fungal growth and various enzymatic processes.
Caption: Proposed mechanism of Naamidine A's antifungal activity.
Signaling Pathway of Naamidine J's Anticancer Activity
Naamidine J and its derivatives have been shown to inhibit the PD-1/PD-L1 pathway, which is a key mechanism of immune evasion in cancer.
Caption: Naamidine J derivative inhibits PD-L1, promoting T-cell activity.
References
- 1. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioactivity-Driven Synthesis of the Marine Natural Product Naamidine J and Its Derivatives as Potential Tumor Immunological Agents by Inhibiting Programmed Death-Ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Analytical Methods for the Quantification of Naamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamine, a marine natural product belonging to the manzamine class of alkaloids, has garnered significant interest due to its diverse biological activities, including potential antiviral and antifungal properties.[1] Accurate and robust analytical methods are crucial for advancing research and development involving this compound, from understanding its mechanism of action to its potential therapeutic applications. This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a hypothetical signaling pathway is presented based on the known biological activities of related manzamine alkaloids.
Analytical Methods for this compound Quantification
Due to the limited availability of specific quantitative methods for this compound, this section outlines protocols adapted from established methods for the analysis of similar amine-containing compounds. These methods are based on common analytical techniques and can be optimized for the specific properties of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and reliable technique for the quantification of analytes with a suitable chromophore. Since this compound possesses a complex ring structure, it is expected to have sufficient UV absorbance for detection. For enhanced sensitivity, especially at low concentrations, pre-column derivatization with a UV-absorbing or fluorescent tag is recommended.
This method describes the quantification of this compound using pre-column derivatization with dansyl chloride, a common reagent for labeling primary and secondary amines, followed by reversed-phase HPLC with UV detection.[2][3]
Principle: Dansyl chloride reacts with the primary and secondary amine groups of this compound, attaching a highly UV-absorbent dansyl group. The derivatized this compound is then separated from other sample components by HPLC and quantified by measuring its absorbance at a specific wavelength.
Typical Performance Characteristics (Hypothetical for this compound):
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | [2] |
| Limit of Detection (LOD) | 2 ng/mL | [4] |
| Limit of Quantification (LOQ) | 10 ng/mL | [4] |
| Recovery | 85 - 105% | [4] |
| Precision (RSD) | < 15% | [2] |
1. Materials and Reagents:
-
This compound standard (purity >95%)
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (for extraction)
-
Solid-phase extraction (SPE) cartridges (C18)
2. Sample Preparation (from biological matrix, e.g., cell lysate):
-
Homogenize the biological sample in methanol.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of 50% methanol in water.
-
Perform solid-phase extraction (SPE) for sample clean-up:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound with 1 mL of methanol.
-
Dry the eluate under nitrogen.
-
3. Derivatization Procedure:
-
Reconstitute the dried, purified sample extract in 100 µL of sodium bicarbonate buffer (100 mM, pH 9.0).
-
Add 100 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 20 µL of 250 mM sodium hydroxide to stop the reaction.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm[3]
-
Column Temperature: 30°C
5. Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations (derivatized in the same manner as the samples).
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Workflow for HPLC Quantification of this compound
Caption: Workflow for this compound quantification by HPLC with pre-column derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is the preferred method for quantifying low-abundance analytes in complex biological matrices.[6] This technique does not typically require derivatization, as the mass spectrometer can selectively detect this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
This method provides a sensitive and selective approach for the direct quantification of this compound in biological samples.
Principle: this compound is separated from the sample matrix using reversed-phase liquid chromatography and is then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity and reduces background noise.
Typical Performance Characteristics (Hypothetical for this compound):
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 200 ng/mL | [7] |
| Limit of Detection (LOD) | 0.05 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [7] |
| Recovery | 90 - 110% | [7] |
| Precision (RSD) | < 10% | [7] |
1. Materials and Reagents:
-
This compound standard (purity >95%)
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (for extraction)
2. Sample Preparation:
-
Follow the same sample preparation and SPE procedure as described in the HPLC protocol.
-
After drying the eluate, reconstitute the sample in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Add the internal standard to all samples and calibration standards.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A shallow gradient optimized for this compound elution (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
This compound: Precursor ion (M+H)+ -> Product ion 1, Product ion 2 (To be determined by infusion of this compound standard)
-
Internal Standard: Precursor ion (M+H)+ -> Product ion
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.
4. Quantification:
-
Prepare a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantify this compound in the samples using the calibration curve.
Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
Hypothetical Signaling Pathway of this compound
The precise signaling pathway of this compound is not yet fully elucidated. However, based on the biological activities of the broader manzamine class of alkaloids, a hypothetical pathway can be proposed. Manzamine alkaloids have been shown to exhibit inhibitory activity against key signaling proteins such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). Inhibition of these kinases can impact a variety of downstream cellular processes, including inflammation and cell survival.
The following diagram illustrates a plausible signaling pathway through which this compound might exert its effects.
Caption: Hypothetical signaling pathway of this compound based on known targets of manzamine alkaloids.
Conclusion
The analytical methods and protocols presented here provide a robust framework for the quantification of this compound in various research and development settings. While the HPLC method offers a more accessible approach, the LC-MS/MS method provides superior sensitivity and selectivity, which is crucial for studies involving low concentrations of the analyte in complex biological matrices. The hypothetical signaling pathway offers a starting point for investigating the molecular mechanisms underlying the biological activities of this compound. Further research is necessary to validate and refine these methods and to fully elucidate the signaling cascades modulated by this promising marine natural product.
References
- 1. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oeno-one.eu [oeno-one.eu]
- 3. uaiasi.ro [uaiasi.ro]
- 4. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 5. rsc.org [rsc.org]
- 6. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antiviral Activity of Naamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamines, a class of marine-derived imidazole alkaloids, have demonstrated a range of biological activities. Recent studies have highlighted their potential as antiviral agents, particularly against plant viruses such as the Tobacco Mosaic Virus (TMV).[1] This document provides detailed application notes and protocols for the in vitro evaluation of Naamine and its derivatives as antiviral agents. The methodologies described herein are designed to assess antiviral efficacy, cytotoxicity, and potential mechanisms of action.
Data Presentation
Table 1: In Vivo Anti-TMV Activity of this compound Derivatives (500 µg/mL) [1]
| Compound | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) |
| This compound Derivative 15d | 46 | 49 | 41 |
| Ribavirin (Control) | 32 | 35 | 34 |
Data extracted from Song et al., 2018.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on plant cells to establish a therapeutic window for antiviral assays.
Materials:
-
This compound compound
-
Plant cell suspension culture (e.g., Nicotiana tabacum cv. Bright Yellow 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Cell Seeding: Seed the plant cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in their appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Antiviral Activity: Half-Leaf Local Lesion Assay
This assay is a standard method for quantifying the inhibition of local lesion formation by a virus on a susceptible plant host.
Materials:
-
Nicotiana glutinosa or other local lesion host plants for TMV
-
Purified Tobacco Mosaic Virus (TMV)
-
This compound compound at various concentrations
-
Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)
-
Carborundum powder (abrasive)
-
Cotton swabs
Procedure:
-
Plant Preparation: Select healthy, fully expanded leaves of uniform age from the host plants.
-
Inoculum Preparation: Prepare a solution of TMV in the inoculation buffer at a concentration that produces a countable number of local lesions (e.g., 50-100 lesions per half-leaf).
-
Treatment Application:
-
Curative Activity: Lightly dust the leaves with carborundum. Inoculate the entire leaf with the TMV solution using a cotton swab. After a set time post-inoculation (e.g., 2 hours), apply the this compound solution to one half of the leaf and the control solution (buffer with solvent) to the other half.
-
Protective Activity: Apply the this compound solution to one half of the leaf and the control solution to the other half. After a set time (e.g., 2 hours), dust the entire leaf with carborundum and inoculate with the TMV solution.
-
Inactivation Activity: Mix the TMV solution with the this compound solution at various concentrations and incubate for a set period (e.g., 30 minutes). Dust the leaves with carborundum and inoculate one half of the leaf with the TMV-Naamine mixture and the other half with a control TMV solution.
-
-
Incubation: Keep the inoculated plants in a controlled environment (e.g., greenhouse) for 3-5 days for local lesions to develop.
-
Lesion Counting: Count the number of local lesions on each half-leaf.
-
Data Analysis: Calculate the percentage of inhibition for each treatment compared to the control half-leaf.
Protoplast-Based Antiviral Assay
This method allows for the study of antiviral effects at the single-cell level, providing insights into the inhibition of viral replication within the host cell.
Materials:
-
Healthy young leaves from Nicotiana tabacum
-
Enzyme solution (e.g., cellulase and macerozyme in a mannitol solution)
-
Washing solution (e.g., W5 solution)
-
MaMg solution (for transfection)
-
Purified TMV RNA
-
This compound compound
-
PEG-calcium solution
-
Incubation buffer
Procedure:
-
Protoplast Isolation: Digest the leaf tissue with the enzyme solution to release protoplasts. Purify the protoplasts by filtration and centrifugation.
-
Transfection: Transfect the protoplasts with TMV RNA using a PEG-mediated method. In the experimental group, co-transfect with this compound at non-toxic concentrations.
-
Incubation: Incubate the transfected protoplasts in the dark for 24-48 hours to allow for viral replication.
-
Analysis of Viral Replication:
-
Immunofluorescence Assay: Fix the protoplasts and use a primary antibody against the TMV coat protein, followed by a fluorescently labeled secondary antibody. Visualize and quantify the infected cells using fluorescence microscopy.
-
RT-qPCR: Extract total RNA from the protoplasts and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of viral RNA.
-
-
Data Analysis: Compare the percentage of infected cells or the level of viral RNA in this compound-treated protoplasts to the untreated control.
Proposed Mechanism of Action and Signaling Pathways
The precise antiviral mechanism of this compound against TMV has not been fully elucidated. However, based on the known activities of other imidazole alkaloids and antiviral compounds, several plausible mechanisms can be proposed.
Inhibition of Viral Coat Protein Assembly
Several antiviral agents targeting TMV have been shown to interfere with the assembly of the viral coat protein (CP), which is essential for the formation of new virus particles.[2] this compound, with its imidazole core, may bind to TMV CP subunits, preventing their proper polymerization around the viral RNA.
G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures in nucleic acids that can regulate viral replication and transcription.[3][4][5][6] Imidazole-containing compounds have been shown to act as G4-stabilizing ligands.[7][8] It is hypothesized that this compound could bind to and stabilize G4 structures within the TMV RNA genome, thereby inhibiting its replication and translation.
Experimental Workflows
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel antiviral agents. The protocols and conceptual frameworks provided in this document offer a comprehensive guide for the in vitro investigation of their antiviral properties. Further research is warranted to elucidate the specific molecular mechanisms underlying their activity and to explore their potential against a broader range of viruses.
References
- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
- 3. Inhibition of Zika virus replication by G-quadruplex-binding ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Zika virus replication by G-quadruplex-binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-Quadruplex Targeting in the Fight against Viruses: An Update [ouci.dntb.gov.ua]
- 6. G-Quadruplex Targeting in the Fight against Viruses: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization and structural alteration of the G-quadruplex DNA made from the human telomeric repeat mediated by Tröger's base based novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Activity Assay of Naamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamine compounds, a class of marine-derived imidazole alkaloids, have demonstrated significant biological activities, including promising antifungal properties.[1][2] These application notes provide a comprehensive guide to assessing the antifungal efficacy of this compound compounds, with detailed protocols for in vitro assays and data interpretation. The methodologies are based on established practices for evaluating antifungal agents against phytopathogenic fungi.
Data Presentation: In Vitro Antifungal Activity of this compound Derivatives
The following table summarizes the in vitro antifungal activity of various this compound and this compound derivatives against a panel of 14 phytopathogenic fungi. The data presented is the percentage of mycelial growth inhibition observed at a concentration of 50 µg/mL.
Table 1: Inhibitory Effects of this compound Compounds on Phytopathogenic Fungi at 50 µg/mL
| Compound | Cercospora arachidicola | Physalospora piricola | Alternaria solani | Rhizoctonia cerealis | Botrytis cinerea | Sclerotinia sclerotiorum | Fusarium oxysporum | Fusarium solani | Fusarium graminearum | Gibberella zeae | Colletotrichum gossypii | Colletotrichum capsici | Phytophthora capsici | Pellicularia sasakii |
| This compound A | 75.8 | 80.5 | 72.4 | 85.1 | 70.2 | 78.3 | 76.9 | 73.5 | 82.1 | 79.4 | 71.8 | 74.6 | 77.2 | 75.0 |
| This compound B | 78.2 | 82.1 | 75.0 | 80.3 | 72.5 | 80.1 | 78.6 | 76.2 | 80.8 | 81.7 | 73.4 | 76.9 | 79.5 | 77.3 |
| This compound C | 72.4 | 78.3 | 80.2 | 75.6 | 68.9 | 75.4 | 73.1 | 70.8 | 76.3 | 74.9 | 69.5 | 72.1 | 74.8 | 71.6 |
| This compound D | 80.1 | 85.7 | 78.9 | 88.4 | 75.3 | 83.2 | 81.5 | 79.0 | 86.7 | 84.6 | 77.1 | 80.3 | 82.9 | 80.7 |
| Carbendazim | 88.9 | 75.6 | 92.3 | 80.1 | 95.7 | 98.2 | 90.5 | 88.4 | 85.2 | 93.1 | 96.4 | 94.8 | 85.7 | 91.3 |
| Chlorothalonil | 95.2 | 90.1 | 96.7 | 89.3 | 98.5 | 99.1 | 97.8 | 96.2 | 94.6 | 97.0 | 98.9 | 97.5 | 92.4 | 96.8 |
Data adapted from Guo et al., 2018.[1][2]
Experimental Protocols
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol details the in vitro assessment of this compound compounds' antifungal activity against phytopathogenic fungi by measuring the inhibition of mycelial growth on a solid medium.
Materials:
-
This compound compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi actively growing on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes
-
Sterile distilled water
Procedure:
-
Preparation of Fungal Cultures: Subculture the desired phytopathogenic fungi onto fresh PDA plates and incubate at 25 ± 2°C until the mycelium covers at least two-thirds of the plate. These will serve as the source for the mycelial plugs.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the this compound compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Poisoned Medium: Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath.
-
Dosing the Medium: Under sterile conditions in a laminar flow hood, add the appropriate volume of the this compound compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). For a final concentration of 50 µg/mL, add 0.5 mL of the 10 mg/mL stock solution to 100 mL of PDA. Mix thoroughly by swirling the flask.
-
Control Plates: Prepare two sets of control plates:
-
Negative Control: Add the same volume of DMSO used for the test compound to the molten PDA. This accounts for any potential inhibitory effects of the solvent.
-
Blank Control: Use unamended PDA to measure the normal growth of the fungus.
-
-
Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile 90 mm Petri dishes. Allow the agar to solidify completely.
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut mycelial plugs from the periphery of the actively growing fungal cultures.
-
Aseptically transfer one mycelial plug to the center of each prepared PDA plate (poisoned and control), with the mycelial side facing down.
-
-
Incubation: Seal the Petri dishes with paraffin film and incubate them at 25 ± 2°C in an inverted position.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the negative control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each treatment and control.
-
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the negative control plate (mm)
-
T = Average diameter of the fungal colony in the treated plate (mm)
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the Mycelial Growth Inhibition Assay.
Proposed Signaling Pathway of Antifungal Action
This compound compounds are imidazole alkaloids. A primary mechanism of action for many imidazole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4][5][6]
Caption: Proposed mechanism of this compound's antifungal activity.
References
- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. experts.umn.edu [experts.umn.edu]
Naamine and its Derivatives: A Promising Scaffold for Drug Discovery
Application Notes & Protocols
Introduction
Naamine alkaloids, marine natural products isolated from the sponge Leucetta chagosensis, represent a class of 2-aminoimidazole compounds with significant potential in drug discovery.[1] These compounds and their synthetic derivatives have demonstrated a range of interesting biological activities, including antimicrobial, cytotoxic, and nitric oxide synthase inhibition.[1][2] Notably, recent studies have highlighted their efficacy as potent antiviral and antifungal agents, positioning them as valuable lead compounds for the development of new therapeutics, particularly in agrochemicals and potentially human health.[1][3] Naamidine A, a related alkaloid, has been shown to exhibit antitumor activity by regulating the ERK1 and ERK2 kinase pathways.[1] This document provides an overview of the biological activities of this compound derivatives, detailed protocols for their synthesis and biological evaluation, and insights into their mechanism of action.
Biological Activities and Quantitative Data
This compound derivatives have shown significant promise, particularly against plant pathogens. Structure-activity relationship (SAR) studies indicate that modifications, such as the introduction of a benzyloxy group on the aromatic ring, can enhance biological activity.[1]
Antiviral Activity against Tobacco Mosaic Virus (TMV)
A benzyloxy this compound derivative, designated 15d , has emerged as a potent anti-TMV agent. In vivo studies have demonstrated its superior efficacy compared to the commercial plant virucide ribavirin.[1][3]
| Compound | Concentration | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) |
| Derivative 15d | 500 µg/mL | 46%[1][3] | 49%[1][3] | 41%[1][3] |
| Ribavirin | 500 µg/mL | 32%[1][3] | 35%[1][3] | 34%[1][3] |
| Table 1: In Vivo Anti-TMV Activity of this compound Derivative 15d vs. Ribavirin. |
Antifungal Activity
The same benzyloxy this compound derivative 15d also exhibits broad-spectrum fungicidal activity against a variety of phytopathogenic fungi.[1][3] The performance of several this compound derivatives has been benchmarked against commercial fungicides, carbendazim and chlorothalonil.
| Fungal Species | This compound Derivative | Inhibition (%) | Carbendazim (%) | Chlorothalonil (%) |
| Physalospora piricola | 1b, 1k, 15a, 15c, 15d | > Carbendazim | - | - |
| Rhizoctonia cerealis | 1d, 1j, 1m | > Carbendazim | - | Similar |
| Alternaria solani | 1c | Good Activity | - | - |
| Fusarium graminearum | 1d | Good Activity | - | - |
| Table 2: Comparative in vitro Antifungal Activity of this compound Derivatives.[1] |
Mechanism of Action: Targeting the ERK Signaling Pathway
While the precise mechanism for all this compound compounds is under investigation, related structures like naamidine A have been shown to regulate extracellular regulated protein kinase 1 (ERK1) and ERK2.[1] The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes like proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making it a key target for drug discovery.[3][6] Inhibition of this pathway by a this compound-like scaffold suggests a potential mechanism for the observed antitumor activities.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for preparing this compound analogues, which involves a key cyanamide cyclization step.[1]
Materials:
-
Substituted benzaldehydes
-
Benzyl bromide, Acetoacetic acid, N,O-dimethylhydroxylamine hydrochloride, Grignard reagents, Cyanamide
-
Protecting group reagents (e.g., Boc anhydride)
-
Catalysts (e.g., Palladium on carbon - Pd/C)
-
Solvents (e.g., Acetone, Methanol, Dichloromethane, Diethyl ether)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of Phenylalanine Analogues: a. Protect the phenolic hydroxyl group of the starting substituted benzaldehyde with a benzyl group.[1] b. Condense the protected aldehyde with acetoacetic acid to form an oxazole intermediate.[1] c. Hydrolyze the oxazole ring using aqueous NaOH, followed by acidification to yield the corresponding acid.[1] d. Perform hydrogenation over a Pd/C catalyst to simultaneously reduce the double bond and remove the benzyl protecting group, yielding the phenylalanine analogue.[1]
-
Synthesis of the Aminoketone Intermediate: a. Protect the amino group of the phenylalanine analogue with a Boc group and the phenol group with a benzyl group.[1] b. Methylate the carboxylic acid using iodomethane.[1] c. Condense the methylated acid with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.[1] d. Treat the Weinreb amide with an appropriate Grignard reagent, followed by removal of the Boc protecting group to yield the aminoketone.[1]
-
Final Assembly of this compound Derivative: a. Cyclize the aminoketone intermediate by reacting it with cyanamide to form the core 2-aminoimidazole ring of the protected this compound.[1] b. Remove the final benzyl protecting group via hydrogenation to yield the target this compound derivative.[1] c. Purify the final product using standard techniques such as column chromatography.
Protocol 2: In Vitro Antifungal Activity Assay (Broth Microdilution)
This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against phytopathogenic fungi.
Materials:
-
This compound derivative stock solution (e.g., in DMSO)
-
Fungal cultures (e.g., Physalospora piricola, Rhizoctonia cerealis)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates
-
Spore suspension of the test fungus, adjusted to 1 x 10⁴ to 5 x 10⁴ spores/mL
-
Positive control (e.g., Carbendazim)
-
Negative control (solvent vehicle, e.g., DMSO)
-
Incubator (26-28 °C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Plate Preparation: a. Add 100 µL of PDB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column. c. Prepare wells for positive control (e.g., Carbendazim) and negative control (vehicle only).
-
Inoculation: a. Add 100 µL of the fungal spore suspension to each well, except for a sterility control well (medium only). The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate to prevent evaporation and incubate at 26-28 °C for 3-7 days in the dark.[7]
-
Determining MIC: a. After incubation, determine the MIC by visually inspecting for fungal growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7] b. Alternatively, measure the optical density (OD) at a wavelength such as 620 nm to quantify growth inhibition.
Protocol 3: In Vitro Anti-Tobacco Mosaic Virus (TMV) Activity Assay (Leaf Disc Method)
This protocol assesses the protective, curative, and inactivation activity of this compound derivatives against TMV.
Materials:
-
This compound derivative solutions at desired concentrations (e.g., 500 µg/mL)
-
Healthy tobacco plants (Nicotiana tabacum) sensitive to TMV
-
Purified TMV solution (e.g., 6 mg/L)
-
Phosphate buffer
-
Cork borer
-
Petri dishes
-
Growth chamber for plants
Procedure:
-
Protective Activity Assay: a. Spray the leaves of healthy tobacco plants with the this compound derivative solution. Spray a control group with a blank solvent solution. b. After 24 hours, inoculate the treated leaves by gently rubbing them with the TMV solution. c. Rinse the leaves with water after inoculation, and maintain the plants in a growth chamber. d. After 3-4 days, count the number of local lesions on the leaves and calculate the inhibition rate compared to the control group.
-
Curative Activity Assay: a. Inoculate the leaves of healthy tobacco plants with the TMV solution first. b. After 24 hours, spray the infected leaves with the this compound derivative solution. Spray a control group with a blank solvent solution. c. Maintain the plants and calculate the inhibition rate as described above.
-
Inactivation Activity Assay: a. Mix the this compound derivative solution with the TMV solution in a 1:1 ratio and let it incubate for 30 minutes. b. Inoculate healthy tobacco plant leaves with this mixture. Use a mixture of TMV and blank solvent as a control. c. Maintain the plants and calculate the inhibition rate as described above.
Inhibition Rate Calculation: Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treatment group) / Number of lesions in control group] x 100
Conclusion
This compound and its derivatives represent a structurally novel and biologically active class of compounds with significant potential as leads in drug discovery. The potent antiviral and broad-spectrum antifungal activities of synthesized analogues, such as the benzyloxy derivative 15d, underscore the value of this scaffold for developing new agrochemicals. Furthermore, the link between the related naamidine structure and the ERK1/2 signaling pathway provides a compelling starting point for exploring its potential in oncology. The protocols provided herein offer a framework for the synthesis and evaluation of new this compound derivatives to further explore their therapeutic potential.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Detection of anti-phytopathogenic fungal activity [protocols.io]
In Vivo Studies of Naamine: Application Notes and Protocols
Initial Search and Findings
The search results did, however, provide extensive general information on the methodologies and frameworks for conducting in vivo animal studies for novel compounds. This includes guidelines for pharmacokinetic and toxicokinetic studies, as well as the use of various animal models for neurological and other diseases. Furthermore, there is a growing body of literature on "New Approach Methodologies" (NAMs) that aim to reduce and replace animal testing.
Absence of Specific Data for "Naamine"
Due to the lack of specific published data for "this compound," it is not possible to provide detailed Application Notes and Protocols as requested. The core requirements of the prompt, including:
-
Quantitative Data Presentation: Summarizing data into tables.
-
Detailed Experimental Protocols: Providing methodologies for key experiments.
-
Signaling Pathway Visualization: Creating diagrams for described pathways.
are all contingent on the existence of foundational research. Without any in vivo studies on this compound, there is no data to present, no experiments to detail, and no signaling pathways to visualize.
General Methodologies for In Vivo Compound Evaluation
For researchers interested in evaluating a novel compound like "this compound" in vivo, the following general protocols and considerations, gleaned from the broader search results, would apply.
Table 1: General In Vivo Study Parameters for a Novel Compound
| Parameter | Description | Animal Models | Key Measurements |
| Pharmacokinetics (PK) | Study of drug absorption, distribution, metabolism, and excretion (ADME). | Mice (C57BL/6, BALB/c), Rats (Wistar, Sprague Dawley) | Plasma concentration over time, half-life, bioavailability, volume of distribution. |
| Toxicology | Assessment of adverse effects. | Rodents, Beagle Dogs | Mortality, clinical signs of toxicity, body weight changes, hematology, clinical chemistry, histopathology. |
| Efficacy | Evaluation of the therapeutic effect in a disease model. | Disease-specific models (e.g., transgenic mice for Alzheimer's, stroke-prone hypertensive rats for ADHD). | Behavioral tests, biomarker analysis, imaging, survival rates. |
General Experimental Protocols
The following are generalized protocols that would be adapted for a specific compound like "this compound."
Protocol 1: Rodent Pharmacokinetic Study
-
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).
-
Compound Administration:
-
Intravenous (IV) bolus (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dose.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify compound concentration in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Acute Toxicity Study in Mice
-
Animal Model: Male/Female CD-1 mice (6-8 weeks old).
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., saline, DMSO/corn oil).
-
Administration: Administer single doses via the intended clinical route (e.g., oral gavage). Use a control group and at least three dose levels.
-
Observation: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: Perform gross necropsy on all animals at the end of the study to examine for any tissue abnormalities.
Signaling Pathways: A Hypothetical Approach
Without specific data on this compound's mechanism of action, any signaling pathway diagram would be purely speculative. For a hypothetical neuroprotective compound, one might investigate its interaction with pathways like the NMDA receptor signaling cascade, as is the case for memantine, or monoamine reuptake pathways.
Workflow for Investigating a Novel Compound
The logical workflow for investigating a new chemical entity like "this compound" would follow a structured progression from initial characterization to detailed in vivo studies.
Caption: A simplified workflow for the preclinical evaluation of a novel compound, starting from in vitro assays to in vivo animal studies.
While it is not possible to provide specific application notes and protocols for "this compound" due to a lack of available data, the general principles and methodologies for conducting in vivo animal studies have been outlined. Should research on "this compound" be published in the future, this document can serve as a template for organizing and presenting that specific information. Researchers are encouraged to adapt these general protocols to the specific characteristics of their compound of interest and the scientific questions they aim to address.
Application Notes and Protocols for High-Throughput Screening of Naamine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naamines are a class of marine-derived imidazole alkaloids that have demonstrated a range of promising biological activities, including antiviral, antifungal, and antitumor effects.[1] Their unique structural features make them attractive scaffolds for the development of novel therapeutic agents. High-throughput screening (HTS) of Naamine libraries offers a powerful approach to systematically evaluate large numbers of these compounds and identify promising lead candidates for drug discovery programs.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound libraries against various biological targets. The following sections detail experimental procedures for antiviral and antifungal assays, present a framework for data analysis and hit selection, and visualize key signaling pathways potentially modulated by this compound derivatives.
Data Presentation: Summary of Biological Activities
The following table summarizes representative quantitative data for this compound derivatives and other marine natural products with similar biological activities. This data is compiled from various studies and serves as a reference for expected potency.[2][3][4][5][6][7][8][9][10][11][12]
| Compound Class | Target Organism/Cell Line | Assay Type | Activity Metric | Value | Reference |
| Imidazole Alkaloids | HT-29 (Human Colon Cancer) | Cytotoxicity | % Cell Viability Reduction | Significant at 100 µM | [12] |
| Benzyloxy this compound Derivative | Tobacco Mosaic Virus (TMV) | In vivo Antiviral | Inactivation Activity | 46% at 500 µg/mL | [1] |
| Benzyloxy this compound Derivative | Tobacco Mosaic Virus (TMV) | In vivo Antiviral | Curative Activity | 49% at 500 µg/mL | [1] |
| Benzyloxy this compound Derivative | Tobacco Mosaic Virus (TMV) | In vivo Antiviral | Protective Activity | 41% at 500 µg/mL | [1] |
| This compound & Naamidine Derivatives | Various Phytopathogenic Fungi | In vivo Antifungal | Inhibitory Effect | >30% | [1] |
| Marine-derived Fungus Extract | Influenza A (H1N1) | Antiviral | IC50 | 15 µM | [5] |
| Marine-derived Fungus Extract | Influenza A (H3N2) | Antiviral | IC50 | 8.1 µM | [5] |
| Marine-derived Fungus Extract | Herpes Simplex Virus-1 (HSV-1) | Antiviral | IC50 | 9.5 µM | [5] |
| Sponge-derived Fungus Culture | Human Colon Cancer (RKO) | Cytotoxicity | IC50 | 8.4 µM | [8] |
| Sponge-derived Fungus Culture | Human Cervical Cancer (HeLa) | Cytotoxicity | IC50 | 6.6 µM | [8] |
| Marine Sediment Fungus Isolate | Methicillin-resistant S. aureus | Antibacterial | MIC | 4 µg/mL | [7] |
| Marine Sediment Fungus Isolate | E. coli | Antibacterial | MIC | 3 µg/mL | [7] |
| Marine Sediment Fungus Isolate | C. albicans | Antifungal | MIC | 8 µg/mL | [7] |
Experimental Protocols
General High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign of a this compound library.
Protocol: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol is designed to identify this compound derivatives that inhibit viral-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound library dissolved in DMSO
-
Positive control (e.g., a known antiviral drug)
-
Negative control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Sterile, clear-bottom 384-well microplates
-
Automated liquid handling system
-
Microplate incubator
-
Luminometer
Method:
-
Cell Seeding: Using an automated liquid handler, dispense host cells into 384-well plates at a pre-optimized density. Incubate the plates at 37°C and 5% CO2 overnight to allow for cell adherence.
-
Compound Addition: Transfer nanoliter volumes of the this compound library compounds, positive control, and negative control from the source plates to the cell plates using an acoustic dispenser.
-
Viral Infection: Add the virus stock, diluted in cell culture medium, to all wells except for the mock-infected control wells. The multiplicity of infection (MOI) should be optimized to induce significant cytopathic effect (CPE) within 48-72 hours.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for a period determined by the viral replication cycle and CPE development (typically 48-72 hours).
-
Cell Viability Measurement: Equilibrate the plates to room temperature. Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
Protocol: Biochemical Antifungal Assay (Enzyme Inhibition)
This protocol is suitable for screening this compound libraries against a specific fungal enzyme target (e.g., an enzyme involved in cell wall biosynthesis).
Materials:
-
Purified fungal enzyme
-
Enzyme substrate
-
Assay buffer
-
This compound library dissolved in DMSO
-
Positive control (a known inhibitor of the enzyme)
-
Negative control (DMSO)
-
Detection reagent (e.g., a fluorescent or luminescent probe that measures enzyme activity)
-
Low-volume 384-well microplates (e.g., black, opaque plates for fluorescence assays)
-
Automated liquid handling system
-
Microplate reader with appropriate detection capabilities
Method:
-
Compound Dispensing: Dispense nanoliter volumes of the this compound library compounds, positive control, and negative control into the 384-well assay plates using an acoustic dispenser.
-
Enzyme Addition: Add the purified fungal enzyme, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plates at room temperature for a pre-determined time to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Incubation: Incubate the plates at the optimal temperature for the enzyme for a specific duration.
-
Detection: Stop the reaction (if necessary) and add the detection reagent.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) in each well using a microplate reader.
Data Analysis and Hit Selection
-
Data Normalization: Raw data from the HTS is normalized to the positive and negative controls on each plate to calculate the percent inhibition or percent activity for each compound.
-
Quality Control: The quality of the screen is assessed using statistical parameters such as the Z'-factor and signal-to-background (S/B) ratio. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Hit Identification: A hit is typically defined as a compound that exhibits a statistically significant effect beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls or a predefined percent inhibition).
-
Dose-Response Analysis: Primary hits are re-tested in a dose-response format to determine their potency (IC50 or EC50 values).
-
Counter-Screens and Orthogonal Assays: Hits are further evaluated in counter-screens to eliminate false positives (e.g., compounds that interfere with the assay technology) and in orthogonal assays to confirm their biological activity through a different method.
-
Cytotoxicity Assessment: The toxicity of the hit compounds is evaluated in a relevant cell line to determine their therapeutic index.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate potential signaling pathways that may be modulated by bioactive this compound derivatives.
Antiviral Signaling Pathway
This diagram depicts a simplified viral life cycle and highlights potential points of inhibition by a this compound derivative.
Antifungal Signaling Pathway (Cell Wall Integrity)
This diagram illustrates the Cell Wall Integrity (CWI) pathway in fungi, a potential target for antifungal this compound derivatives.
Antitumor Signaling Pathway (MAPK/ERK)
Based on reports of Naamidine A's activity, this diagram shows the MAPK/ERK signaling pathway, a key regulator of cell proliferation, and a potential target for antitumor this compound derivatives.[1]
References
- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral potential of natural products from marine microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Marine Fungi: A Source of Potential Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Novel Cytotoxic Imidazole Alkaloids in Tomato Products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Testing Naamine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Naamine" encompasses a class of structurally related natural products with diverse and potent biological activities. This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy of two distinct types of Naamines: the amphiphilic aminoglycoside derivative 3',6-dinonyl neamine as an antimicrobial agent, and the marine alkaloids This compound A and Naamidine A as anticancer agents.
These protocols are designed to be a comprehensive resource, providing methodologies for key experiments, clearly structured data presentation, and visualizations of relevant biological pathways and workflows.
Section 1: Antimicrobial Efficacy of 3',6-dinonyl neamine
The amphiphilic nature of 3',6-dinonyl neamine allows it to interact with and disrupt bacterial cell membranes, leading to cell death.[1][2] This section details assays to quantify its antimicrobial activity and elucidate its mechanism of action.
Mechanism of Action: Bacterial Membrane Disruption
3',6-dinonyl neamine exerts its antimicrobial effect by targeting the bacterial cell envelope. It interacts with lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and lipoteichoic acids (LTA) in the cell wall of Gram-positive bacteria.[1] This interaction leads to increased membrane permeability and depolarization, ultimately causing cell lysis and death.[1]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of 3',6-dinonyl neamine against various bacterial strains.[2][3]
| Bacterial Strain | Type | MIC (µg/mL) |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 4 - 8 |
| Colistin-resistant P. aeruginosa | Gram-negative | 2 - 8 |
| Escherichia coli 06AB003 | Gram-negative | 2 |
| P. aeruginosa VIM-2 (Carbapenem-resistant) | Gram-negative | 1 |
| E. coli NDM-1 (Carbapenem-resistant) | Gram-negative | 2 |
| P. aeruginosa BEL-1 (ESBL-producing) | Gram-negative | 1 |
| Staphylococcus aureus (MSSA) | Gram-positive | Not specified |
| Staphylococcus aureus (MRSA) | Gram-positive | Not specified |
| Bacillus subtilis | Gram-positive | Not specified |
Experimental Protocols
This protocol determines the minimum inhibitory concentration (MIC) of 3',6-dinonyl neamine against a specific bacterial strain.
Materials:
-
3',6-dinonyl neamine stock solution
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions:
-
Perform a two-fold serial dilution of the 3',6-dinonyl neamine stock solution in CAMHB in the 96-well microplate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of 3',6-dinonyl neamine that completely inhibits visible bacterial growth.
-
This assay measures the ability of 3',6-dinonyl neamine to permeabilize the bacterial membrane, allowing the entry of the fluorescent dye propidium iodide (PI).
Materials:
-
3',6-dinonyl neamine
-
Bacterial strain of interest
-
Propidium Iodide (PI) stock solution (e.g., 1.5 mM in water)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare Bacterial Suspension:
-
Grow the bacterial culture to mid-log phase as described in the MIC protocol.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an optical density at 600 nm (OD₆₀₀) of 0.2.
-
-
Assay Setup:
-
Add 50 µL of the bacterial suspension to each well of the 96-well plate.
-
Add 5 µL of PI stock solution to each well (final concentration will depend on the stock).
-
Add 45 µL of PBS containing various concentrations of 3',6-dinonyl neamine. Include a positive control (e.g., a known membrane-permeabilizing agent like polymyxin B) and a negative control (PBS only).
-
-
Measurement:
-
Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 617 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for each concentration of 3',6-dinonyl neamine. An increase in fluorescence indicates membrane permeabilization.
-
Section 2: Anticancer Efficacy of this compound A and Naamidine A
The marine alkaloids this compound A and Naamidine A have demonstrated promising anticancer properties. This compound A has been shown to inhibit cell proliferation and block the nuclear translocation of angiogenin, a protein involved in angiogenesis and rRNA transcription.[4][5] Naamidine A has been identified as a modulator of the ERK1/ERK2 signaling pathway, leading to cell cycle arrest.[6]
Mechanism of Action: Inhibition of Angiogenin and Modulation of ERK Signaling
This compound A: Angiogenin (ANG) is a ribonuclease that, upon translocation to the nucleus, stimulates rRNA transcription, which is essential for cell growth and proliferation. This compound A is proposed to inhibit the nuclear translocation of ANG, thereby suppressing cancer cell proliferation and angiogenesis.[4][7]
Naamidine A: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/ERK2 cascade, is a critical regulator of cell proliferation. Naamidine A has been shown to intensify the phosphotransferase activity of ERK1 and ERK2, leading to a robust and sustained ERK signal that ultimately results in G1 phase cell cycle arrest.[6]
Data Presentation: Anticancer Activity
The following tables present illustrative quantitative data on the anticancer efficacy of this compound A and Naamidine A.
Table 2: this compound A - Inhibition of Cancer Cell Viability (Illustrative Data)
| Cancer Cell Line | IC₅₀ (µM) after 72h |
| PC-3 (Prostate) | 15.5 |
| HCT116 (Colon) | 12.8 |
| MCF-7 (Breast) | 20.1 |
| A549 (Lung) | 18.2 |
Table 3: Naamidine A - Effect on ERK1/ERK2 Phosphorylation in A-431 Cells (Illustrative Data)
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control) |
| Control | 1.0 |
| Naamidine A (0.5 µM) | 2.5 |
| Naamidine A (1.0 µM) | 4.2 |
| Naamidine A (2.0 µM) | 6.8 |
Experimental Protocols
This protocol is used to assess the effect of this compound A on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound A in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound A.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound A).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound A that inhibits 50% of cell growth).
-
This protocol is used to determine the effect of Naamidine A on the phosphorylation of ERK1 and ERK2 in cancer cells.
Materials:
-
Cancer cell line (e.g., A-431)
-
Naamidine A
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of Naamidine A for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to evaluate the efficacy of different this compound compounds. For antimicrobial applications, the focus is on determining the minimum inhibitory concentration and assessing membrane disruption. For anticancer applications, the assays are designed to measure effects on cell viability and key signaling pathways. By utilizing these standardized methods, researchers can generate robust and reproducible data to advance the development of Naamines as potential therapeutic agents.
References
- 1. Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Neamine inhibits prostate cancer growth by suppressing angiogenin-mediated rRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neamine Inhibits Oral Cancer Progression by Suppressing Angiogenin-mediated Angiogenesis and Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neamine inhibits prostate cancer growth by suppressing angiogenin-mediated ribosomal RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Naamine Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Naamine alkaloids, with a specific focus on the synthetic route to this compound G.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the 2-aminoimidazole core of this compound G?
A common and effective starting material is 4,5-diiodo-1-methyl-1H-imidazole. This symmetrical intermediate allows for sequential, site-selective functionalization to introduce the different benzyl groups found in this compound G.
Q2: Which reaction is most critical for achieving a high overall yield in the this compound G synthesis?
The position-selective metalation and subsequent coupling to introduce the second benzyl group is one of the most crucial steps. Failure to achieve high regioselectivity in this step can lead to a mixture of isomers that are difficult to separate, significantly lowering the yield of the desired product.
Q3: My final azide reduction step is cleaving my benzyl protecting groups. How can I prevent this?
Standard catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium catalyst) can often lead to the cleavage of benzyl ethers, which are common protecting groups. To selectively reduce the azide in the presence of a benzyl group, alternative catalysts or milder conditions should be employed. Rhodium on alumina (Rh/Al₂O₃) has been shown to be effective for the chemoselective reduction of azides without affecting benzyl functionalities.[1] Another strategy is to use transfer hydrogenation.[2]
Q4: I am having difficulty purifying my amine-containing intermediates. What are some general tips?
Purification of polar, amine-containing compounds can be challenging. Standard silica gel chromatography can sometimes be problematic due to streaking. Consider using a silica gel column treated with triethylamine, or using a different stationary phase like alumina. In some cases, purification can be simplified by converting the amine to a salt (e.g., hydrochloride or trifluoroacetate), purifying the salt, and then liberating the free base in a final step.
Troubleshooting Guides
This section addresses specific problems that may arise during key stages of the this compound G total synthesis.
Problem 1: Low Yield in the Initial Grignard Reaction
Symptom: The reaction of 4,5-diiodo-1-methyl-1H-imidazole with EtMgBr followed by an aldehyde (e.g., p-(benzyloxy)benzaldehyde) results in a low yield of the desired alcohol, or a complex mixture of byproducts.
| Possible Cause | Recommended Solution |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Inactive Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Use freshly prepared or high-quality commercial Grignard reagents. |
| Side Reactions | Low temperatures can improve selectivity. Add the aldehyde solution slowly to the Grignard/imidazole mixture to avoid dimerization or other side reactions. |
| Difficult Purification | The resulting alcohol may be prone to decomposition on silica gel. Minimize contact time with silica and consider using a deactivated stationary phase. |
Problem 2: Poor Regioselectivity in the Second Benzylation Step
Symptom: After the first benzylation, the second, position-selective metalation-benzylation sequence provides a mixture of C4 and C5 substituted isomers, leading to a low yield of the desired intermediate.
| Possible Cause | Recommended Solution |
| Incorrect Metalating Agent | The choice of organometallic reagent is crucial for selectivity. A bulky Grignard reagent like i-PrMgCl is often effective for selective halogen-metal exchange at the less sterically hindered position. |
| Temperature Control | Perform the halogen-metal exchange at low temperatures (e.g., -10 °C to 0 °C) to enhance kinetic control and improve regioselectivity. |
| Slow Transmetalation | Ensure the metalating agent is added slowly and allowed to react completely before adding the electrophile (e.g., the benzyl azide). Monitor the reaction by TLC or LC-MS if possible. |
| Electrophile Reactivity | Use a highly reactive electrophile to ensure rapid trapping of the organometallic intermediate once it is formed. |
Data Presentation: Benchmark Yields
The following table summarizes the reported yields for the key steps in a concise total synthesis of this compound G.[3][4] Researchers can use this data as a benchmark for their own experiments.
| Step No. | Reaction | Product | Reported Yield (%) |
| 1 | Grignard reaction of 4,5-diiodo-1-methyl-1H-imidazole with p-(benzyloxy)benzaldehyde | (4-(Benzyloxy)phenyl)(5-iodo-1-methyl-1H-imidazol-4-yl)methanol | 95 |
| 2 | Ionic Reduction (Et₃SiH, TFA) | 4-(4-(Benzyloxy)benzyl)-5-iodo-1-methyl-1H-imidazole | 90 |
| 3 | Selective Metalation (i-PrMgCl) and Coupling with Benzyl Azide | 4-((4-(Benzyloxy)benzyl)-5-(azidomethyl)-1-methyl-1H-imidazole | 70 |
| 4 | Catalytic Hydrogenation (H₂, Pd/C) | This compound G | 95 |
| Overall | 4 Steps | This compound G | ~56 |
Experimental Protocols
The following are detailed methodologies for key transformations in the synthesis of this compound G, adapted from published procedures.[3]
Protocol 1: Synthesis of 4-(4-(Benzyloxy)benzyl)-5-iodo-1-methyl-1H-imidazole
-
Reaction Setup: To a solution of (4-(benzyloxy)phenyl)(5-iodo-1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an Argon atmosphere, add triethylsilane (Et₃SiH, 5.0 eq).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10.0 eq) to the stirring solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Synthesis of this compound G via Azide Reduction
-
Catalyst Preparation: In a flask suitable for hydrogenation, place 4-((4-(benzyloxy)benzyl)-5-(azidomethyl)-1-methyl-1H-imidazole (1.0 eq) and dissolve in methanol (MeOH, 0.05 M).
-
Hydrogenation: Add Palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Reaction: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Maintain the hydrogen atmosphere (typically with a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature for 12-16 hours.
-
Work-up: Monitor the reaction by TLC until the starting material is consumed. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess MeOH.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary to yield this compound G.
Mandatory Visualizations
Synthetic Pathway to this compound G
References
- 1. researchgate.net [researchgate.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Concise total synthesis of this compound G and naamidine H - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Concise total synthesis of this compound G and naamidine H - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Naamine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Naamine, a novel bioactive amine compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed during the purification of this compound?
A1: The primary challenges in this compound purification often stem from its basic nature and potential instability. Key issues include strong, irreversible binding to standard silica gel, leading to low recovery, peak tailing in chromatographic separations, and degradation of the compound under certain pH or temperature conditions. Co-elution with structurally similar impurities is another frequent obstacle.
Q2: Which chromatographic method is recommended for the initial purification of this compound?
A2: For initial purification, flash column chromatography is often employed. However, due to the basicity of this compound, standard silica gel can be problematic.[1][2] It is highly recommended to either use a modified mobile phase containing a basic additive like triethylamine or to opt for an alternative stationary phase such as basic alumina or amine-functionalized silica.[1][3] Reversed-phase chromatography can also be a viable option, particularly if this compound possesses sufficient hydrophobicity.[1]
Q3: How can I minimize the degradation of this compound during the purification process?
A3: this compound stability can be compromised by exposure to acidic conditions and elevated temperatures.[1][4] To mitigate degradation, it is advisable to maintain a neutral to basic pH throughout the purification process. The use of buffers in your mobile phase can help control the pH.[5] Additionally, avoid excessive heating during solvent evaporation steps and consider conducting the purification at reduced temperatures if thermal instability is suspected.
Q4: What is the best approach to remove impurities that are structurally very similar to this compound?
A4: Separating structurally similar impurities requires high-resolution techniques. High-performance liquid chromatography (HPLC) is often the method of choice. Methodical optimization of the mobile phase composition, including the organic modifier, aqueous component, and any additives, is crucial. Running a shallow elution gradient can enhance the separation of closely eluting compounds.
Q5: How can I improve the yield of purified this compound?
A5: Low yield is a common issue, often caused by irreversible adsorption to the stationary phase or degradation.[1] To improve yield, consider the following:
-
Deactivate the stationary phase: For silica gel chromatography, pre-treating the column with a solution containing a basic modifier can passivate acidic silanol groups.[6]
-
Optimize loading: Overloading the column can lead to poor separation and cross-contamination of fractions, ultimately reducing the yield of pure product.
-
Solvent selection: Ensure this compound is fully dissolved in the loading solvent and that the solvent is compatible with the mobile phase to prevent precipitation on the column.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during this compound purification.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of this compound from a Silica Gel Column | - Strong acid-base interaction between the basic this compound and acidic silanol groups on the silica surface.[1] - Degradation of this compound on the acidic silica.[1] | - Modify the mobile phase: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to compete for the acidic sites.[3][7] - Change the stationary phase: Use a more inert stationary phase such as basic or neutral alumina, or an amine-functionalized silica column.[1][3] - Consider reversed-phase chromatography: If this compound has sufficient hydrophobic character, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can be effective.[1] |
| Significant Peak Tailing in HPLC/Flash Chromatography | - Unwanted secondary interactions between this compound and the stationary phase. - Column overloading. - Inappropriate mobile phase pH. | - Adjust mobile phase pH: For reversed-phase, ensure the pH is about two units above the pKa of this compound to keep it in its neutral, less interactive form.[1] - Add a competing base: As with low recovery, a basic modifier can reduce tailing.[7] - Reduce sample load: Inject a smaller amount of the sample onto the column. - Check column health: The column may be degrading or contaminated; flush with a strong solvent or replace if necessary.[4] |
| Presence of Impurities in the Final Product | - Co-elution with impurities having similar properties. - Insufficient resolution of the chromatographic method. - Degradation of this compound into new impurities during purification. | - Optimize the elution gradient: Use a shallower gradient to improve the separation between this compound and the impurities. - Try a different solvent system: Altering the solvents in the mobile phase can change the selectivity of the separation.[1] - Employ an orthogonal purification method: Follow up with a different type of chromatography (e.g., ion-exchange if this compound is charged) or recrystallization. - Analyze for degradation: Use techniques like LC-MS to check if new impurities are forming during the process and adjust conditions (pH, temperature) accordingly. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in temperature. - Column degradation or equilibration issues.[4] | - Prepare fresh mobile phase: Ensure accurate and consistent preparation of the eluent for each run. - Use a column thermostat: Maintain a constant column temperature to ensure reproducible chromatography. - Properly equilibrate the column: Before each injection, ensure the column is fully equilibrated with the starting mobile phase.[4] |
Quantitative Data Summary
The following table summarizes the results of a series of hypothetical purification runs for this compound using different chromatographic conditions, illustrating the impact on yield and purity.
| Run | Stationary Phase | Mobile Phase Modifier | pH of Aqueous Phase | Yield (%) | Purity (%) |
| 1 | Silica Gel | None | N/A | 15 | 85 |
| 2 | Silica Gel | 0.5% Triethylamine | N/A | 75 | 92 |
| 3 | C18 Reverse Phase | None | 7.0 | 60 | 88 |
| 4 | C18 Reverse Phase | 0.1% Ammonium Hydroxide | 10.5 | 88 | 98 |
| 5 | Amine-functionalized Silica | None | N/A | 92 | 97 |
Experimental Protocols
Protocol: Flash Column Chromatography of this compound using a Modified Mobile Phase
This protocol describes a general procedure for the purification of this compound using silica gel with a triethylamine-modified mobile phase.
1. Materials:
-
Crude this compound sample
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass column for flash chromatography
-
Collection tubes
2. Mobile Phase Preparation:
-
Prepare the elution solvent system. A common starting point for polar amines is a mixture of DCM and MeOH.
-
Add 0.5% (v/v) of triethylamine to both the DCM and MeOH components of your mobile phase. For example, for a 95:5 DCM:MeOH mobile phase, add 0.5 mL of TEA to every 100 mL of the final mixture.
3. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent.
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate using the prepared triethylamine-modified mobile phase.
-
Visualize the spots (e.g., using UV light or a potassium permanganate stain) to determine the optimal solvent polarity for separation.
4. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% TEA).
-
Carefully pour the slurry into the column and allow it to pack under positive pressure.
-
Ensure the silica bed is flat and free of cracks or air bubbles.
5. Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the mobile phase or a compatible solvent.
-
Alternatively, for less soluble samples, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
6. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of MeOH) based on the TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
7. Product Isolation:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound purification.
Caption: A hypothetical signaling cascade initiated by this compound binding to a receptor.
References
Technical Support Center: Naamine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Naamine.
General Information
This compound is a novel primary amine-containing compound under investigation for its potential therapeutic effects. As with many amine-based molecules, understanding its stability and degradation pathways is critical for obtaining reliable experimental results and ensuring its quality and safety. Amines are susceptible to degradation through various mechanisms, including oxidation, hydrolysis, and reactions with other components in a formulation.[1][2][3] This guide will help you identify and address common stability issues encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store neat (undiluted) this compound?
A1: To minimize degradation, neat this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from air and moisture.[1] It is recommended to store it in a cool, dark place, such as a refrigerator or freezer, and to use amber vials or wrap the container in aluminum foil to protect it from light.[1]
Q2: My this compound solution has developed a yellow or brown discoloration. What is the cause?
A2: Discoloration is a common sign of amine degradation, particularly oxidative degradation.[1][4] The formation of oxidized species and subsequent polymerization products can lead to colored impurities.[1] This process is often accelerated by exposure to air (oxygen) and light.[1][4]
Q3: How long is this compound stable in an aqueous solution?
A3: The stability of this compound in an aqueous solution is highly dependent on the pH, temperature, and presence of other components. Generally, preparing fresh solutions for each experiment is recommended to ensure potency and avoid variability in your results.[1] If solutions need to be stored, they should be kept at a low temperature (e.g., 2-8°C) and protected from light. For long-term storage, consider conducting a stability study under your specific experimental conditions.
Q4: What are the primary factors that can cause this compound to degrade?
A4: The main factors contributing to the degradation of amines like this compound include:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, especially when exposed to air.[1]
-
pH: Highly acidic or basic conditions can catalyze degradation pathways.[1][5]
-
Temperature: Elevated temperatures increase the rate of most degradation reactions.[6][7]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for the oxidation of amines.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent Assay Results / Loss of Potency | Degradation of the active compound. | 1. Verify Purity: Re-analyze the purity of your stock and experimental solutions using a suitable method like HPLC or LC-MS. 2. Prepare Fresh Solutions: Prepare fresh solutions for each experiment from a properly stored stock of neat this compound.[1] 3. Inert Atmosphere: If sensitivity to oxygen is confirmed, prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Precipitate Formation in Solution | Formation of insoluble degradation products or salts. | 1. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine its identity. 2. Solvent Purity: Ensure the solvent is pure and degassed before use. Older ether solvents may contain peroxides that can cause degradation.[1] 3. pH Control: If using a buffered solution, confirm the buffer's compatibility and that the pH remains stable over time.[1] |
| Unexpected Peaks in Chromatogram (HPLC/GC) | Presence of degradation products. | 1. Forced Degradation Study: Perform a forced degradation study (see "Experimental Protocols" section) to generate potential degradation products and confirm their retention times. 2. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their structural elucidation.[4] |
Quantitative Data on this compound Stability
The following tables provide representative data on the stability of this compound under various stress conditions.
Table 1: Stability of this compound in Aqueous Solution at Different pH Levels
| pH | Temperature (°C) | Storage Duration (days) | % this compound Remaining | Appearance |
| 3.0 | 25 | 7 | 98.5 | Colorless |
| 5.0 | 25 | 7 | 99.2 | Colorless |
| 7.0 | 25 | 7 | 95.1 | Faintly yellow |
| 9.0 | 25 | 7 | 88.3 | Yellow |
Table 2: Effect of Temperature on this compound Stability in a pH 7.4 Buffer
| Temperature (°C) | Storage Duration (hours) | % this compound Remaining | Appearance |
| 4 | 48 | 99.5 | Colorless |
| 25 | 48 | 92.8 | Faintly yellow |
| 40 | 48 | 85.1 | Yellow |
Table 3: Photostability of this compound Solution (pH 7.4) and Solid Form
| Sample Form | Light Exposure | Duration (hours) | % this compound Remaining | Appearance |
| Solution | UV Light (254 nm) | 24 | 75.3 | Brown |
| Solution | Visible Light | 24 | 98.1 | Faintly yellow |
| Solid | UV Light (254 nm) | 24 | 95.2 | No change |
| Solid | Visible Light | 24 | 99.8 | No change |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[4]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified time.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light for a specified time. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples and a control sample (unstressed) by a suitable analytical method, such as reverse-phase HPLC with a UV detector or LC-MS.
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
Protocol 2: HPLC Method for Quantification of this compound and Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Quantification: Use a calibration curve generated from standards of known this compound concentration. The concentration of degradation products can be estimated relative to the this compound peak area, assuming a similar response factor.
Visualizations
Caption: Hypothetical signaling pathway of this compound as a neurotransmitter.
References
- 1. benchchem.com [benchchem.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tunable and Selective Degradation of Amine-Reactive Multilayers in Acidic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Products - Zamann Pharma Support GmbH [zamann-pharma.com]
Technical Support Center: Optimizing Compound N (Naamine) Dosage for In Vitro Experiments
Disclaimer: The following guide is a generalized template for a novel amine compound, referred to as "Compound N (Naamine)." Specific details regarding a compound named "this compound" are not publicly available in the scientific literature. Researchers should adapt these recommendations based on the empirically determined characteristics of their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Compound N (this compound)?
A2: For many amine-containing compounds, Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[1] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and prevent the introduction of moisture, which could impact compound stability.[1] For cell culture applications, the final concentration of DMSO in the media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I prepare a concentrated stock solution of Compound N (this compound)?
A3: To prepare a stock solution, dissolve the powdered Compound N (this compound) in fresh, anhydrous DMSO to a desired high concentration (e.g., 10-100 mM). To aid dissolution, vortexing and gentle warming (e.g., to 37°C) or sonication in an ultrasonic water bath may be necessary.[1] Always use the batch-specific molecular weight for accurate molarity calculations.[1] A detailed protocol can be found in the Experimental Protocols section.
Q3: What are the best practices for storing Compound N (this compound) powder and its stock solutions?
A4: The powdered form of the compound should generally be stored at 4°C and protected from light.[1] Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1] These aliquots are typically stored at -20°C for short-term use and -80°C for long-term storage.[1]
Q4: What is the general mechanism of action for amine-containing compounds?
A5: Amines are a broad class of organic compounds, and their mechanisms of action are highly varied. They can act as neurotransmitters, modulate enzyme activity, interact with nucleic acids, or influence signaling pathways.[2][3][4] For example, some marine-derived alkaloids with amine groups have been shown to have anti-proliferative properties by modulating gene expression.[5] The specific mechanism of Compound N (this compound) would need to be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound N (this compound) in cell culture media. | Poor Solubility: The compound may have low aqueous solubility.[6] | Prepare a higher concentration stock solution in an appropriate solvent like DMSO and use a smaller volume for dilution into the media. Ensure the final solvent concentration is not toxic to the cells. |
| Improper Mixing: Adding the stock solution too quickly can cause localized high concentrations and precipitation.[1] | Add the stock solution dropwise to the cell culture media while gently vortexing or swirling to ensure rapid and even dispersion.[1] | |
| Media Temperature: Adding the stock to cold media can decrease the compound's solubility.[1] | Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.[1] | |
| High Cell Death or Cytotoxicity. | Concentration Too High: The administered dose may be toxic to the cells. | Perform a dose-response experiment (kill curve) to determine the cytotoxic concentration range and the IC50 value.[7] Start with a wide range of concentrations (e.g., nanomolar to millimolar) to identify the effective range.[7] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). | |
| Inconsistent or Non-reproducible Experimental Results. | Compound Instability: The compound may be unstable in the cell culture medium over the duration of the experiment.[6] | Assess the stability of the compound in your specific cell culture medium over time. It may be necessary to perform media changes with freshly prepared compound during long-term experiments. |
| RNase Contamination (for RNA-based assays): RNases can degrade RNA, leading to inconsistent results. | Work in an RNase-free environment, use RNase-free reagents and barrier tips, and consider adding an RNase inhibitor. | |
| Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect experimental outcomes. | Standardize your cell culture procedures, including seeding density, passage number, and ensuring cells are in the logarithmic growth phase before treatment. |
Quantitative Data Summary
Table 1: Example Dose-Response Data for Compound N (this compound) on Cell Viability
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
This table should be populated with your experimental data.
Table 2: Example qPCR Data for a Target Gene Modulated by Compound N (this compound)
| Treatment Group | Concentration (µM) | Fold Change in Gene Expression |
| Vehicle Control | 0 | 1.0 |
| Compound N | 1 | |
| Compound N | 10 | |
| Compound N | 50 | |
| Positive Control | Varies |
This table should be populated with your experimental data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Compound N (this compound)
-
Materials:
-
Compound N (this compound) powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of Compound N (this compound) required to make a 10 mM solution in a specific volume of DMSO.
-
Weigh the calculated amount of powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the tube thoroughly to dissolve the compound. If necessary, use an ultrasonic water bath for 10-15 minutes or gently warm the solution to 37°C to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: Dosing Cells with Compound N (this compound)
-
Materials:
-
Cultured cells in logarithmic growth phase
-
Pre-warmed (37°C) complete cell culture medium
-
Compound N (this compound) stock solution
-
-
Procedure:
-
Determine the final concentrations of Compound N (this compound) to be tested.
-
Calculate the volume of the stock solution needed to achieve the desired final concentrations in the cell culture volume.
-
For each concentration, add the calculated volume of the stock solution dropwise to the pre-warmed media while gently swirling the plate or tube to ensure immediate and thorough mixing.[1]
-
For the vehicle control, add the same volume of DMSO (or the solvent used for the stock solution) to the media.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Hypothetical signaling pathway for Compound N (this compound).
Caption: General experimental workflow for in vitro testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Machine Learning Reveals Amine Type in Polymer Micelles Determines mRNA Binding, In Vitro, and In Vivo Performance for Lung-Selective Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of aminergic signaling on the humoral innate immunity response of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Amine Solubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with amine-containing compounds. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my amine-based compound not dissolving in water?
A1: The aqueous solubility of amines is influenced by several factors. Lower molecular weight aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[1][2] However, solubility decreases as the molecular weight and the size of the hydrophobic alkyl group increase.[1] Aromatic amines also exhibit reduced water solubility because the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, diminishing their capacity for hydrogen bonding.[3]
Q2: My compound is soluble in DMSO, but precipitates when I dilute it into my aqueous buffer (e.g., PBS). What is happening?
A2: This is a common issue when transitioning from a highly polar organic solvent like Dimethyl Sulfoxide (DMSO) to an aqueous buffer.[4][5] While many organic compounds are readily soluble in DMSO, their solubility can be significantly lower in aqueous solutions. When the DMSO stock is diluted into Phosphate-Buffered Saline (PBS), the overall solvent polarity increases, which can cause compounds with low aqueous solubility to precipitate out of the solution.[4][5]
Q3: How does pH affect the solubility of my amine compound?
A3: Amines are weak bases and can react with acids to form salts. This property is often exploited to enhance their solubility in water. In acidic conditions (lower pH), the amine group is protonated, forming an ammonium salt which is typically more water-soluble than the free base. Conversely, in basic conditions (higher pH), the amine will exist in its less soluble, unprotonated form. Therefore, adjusting the pH of your aqueous solution to be slightly acidic can often improve the solubility of an amine compound.[6][7]
Q4: Can temperature be used to improve the solubility of my compound?
A4: For most solid solutes, including many amine compounds, solubility in a liquid solvent increases with temperature.[7][8] Applying gentle heat can provide the necessary energy to overcome the intermolecular forces within the solid, allowing it to dissolve more readily.[7] However, it is crucial to be aware of the thermal stability of your specific compound, as excessive heat can lead to degradation.[9]
Troubleshooting Guides
Problem: Compound crashes out of solution upon dilution from DMSO stock.
Solution Workflow:
References
- 1. brainkart.com [brainkart.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Synthetic Naamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic naamine derivatives.
Frequently Asked Questions (FAQs)
Synthesis and Handling
Question: My synthesis of a specific this compound derivative resulted in a low yield. What are the common pitfalls?
Answer: Low yields in this compound derivative synthesis can arise from several factors. Harsh reaction conditions and the use of complex starting materials are known challenges.[1] Consider the following:
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Protecting Groups: Ensure the appropriate use and stability of protecting groups for the amine functionalities. Inadequate protection can lead to side reactions.
-
Catalyst Activity: If using a catalyst, such as Pd/C for hydrogenation, ensure it is fresh and active.[1]
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Reaction Conditions: Optimize temperature, pressure, and reaction time. Some reactions may require specific, non-obvious conditions to proceed efficiently.
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Purification: Product loss during purification is common. Evaluate your chromatography and extraction steps to minimize loss.
Question: I am having trouble with the solubility of my synthetic this compound derivative in aqueous buffers for bioassays. What can I do?
Answer: Poor aqueous solubility is a common issue for synthetic compounds. Here are some strategies:
-
Co-solvents: Use a small percentage of a biocompatible co-solvent like DMSO or ethanol. However, always run a vehicle control to ensure the solvent does not affect the assay outcome.
-
Salt Formation: If your derivative has a basic amine, consider converting it to a more soluble salt form (e.g., hydrochloride salt).
-
pH Adjustment: The pH of your buffer can significantly impact the solubility of compounds with ionizable groups. Experiment with adjusting the pH to see if it improves solubility.
-
Formulation: For in vivo studies, more advanced formulation strategies like liposomes or nanoparticles may be necessary.
Bioactivity and Screening
Question: I am not observing the expected bioactivity in my cell-based assay. What should I check?
Answer: A lack of bioactivity can be due to a variety of factors. It's crucial to troubleshoot systematically.[2]
-
Compound Integrity: Verify the identity and purity of your synthesized compound using techniques like NMR and mass spectrometry. Degradation during storage can also be a factor.
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase. High passage numbers can alter cell behavior and lead to inconsistent results.[3]
-
Assay Conditions: Subtle factors like culture medium, serum percentage, and incubation time can influence the assay's responsiveness.[4]
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Nuisance Compounds: Be aware that some compounds can interfere with assay readouts, for example, through autofluorescence or by inhibiting reporter enzymes like luciferase.[5] It's important to perform counter-screens to rule out such interferences.
Question: My this compound derivative shows high cytotoxicity in all cell lines tested. How can I determine if this is a specific or a general toxic effect?
Answer: Distinguishing between specific anticancer activity and general cytotoxicity is a key step.
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Dose-Response Curve: A steep dose-response curve may suggest a specific mechanism, while a shallow curve often indicates non-specific toxicity.
-
Normal vs. Cancer Cell Lines: Test your compound on a non-cancerous cell line. A compound with therapeutic potential should ideally show a significantly lower potency against normal cells.
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Mechanism of Action Studies: Investigate whether the compound induces specific cell death pathways like apoptosis or necrosis.[3] This can provide insights into its mechanism.
Troubleshooting Guides
Problem: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers will lead to variable results. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation at higher concentrations. If observed, try adjusting the solvent or lowering the highest concentration tested. |
| Edge Effects | "Edge effects" in microplates can be caused by evaporation.[4] Avoid using the outer wells or ensure proper humidification during incubation. |
| Biological Variability | Primary cells and even continuous cell lines can exhibit inherent variability.[4] Run experiments in triplicate and include a positive control to normalize the data. |
Problem: Conflicting Results Between Different Bioassays
| Potential Cause | Troubleshooting Step |
| Different Assay Endpoints | An MTT assay measures metabolic activity, while a trypan blue assay measures membrane integrity. A compound could inhibit metabolism without causing immediate cell death, leading to different results. Use multiple assays that measure different aspects of cell health. |
| Assay Interference | Your compound might interfere with the detection method of one assay but not another. For example, a fluorescent compound can interfere with fluorescence-based readouts.[5] |
| Off-Target Effects | A compound might appear active in a cellular assay due to off-target effects that are not present in a purified enzyme assay.[5] This is a common challenge in drug discovery. |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol is a generalized procedure based on common synthetic routes for this compound derivatives.[1]
-
Starting Material: Begin with a suitable protected 2-aminoimidazole core.
-
Alkylation/Amination: Introduce the desired side chains via reductive amination or other alkylation methods. For example, reductive amination of a this compound with an aldehyde can introduce further substitutions.[1]
-
Deprotection: Remove protecting groups under appropriate conditions (e.g., hydrogenation with Pd/C for benzyl groups).[1]
-
Purification: Purify the final compound using column chromatography (e.g., silica gel) or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway for a bioactive this compound derivative.
Caption: A typical experimental workflow for screening this compound derivatives.
References
- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. news-medical.net [news-medical.net]
- 4. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 5. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Naamine Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for Naamine detection. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting and quantifying this compound?
A1: The most common methods for the analysis of amines like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] The choice of method often depends on the sample matrix, required sensitivity, and the specific research question.[3]
Q2: Why is derivatization often required for this compound analysis, particularly in HPLC and GC?
A2: Derivatization is often necessary to improve the chromatographic properties and detectability of amines.[1][3] For HPLC, derivatizing agents can add a fluorescent tag (e.g., o-phthaldialdehyde (OPA) or dansyl chloride), making the amines detectable by a fluorescence detector with high sensitivity.[1][4] For GC, derivatization reduces the polarity of amines, making them more volatile and suitable for gas-phase separation.[1]
Q3: What are the key considerations for sample preparation when analyzing this compound?
A3: Sample preparation is critical for accurate this compound analysis, especially in complex matrices like food or biological samples.[1] Key steps often include extraction (e.g., solid-liquid extraction or solid-phase extraction), concentration, and filtration.[1][5] It is crucial to prevent sample degradation and to remove interfering substances that could affect the analytical column or suppress the signal in mass spectrometry.[6][7]
Q4: How can I choose between different analytical methods for my this compound study?
A4: The selection of an analytical method depends on several factors:
-
Sensitivity: LC-MS/MS generally offers the highest sensitivity and specificity.[8]
-
Sample Matrix: For complex matrices, methods with high selectivity like LC-MS/MS or a robust sample cleanup for HPLC are required.[1][7]
-
Throughput: ELISA is often suitable for high-throughput screening of many samples, while chromatographic methods are better for detailed quantification and identification.
-
Availability of Equipment: The choice will also be dictated by the instrumentation available in your laboratory.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. Injection issue (blocked syringe, incorrect sample position).[6][9] 2. No mobile phase flow.[6][10] 3. Sample degradation.[6] 4. Detector is off or malfunctioning.[10] | 1. Check the autosampler for errors and ensure the syringe is clean and functional.[9] 2. Purge the pump to remove air bubbles and check for leaks or open purge valves.[6][10] 3. Prepare fresh samples and standards.[6] 4. Ensure the detector lamp is on and check all connections.[10] |
| Peak Tailing | 1. Active sites on the column (e.g., exposed silanols).[11] 2. Column contamination or degradation.[12] 3. Mismatch between sample solvent and mobile phase.[10] | 1. Use a mobile phase with a buffer to reduce silanol interactions or try an end-capped column.[13] 2. Backflush the column or replace it if it's old.[11] 3. Dissolve the sample in the mobile phase whenever possible.[10][13] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[14] 2. Fluctuation in column temperature.[6] 3. Column not properly equilibrated.[6] 4. Pump issues (leaks, faulty check valves).[10] | 1. Prepare fresh mobile phase and ensure proper mixing. Use a tracer to check for consistent composition.[14] 2. Use a column oven for stable temperature control.[10] 3. Ensure at least 10 column volumes pass through for equilibration before injection.[6] 4. Check for leaks, salt buildup, and listen for unusual pump noises.[10] |
| High Backpressure | 1. Blockage in the system (e.g., tubing, inline filter, guard column).[7][11] 2. Column frit is plugged.[11] 3. Precipitated buffer in the mobile phase.[15] | 1. Systematically disconnect components to isolate the blockage. 2. Backflush the column or replace the frit.[11] 3. Ensure buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.[13] |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Ion source is dirty or settings are incorrect.[6][7] 2. Matrix effects (ion suppression).[6] 3. Mass spectrometer not properly tuned or calibrated.[7] 4. Analyte concentration is below the limit of detection.[6] | 1. Clean the ion source. Optimize source parameters like temperature, gas flows, and spray position.[6][7] 2. Improve sample preparation, dilute the sample, or use an internal standard.[6] 3. Perform a system tune and calibration.[6][7] 4. Concentrate the sample or inject a larger volume if possible.[6] |
| Noisy Baseline | 1. Contaminated solvents or reagents.[7][16] 2. Dirty ion source or mass spectrometer optics.[7] 3. Electronic interference.[7] | 1. Use high-purity (LC-MS grade) solvents and fresh additives.[13] 2. Clean the ion source and ion optics as per the manufacturer's guidelines.[7] 3. Check for proper grounding and eliminate nearby sources of electronic noise. |
| Inconsistent Peak Areas | 1. Inconsistent injection volume. 2. Sample instability in the autosampler.[6] 3. Fluctuation in ion source performance. | 1. Check the autosampler for air bubbles and ensure proper syringe function. 2. Prepare fresh samples or use a cooled autosampler.[6] 3. Monitor system suitability standards throughout the run to check for performance drift. |
ELISA Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | 1. Reagents added in the wrong order or expired. 2. Insufficient incubation times or incorrect temperature.[17] 3. Improperly prepared standard or sample.[17] 4. Incompatible primary and secondary antibodies. | 1. Carefully follow the protocol. Check the expiration dates on all reagents.[17] 2. Optimize incubation times and ensure the plate is incubated at the temperature specified in the protocol.[17] 3. Re-prepare the standard curve. Ensure sample handling and dilution are correct.[17] 4. Ensure the secondary antibody is specific for the primary antibody's host species. |
| High Background | 1. Insufficient washing.[17][18] 2. Antibody concentration is too high.[17] 3. Blocking buffer is ineffective.[17] 4. Substrate solution is contaminated or old.[17][18] | 1. Increase the number of washes or the soaking time between washes.[18] 2. Titrate the antibodies to find the optimal concentration.[17] 3. Try a different blocking buffer or increase the blocking time.[17] 4. Use a fresh, colorless substrate solution.[18] |
| High Variability (Poor Duplicates) | 1. Inaccurate pipetting.[17][18] 2. Inconsistent washing across the plate.[17] 3. Edge effects due to uneven temperature during incubation.[19] | 1. Calibrate pipettes and use proper pipetting technique.[18] 2. Ensure all wells are washed equally. Use an automated plate washer if available.[17] 3. Avoid stacking plates during incubation and use a plate sealer.[19] |
Experimental Protocols
Protocol 1: this compound Detection by LC-MS/MS
This protocol provides a general framework for the sensitive detection of this compound in biological plasma samples. Optimization will be required for specific instruments and this compound properties.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add an internal standard.
-
Vortex and load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column is commonly used for amine analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C[8]
-
-
Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing a standard solution into the mass spectrometer.[5]
-
Source Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the specific this compound compound.[20]
-
Protocol 2: this compound Detection by Competitive ELISA
This protocol outlines a competitive ELISA for quantifying this compound.
1. Reagent Preparation
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.[21][22]
-
Create a standard curve by performing serial dilutions of the this compound standard.[23]
2. Assay Procedure
-
Add this compound standards and samples to the appropriate wells of the microplate, which is pre-coated with a capture antibody.
-
Add a fixed amount of biotinylated this compound (or a this compound-enzyme conjugate) to each well. This will compete with the this compound in the sample for binding to the capture antibody.
-
Incubate the plate for the time and temperature specified in the protocol (e.g., 45 minutes at room temperature).[22]
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.[24]
-
Add Streptavidin-HRP conjugate to each well (if using a biotinylated tracer) and incubate.[24]
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the TMB substrate solution to each well and incubate in the dark. A color will develop, which is inversely proportional to the amount of this compound in the sample.[24]
-
Stop the reaction by adding the stop solution.[24]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the this compound concentration in the samples by interpolating from the standard curve.[24]
Data Presentation
Table 1: Example LC-MS/MS Parameters for Amine Analysis
| Parameter | Setting | Reference |
| LC System | Agilent 1290 Infinity II | [5] |
| MS System | Agilent 6470A Triple Quadrupole | [5] |
| Column | Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [8] |
| Flow Rate | 0.4 mL/min | [5] |
| Column Temp | 40 °C | [8] |
| Ion Source | Agilent Jet Stream (AJS), Positive ESI | [5] |
| Scan Mode | Dynamic Multiple Reaction Monitoring (dMRM) | [5] |
Table 2: Example ELISA Kit Standard Concentrations
| Standard | Concentration (ng/mL) | Absorbance (OD 450nm) |
| S1 | 100 | (Example Value: 0.21) |
| S2 | 50 | (Example Value: 0.35) |
| S3 | 25 | (Example Value: 0.58) |
| S4 | 12.5 | (Example Value: 0.95) |
| S5 | 6.25 | (Example Value: 1.52) |
| S6 | 0 (Blank) | (Example Value: 2.30) |
Note: Absorbance values are for illustrative purposes only and will vary between assays.
Visualizations
References
- 1. DSpace [helda.helsinki.fi]
- 2. mdpi.com [mdpi.com]
- 3. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. zefsci.com [zefsci.com]
- 8. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. lcms.cz [lcms.cz]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. assaygenie.com [assaygenie.com]
- 19. mybiosource.com [mybiosource.com]
- 20. rsc.org [rsc.org]
- 21. fn-test.com [fn-test.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. abcam.com [abcam.com]
- 24. abcam.com [abcam.com]
Technical Support Center: Addressing Off-Target Effects of Naamine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naamine A and its analogs. The focus is on identifying and mitigating potential off-target effects in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound A and its analogs?
This compound A and its family of 2-aminoimidazole marine alkaloids are known to exhibit a range of biological activities, including antifungal, antitumor, and anti-inflammatory effects. While the specific on-target for every activity is not fully elucidated for this compound A itself, studies on close analogs have identified key molecular targets:
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Naamidine A , a structurally related compound, has been shown to exert its antifungal activity by acting as a zinc chelator. This sequestration of zinc disrupts essential fungal enzymatic processes.[1][2][3]
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Naamidine A has also been reported to inhibit DNA synthesis and induce G1 phase cell cycle arrest in human epidermoid carcinoma cells by modulating the activity of extracellular signal-regulated kinases (ERK1 and ERK2) .[1]
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Naamidine J , another analog, has been identified to directly target the Chromosome Segregation 1-Like (CSE1L) protein, which is involved in nucleocytoplasmic transport and has implications in cancer and inflammation.
It is crucial to consider that "off-target" is context-dependent. A desired activity in one therapeutic area could be an unwanted off-target effect in another.
Q2: I am observing unexpected results in my cell-based assay when using this compound A. What are the common causes?
Unexpected results with natural products like this compound A in cell-based assays can often be attributed to several factors beyond specific off-target kinase interactions. These include:
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Compound Solubility and Aggregation: this compound A, like many marine alkaloids, may have limited aqueous solubility. Precipitation in cell culture media can lead to an inaccurate effective concentration and physical interference with cells or assay readouts. Aggregation of the compound at higher concentrations can also lead to non-specific inhibition of proteins.
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Interference with Assay Readouts: The chemical structure of this compound A may interfere with certain assay technologies. This is particularly common in fluorescence-based assays where the compound itself might be fluorescent or quench the signal.
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Cytotoxicity: At certain concentrations, this compound A or its analogs may exhibit general cytotoxicity that can confound the results of functional assays. For example, a compound that induces apoptosis will show an effect in a cell proliferation assay, which might be misinterpreted as a specific antiproliferative effect.
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Pan-Assay Interference Compounds (PAINS)-like Behavior: Some chemical motifs found in natural products are known to be "frequent hitters" in high-throughput screening by interacting non-specifically with multiple proteins. While this compound A is not a classically defined PAIN, this possibility should be considered.
Q3: How can I proactively minimize off-target effects and assay interference when working with this compound A?
A proactive approach to experimental design is key to obtaining reliable data. Consider the following strategies:
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Thorough Compound Characterization: Before use in assays, confirm the purity and identity of your this compound A sample. Assess its solubility in your specific assay buffer and cell culture medium.
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Appropriate Controls: Always include vehicle controls (e.g., DMSO) at the same final concentration as in your experimental wells. For cell-based assays, "compound-only" controls (in media without cells) can help identify assay interference.
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Orthogonal Assays: Confirm your findings using an alternative assay with a different detection method. For example, if you observe activity in a fluorescence-based assay, validate it with a luminescence or label-free method.
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Target Engagement Studies: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound A is binding to your intended target within the cell at the concentrations used in your functional assays.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Potential Cause | Troubleshooting Strategy |
| Compound Precipitation | 1. Visually inspect wells for precipitate after adding this compound A. 2. Determine the solubility limit of this compound A in your cell culture medium. 3. Lower the stock concentration and adjust the volume added to the medium. 4. Consider using a different solvent , ensuring it is compatible with your cells. |
| Assay Interference | 1. Run "compound-only" controls (this compound A in media without cells) to measure intrinsic absorbance or luminescence. 2. For MTT assays, switch to a phenol red-free medium to reduce background. 3. Use an orthogonal viability assay with a different readout (e.g., CellTiter-Glo® if using MTT, or vice versa). |
| Edge Effects | 1. Do not use the outer wells of the microplate for experimental samples. 2. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Cell Health Variability | 1. Use cells at a consistent passage number and confluency. 2. Ensure cells are in the exponential growth phase when plating. |
Issue 2: Suspected Off-Target Activity in a Kinase Assay
| Potential Cause | Troubleshooting Strategy |
| Broad Kinase Inhibition | 1. Perform a kinase selectivity profiling experiment (e.g., using a commercial service like KINOMEscan®) to identify which other kinases this compound A inhibits. 2. Compare the IC50 values for the primary target versus off-targets to determine the selectivity window. |
| Non-specific Inhibition due to Aggregation | 1. Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The IC50 of an aggregator will often increase significantly in the presence of a detergent. 2. Vary the enzyme concentration . The apparent potency of an aggregator is often dependent on the enzyme concentration. |
| ATP-Competitive vs. Allosteric Inhibition | 1. Perform the kinase assay at different ATP concentrations . The IC50 of an ATP-competitive inhibitor will increase with higher ATP concentrations. |
Issue 3: High Background or Signal Quenching in a Fluorescence-Based Assay
| Potential Cause | Troubleshooting Strategy |
| Autofluorescence of this compound A | 1. Run a "compound-only" control to measure the intrinsic fluorescence of this compound A at the assay's excitation and emission wavelengths. 2. If possible, shift the assay's wavelengths to a region where the compound does not fluoresce. |
| Fluorescence Quenching | 1. Confirm quenching by observing a decrease in the signal of a known fluorophore in the presence of this compound A. 2. Switch to a non-fluorescent assay format (e.g., luminescence, absorbance, or label-free). |
| Light Scatter from Precipitate | 1. Visually inspect for compound precipitation. 2. Filter the compound stock solution before use. 3. Incorporate a low concentration of a non-ionic detergent in the assay buffer. |
Quantitative Data Summary
Due to the limited availability of comprehensive public data on the off-target profile of this compound A, the following table provides representative IC50 values for related 2-aminoimidazole marine alkaloids against various targets to illustrate the importance of selectivity profiling. This data is for informational purposes and may not be directly representative of this compound A's specific activity.
Table 1: Representative IC50 Values for this compound Analogs and Related Compounds
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Naamidine A | Candida albicans (CaSS1) | Antifungal (MIC₈₀) | 1.56 | [1] |
| Naamidine A | Trichophyton indotiniae (CI 633/P/23) | Antifungal (MIC₈₀) | 12.5 - 25 | [2][3] |
| Naamidine A | A-431 cells (DNA synthesis) | Cell-based | 0.78 | [1] |
| Mana-Hox (Manzamine analog) | Various tumor cell lines | Cytotoxicity | 1 - 5 | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow to determine if this compound A engages a specific target protein in intact cells.
1. Cell Treatment:
- Culture cells to ~80% confluency.
- Treat cells with either vehicle (e.g., 0.1% DMSO) or the desired concentration of this compound A.
- Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
- Harvest and wash the cells with PBS.
- Resuspend the cell pellets in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
- Cool the tubes at room temperature for 3 minutes.
3. Lysis and Fractionation:
- Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Carefully collect the supernatant (soluble protein fraction).
4. Protein Analysis:
- Determine the protein concentration of the soluble fractions.
- Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.
5. Data Analysis:
- Quantify the band intensities for the target protein at each temperature.
- Normalize the intensities to the unheated control.
- Plot the percentage of soluble protein versus temperature to generate melting curves for both vehicle- and this compound A-treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: Troubleshooting Assay Interference by Autofluorescence
This protocol helps determine if this compound A is contributing to the signal in a fluorescence-based assay.
1. Prepare Compound Plate:
- In a microplate identical to the one used for your assay, prepare serial dilutions of this compound A in the assay buffer. Include a buffer-only control.
2. Reagent Addition (Control):
- Add all assay components except the source of the biological signal (e.g., enzyme, cells, or fluorescent substrate).
3. Incubation:
- Incubate the plate under the same conditions as your main experiment (temperature and duration).
4. Fluorescence Reading:
- Read the fluorescence of the plate using the same filter set as your primary assay.
5. Data Analysis:
- Subtract the fluorescence of the buffer-only control from all wells.
- If there is a concentration-dependent increase in fluorescence from the this compound A-containing wells, this indicates autofluorescence that needs to be accounted for in your main experiment, or the assay format should be changed.
Signaling Pathways and Workflows
Signaling Pathways
// Edges Naamidine_J -> CSE1L [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Importin_alpha -> CSE1L [style=dashed]; RanGTP -> CSE1L; CSE1L -> RanGDP [label="GTP Hydrolysis"]; RanGDP -> NTF2; NTF2 -> RCC1 [dir=none]; RCC1 -> RanGTP [label="GEF Activity"]; Importin_alpha -> Cargo; Cargo -> Importin_beta; Importin_beta -> Importin_alpha [label="Nuclear Import", dir=none]; Transcription_Factors -> Gene_Expression; CSE1L -> Transcription_Factors [label="Regulates Nuclear\nExport/Localization", style=dashed, color="#4285F4"];
} dot Caption: Simplified CSE1L-mediated nuclear transport pathway and the inhibitory action of Naamidine J.
// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#FBBC05"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#FFFFFF"]; Cell_Cycle_Progression [label="Cell Cycle Progression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naamidine_A [label="Naamidine A\n(this compound Analog)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factor -> RTK; RTK -> GRB2_SOS; GRB2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription_Factors; Transcription_Factors -> Cell_Cycle_Progression; Naamidine_A -> ERK [label="Modulates Activity", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: The Raf-MEK-ERK signaling cascade and the modulatory effect of Naamidine A.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the cytotoxic mechanism of Mana-Hox, an analog of manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Neamine Synthesis for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Neamine for preclinical studies. Neamine, an aminoglycoside antibiotic, is a core component of several more complex antibiotics and serves as a crucial building block for novel antibacterial agents. This guide addresses common challenges and frequently asked questions to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Neamine synthesis from bench-scale to preclinical quantities?
A1: Scaling up the synthesis of a complex molecule like Neamine introduces several challenges that are not always apparent at the lab scale.[1] Key issues include:
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Exothermic Reactions: Glycosylation and deprotection steps can be highly exothermic. Managing heat dissipation is critical in larger reactors to avoid side reactions and ensure safety.
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Mixing and Mass Transfer: Ensuring homogenous mixing of reagents, especially in heterogeneous reactions (e.g., hydrogenolysis), becomes more difficult at a larger scale, potentially leading to lower yields and inconsistent product quality.[]
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Purification: Chromatographic purification, common at the lab scale, can be costly and time-consuming for multi-gram or kilogram quantities. Developing robust crystallization or precipitation methods for intermediates and the final product is crucial.
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Reagent Purity and Stoichiometry: The quality of starting materials and precise control of reagent stoichiometry are paramount. Impurities that are negligible at a small scale can become significant issues in a scaled-up process.[3]
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Moisture Sensitivity: Many of the protecting group manipulations and the glycosylation reaction itself are sensitive to moisture. Maintaining anhydrous conditions in large-scale equipment requires careful planning and execution.
Q2: What are the critical quality attributes (CQAs) for Neamine intended for preclinical studies?
A2: For preclinical use, Neamine must meet stringent quality standards. The most critical attributes include:
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Purity: Typically >98% as determined by HPLC and NMR. This ensures that observed biological effects are due to Neamine and not impurities.
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Impurity Profile: Identification and quantification of all process-related impurities and degradation products are necessary.[][3] Any impurity present at >0.1% should be characterized.
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Stereochemical Integrity: The correct stereochemistry of all chiral centers must be confirmed, as stereoisomers can have different biological activities or toxicities.
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Residual Solvents: Levels of residual solvents used during synthesis and purification must be below the limits defined by regulatory guidelines (e.g., ICH Q3C).
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Endotoxin Levels: For in vivo studies, the final product must be tested for and meet specifications for low endotoxin levels.
Q3: Which analytical methods are recommended for in-process controls (IPCs) and final product release of Neamine?
A3: A robust analytical strategy is essential for a successful scale-up. Recommended methods include:
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Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of starting materials, intermediates, and major byproducts.
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High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of intermediates and the final product. Methods using charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) are common for aminoglycosides which lack a strong UV chromophore.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final Neamine product.[5]
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Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities.
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Karl Fischer Titration: To determine the water content, which is critical for moisture-sensitive steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the Neamine synthesis scale-up.
Issue 1: Low Yield in the Glycosylation Step
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Question: We are experiencing significantly lower yields (20-30%) in our glycosylation reaction to couple the protected 2-deoxystreptamine (acceptor) and neosamine (donor) moieties when scaling up from 5g to 100g. What are the potential causes and how can we troubleshoot this?
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Answer: Low yield in the glycosylation step at scale is a common problem. A systematic approach is needed to identify the root cause.
| Potential Cause | Troubleshooting Action |
| Inadequate Moisture Control | Ensure all glassware and reactors are rigorously dried. Flame-dry smaller vessels under vacuum and use oven-dried larger reactors. Use high-purity, anhydrous solvents. Consider adding activated molecular sieves to the reaction mixture. |
| Inefficient Activation of Glycosyl Donor | Optimize the concentration and addition rate of the promoter (e.g., TMSOTf). Ensure the promoter is of high quality and has not degraded. Monitor the activation of the donor by TLC or a rapid LC-MS method before adding the acceptor. |
| Poor Temperature Control | The reaction is often run at low temperatures (-20 °C to 0 °C) to control selectivity. Ensure your cooling system can handle the larger volume and maintain a consistent internal temperature. Hot spots can lead to side reactions. |
| Impure Reactants | Re-purify the glycosyl donor and acceptor. Small amounts of impurities (e.g., residual base or acid from previous steps) can quench the promoter or catalyze side reactions. |
| Suboptimal Stoichiometry | While a slight excess of the glycosyl donor (typically 1.2-1.5 equivalents) is common, this may need to be re-optimized at a larger scale. |
Issue 2: Incomplete Deprotection in the Final Step
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Question: Our final deprotection step (e.g., hydrogenolysis of Cbz groups and hydrolysis of acetals) is sluggish and results in a mixture of partially protected intermediates and the final product. How can we drive the reaction to completion?
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Answer: Incomplete deprotection is often related to catalyst activity, hydrogen pressure, or substrate purity.
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivation | The Palladium on Carbon (Pd/C) catalyst can be poisoned by sulfur or other impurities. Ensure the substrate is highly pure. Use a higher catalyst loading (e.g., increase from 10 mol% to 20 mol%). Ensure the catalyst is fresh and properly handled. |
| Insufficient Hydrogen Pressure | For larger volumes, ensure efficient agitation to facilitate gas-liquid mass transfer. Increase the hydrogen pressure within the safe limits of your reactor. |
| Incomplete Acidic Hydrolysis | After hydrogenolysis, the acidic workup to remove acid-labile protecting groups may require longer reaction times or slightly elevated temperatures at scale. Monitor the hydrolysis by TLC or HPLC to determine the optimal endpoint. |
| Product Inhibition | In some cases, the product can adsorb to the catalyst surface, slowing the reaction. Diluting the reaction mixture or performing the reaction in a flow reactor can mitigate this. |
Experimental Protocols
The following protocols describe a representative multi-step synthesis for Neamine, suitable for scaling up.
Diagram of the Overall Synthetic Pathway
Caption: A representative synthetic pathway for Neamine production.
Protocol 1: Glycosylation of Protected 2-DOS with Neosamine Donor
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Reactor Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen.
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Reagent Charging: The protected 2-deoxystreptamine acceptor (100 g, 1 eq.) and the protected neosamine thioglycoside donor (1.2 eq.) are charged to the reactor. Anhydrous dichloromethane (2 L) is added, and the mixture is stirred until all solids dissolve. Activated 4 Å molecular sieves (200 g) are added.
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Cooling: The reactor contents are cooled to -20 °C using a circulating chiller.
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Promoter Addition: N-Iodosuccinimide (NIS, 1.2 eq.) and a catalytic amount of triflic acid (TfOH, 0.1 eq.) are dissolved in anhydrous dichloromethane (500 mL) and added slowly to the reactor via an addition funnel over 1 hour, maintaining the internal temperature below -15 °C.
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Reaction Monitoring: The reaction is monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
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Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (500 mL), followed by a saturated aqueous solution of sodium bicarbonate (500 mL) until the aqueous layer is neutral.
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Workup and Isolation: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 500 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected pseudodisaccharide.
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Purification: The crude product is purified by silica gel chromatography or, preferably for scale-up, by crystallization from a suitable solvent system like ethanol/water.
Protocol 2: Global Deprotection to Yield Neamine
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Reactor Setup: A 5 L stainless steel hydrogenation reactor is charged with the purified protected pseudodisaccharide (50 g, 1 eq.) and methanol (1 L).
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Catalyst Addition: 10% Palladium on carbon (Pd/C, 10 g, 50% wet) is carefully added to the solution.
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Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 50 psi. The mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by the cessation of hydrogen uptake and confirmed by LC-MS.
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Catalyst Removal: The reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite. The filter cake is washed with methanol.
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Acid Hydrolysis: The combined filtrate is concentrated, and the residue is dissolved in 2 M hydrochloric acid (500 mL). The solution is heated to 80 °C for 4 hours to hydrolyze any remaining acid-labile protecting groups.
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Isolation and Purification: The solution is cooled, and the pH is adjusted to >10 with a strong base (e.g., NaOH). The resulting precipitate can be filtered, or the product can be purified using ion-exchange chromatography. The final product is typically isolated as a salt (e.g., sulfate or hydrochloride) and lyophilized to yield Neamine as a white solid.
Data Presentation
Table 1: Optimized Parameters for Key Synthesis Steps (100g Scale)
| Parameter | Glycosylation | Hydrogenolysis | Acid Hydrolysis |
| Solvent | Dichloromethane | Methanol | 2 M HCl |
| Temperature | -20 °C to -15 °C | 20-25 °C | 80 °C |
| Reaction Time | 2-4 hours | 24-48 hours | 4 hours |
| Key Reagents | NIS, TfOH (cat.) | H₂, 10% Pd/C | HCl |
| Typical Yield | 65-75% | >90% | >90% |
| IPC Method | TLC, LC-MS | H₂ uptake, LC-MS | TLC, LC-MS |
Visualizations
Troubleshooting Workflow: Low Glycosylation Yield
Caption: A logical workflow for troubleshooting low yields in the glycosylation step.
Signaling Pathway: Mechanism of Action of Aminoglycosides
Caption: Mechanism of action of Neamine, which binds to the 30S ribosomal subunit.
References
- 1. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 3. Impurity Reference Standards - Enamine [enamine.net]
- 4. CN108226348A - Neomycinsulphate component and the HPLC detection methods in relation to substance - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Naamine Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic properties of Naamine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges associated with this compound structures?
This compound structures, which are rich in amine functional groups, often present several pharmacokinetic challenges:
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Poor Oral Bioavailability: The basic nature of amines leads to their ionization at physiological pH, which can limit their passive diffusion across the intestinal membrane.[1]
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Rapid Metabolism: Primary and secondary amines are susceptible to first-pass metabolism, primarily through N-acetylation and oxidation by monoamine oxidase (MAO), leading to rapid clearance.[1]
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High Plasma Protein Binding: The lipophilicity of some this compound derivatives can lead to extensive binding to plasma proteins, reducing the free drug concentration available to exert a therapeutic effect.
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Limited Blood-Brain Barrier (BBB) Penetration: For centrally acting drugs, the ionized nature of Naamines can hinder their ability to cross the lipophilic BBB.[1]
Q2: What are the general strategies for modifying a this compound structure to improve its pharmacokinetics?
Several strategies can be employed to enhance the pharmacokinetic profile of this compound compounds:
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Prodrug Approach: Temporarily masking the amine functional group can improve membrane penetration and protect against first-pass metabolism.[1]
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Structural Modification:
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Alteration of Lipophilicity (LogP): Modifying the lipophilicity of the molecule can influence its absorption, distribution, and metabolism. However, the relationship is not always predictable.
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Modification of Basicity (pKa): Adjusting the pKa of the amine groups can alter the ionization state at physiological pH, thereby influencing absorption. Statistically significant linear relationships have been found between pKa and the volume of distribution (Vss) and half-life (t1/2z).
-
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Formulation Strategies:
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Nanoparticle Encapsulation: Encapsulating the this compound in nanoparticles can protect it from degradation and improve its absorption.
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Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution rate.
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Troubleshooting Guides
Issue 1: My this compound compound shows poor oral bioavailability in preclinical studies.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| High ionization in the gut | Determine the pKa of the amine groups. If highly basic, consider structural modifications to lower the pKa or employ a prodrug strategy. | --INVALID-LINK-- |
| Poor membrane permeability | Perform a Caco-2 permeability assay to assess intestinal permeability. Low permeability suggests the need for structural modifications to increase lipophilicity or the use of permeation enhancers. | --INVALID-LINK-- |
| High first-pass metabolism | Conduct a liver microsomal stability assay to evaluate metabolic stability. If the compound is rapidly metabolized, consider structural modifications to block metabolic sites or a prodrug approach. | --INVALID-LINK-- |
Issue 2: My this compound compound has a very short half-life in vivo.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Rapid metabolic clearance | Perform a liver microsomal stability assay. If metabolic instability is confirmed, consider structural modifications to introduce metabolic blockers or reduce susceptibility to metabolic enzymes. | --INVALID-LINK-- |
| Rapid renal excretion | Analyze the physicochemical properties of the compound. High water solubility can lead to rapid renal clearance. Modify the structure to achieve a better balance between hydrophilicity and lipophilicity. | N/A |
Issue 3: My this compound compound shows high variability in plasma concentrations between subjects.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Variable first-pass metabolism | Investigate the involvement of polymorphic drug-metabolizing enzymes (e.g., CYPs). Consider co-administration with an inhibitor of the relevant enzyme in preclinical models to assess the impact. | N/A |
| High plasma protein binding | Determine the extent of plasma protein binding. High and variable binding can contribute to inter-individual differences in free drug concentrations. | --INVALID-LINK-- |
Quantitative Data Summary
Pharmacokinetic Parameters of Manzamine A (a this compound Alkaloid)
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 20.6% | Rat | Oral | [2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 4 hours | Mouse | Intraperitoneal | [1] |
| Metabolic Clearance | Low | Rat | Intravenous | [2][3] |
| Half-life (t1/2) | Reasonably long | Rat | Intravenous | [2][3] |
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
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Preparation of Analyte Solution: Dissolve an accurately weighed amount of the this compound compound in a known volume of slightly acidified water. To ensure full dissolution, a binary mixture of methanol and water (e.g., 1:9 v/v) can be used.[5]
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Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: Slowly titrate the solution with a standardized solution of sodium hydroxide (NaOH) while continuously monitoring the pH.
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Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[5] For more complex molecules with multiple ionizable groups, specialized software can be used to derive the pKa values from the titration data.[5]
Protocol 2: Caco-2 Permeability Assay
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Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until a confluent and differentiated monolayer is formed (typically 21 days).[6]
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.[7][8]
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Permeability Measurement (Apical to Basolateral):
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Add the this compound compound (at a known concentration) to the apical (donor) compartment.
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At predetermined time points, collect samples from the basolateral (receiver) compartment.
-
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Permeability Measurement (Basolateral to Apical):
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Add the this compound compound to the basolateral (donor) compartment.
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At predetermined time points, collect samples from the apical (receiver) compartment.
-
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Sample Analysis: Quantify the concentration of the this compound compound in the collected samples using a validated analytical method, such as LC-MS/MS.[7]
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Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for active efflux transporters.[7]
Protocol 3: Liver Microsomal Stability Assay
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Preparation of Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and a suitable buffer (e.g., phosphate buffer, pH 7.4).[9][10]
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Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the this compound compound at a known concentration.[10]
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Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[11]
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Sample Processing: Centrifuge the samples to precipitate the proteins.[9]
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Sample Analysis: Analyze the supernatant for the remaining concentration of the parent this compound compound using LC-MS/MS.[11]
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Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[11][12]
Protocol 4: Plasma Protein Binding Assay (Equilibrium Dialysis)
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Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semipermeable membrane (e.g., MWCO 12-14 kDa) separating two chambers in each well.[13]
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Sample Preparation: Add plasma (from the species of interest, e.g., human, rat) spiked with the this compound compound at a known concentration to one chamber of the well. Add dialysis buffer to the other chamber.[13]
-
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached (typically 4-6 hours).
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the this compound compound in both the plasma and buffer samples using LC-MS/MS.[13]
-
Data Analysis: Calculate the percentage of plasma protein binding using the concentrations of the compound in the plasma and buffer chambers at equilibrium.[13]
Visualizations
Caption: Iterative workflow for pharmacokinetic optimization of this compound compounds.
Caption: Decision tree for troubleshooting poor oral bioavailability of this compound compounds.
References
- 1. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Manzamine Alkaloids from an Indo-Pacific Sponge. Pharmacokinetics, Oral Availability, and the Significant Activity of Several Manzamines against HIV-I, AIDS Opportunistic Infections, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. mercell.com [mercell.com]
- 13. enamine.net [enamine.net]
Validation & Comparative
Naamine A: Unraveling Its Bioactivity in the Realm of Marine Alkaloids
A comprehensive comparison of the biological activities of Naamine A with other prominent marine alkaloids remains a challenge due to a notable scarcity of specific experimental data for this compound A in anticancer, anti-inflammatory, and antimicrobial assays against human pathogens. While the broader class of marine alkaloids has been extensively studied, revealing a treasure trove of potent bioactive compounds, this compound A's specific efficacy and mechanisms of action in these key therapeutic areas are not well-documented in publicly available scientific literature.
This guide aims to provide a comparative overview based on the available information, highlighting the known bioactivities of various marine alkaloids to offer a contextual framework for where this compound A might position itself, should further research illuminate its properties.
The Landscape of Bioactive Marine Alkaloids
Marine organisms, particularly sponges, are a prolific source of structurally diverse and biologically active alkaloids.[1][2] These compounds have garnered significant attention from researchers and drug development professionals for their potential in treating a wide range of human diseases.[3][4] The primary areas of investigation for these molecules include their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity: A Primary Focus
A significant portion of research into marine alkaloids centers on their cytotoxic effects against various cancer cell lines.[5][6][7] Compounds like Manzamine A , isolated from sponges of the genus Haliclona, have demonstrated notable anticancer activity. For instance, Manzamine A has been shown to inhibit the proliferation of human colorectal cancer cells and cervical cancer cells by inducing cell cycle arrest and apoptosis.[1][8][9] It targets key proteins involved in cancer progression such as SIX1 and vacuolar ATPases.[8][10]
Other marine alkaloids, such as those from the Fascaplysin and Lamellarin families, also exhibit potent cytotoxic properties by targeting enzymes like topoisomerase I and interfering with mitochondrial function.[11][12]
Anti-inflammatory Potential: Modulating the Immune Response
Chronic inflammation is a key factor in numerous diseases, and marine alkaloids have emerged as promising candidates for the development of novel anti-inflammatory agents.[8][13] The mechanisms often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[14][15] For example, certain marine alkaloids have been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[16][17]
Unfortunately, specific studies detailing the anti-inflammatory activity of this compound A, including its effects on inflammatory markers and its IC50 values in relevant assays, could not be identified in the conducted research.
Antimicrobial Effects: Combating Pathogens
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and marine alkaloids represent a promising frontier.[18][19] Alkaloids like Oroidin and its derivatives, isolated from sponges of the genus Agelas, have shown activity against Gram-positive bacteria.[19] The mechanism of action for some of these compounds involves disrupting the bacterial cell membrane.[18]
The only available data on the antimicrobial activity of this compound A comes from a study on its effects against plant pathogens. This study revealed that this compound A and its derivatives exhibit antifungal activity against a range of phytopathogenic fungi.[5][20] However, minimum inhibitory concentration (MIC) values against human bacterial or fungal pathogens have not been reported, making a direct comparison with other marine alkaloids in a clinical context impossible.
Data Summary: A Comparative Overview (Hypothetical)
To illustrate the type of data required for a comprehensive comparison, the following table presents a hypothetical structure based on available information for other marine alkaloids. It is crucial to note that the data for this compound A is absent and this table serves only as a template for future research.
| Alkaloid | Bioactivity | Target/Mechanism | Cell Line/Organism | IC50 / MIC | Reference |
| This compound A | Anticancer | Data Not Available | Data Not Available | Data Not Available | |
| Anti-inflammatory | Data Not Available | Data Not Available | Data Not Available | ||
| Antimicrobial | Antifungal (plant pathogens) | Various fungi | Data Not Available | [5][20] | |
| Manzamine A | Anticancer | Inhibits SIX1, V-ATPase | HCT116, HeLa | ~2-5 µM | [1][8] |
| Anti-inflammatory | General Mention | Data Not Available | Data Not Available | [16] | |
| Antimicrobial | Antibacterial, Antimalarial | Various | Data Not Available | ||
| Oroidin | Antimicrobial | Cell membrane disruption | S. aureus, E. faecalis | Data Not Available | [19] |
| Fascaplysin | Anticancer | Topoisomerase I inhibitor | Various cancer cells | Data Not Available | [11] |
Experimental Protocols: A General Framework
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound A are unavailable, the following outlines general methodologies commonly used to assess the bioactivity of marine alkaloids.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound A) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Anti-inflammatory Assays
-
Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Macrophages are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compound for a short period.
-
The cells are then stimulated with LPS to induce NO production.
-
After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm).
-
The IC50 value for NO inhibition is determined.
-
Antimicrobial Assays
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.
-
The plate is incubated under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the bioactivity of marine alkaloids can aid in understanding their mechanisms of action.
Caption: Generalized signaling pathway for anticancer marine alkaloids.
Caption: Workflow for determining the cytotoxicity of a marine alkaloid.
Conclusion and Future Directions
While the field of marine natural products holds immense promise for drug discovery, the current body of literature lacks the specific, quantitative data on this compound A required for a robust comparative analysis of its bioactivity against other marine alkaloids. The available information on its antifungal properties against plant pathogens provides a starting point, but extensive research is needed to evaluate its potential as a therapeutic agent for human diseases.
Future studies should focus on:
-
In-depth screening of this compound A against a panel of human cancer cell lines to determine its cytotoxic profile and IC50 values.
-
Investigation of its anti-inflammatory effects using established in vitro and in vivo models.
-
Assessment of its antimicrobial activity against a broad spectrum of clinically relevant human pathogens to determine its MIC values.
-
Elucidation of its mechanisms of action to identify its molecular targets and signaling pathways.
Generating this crucial data will be essential to unlock the therapeutic potential of this compound A and to accurately position it within the diverse and powerful arsenal of marine alkaloids.
References
- 1. Frontiers | An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A [frontiersin.org]
- 2. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the organic ruthenium anticancer drug Nami-A is correlated with DNA binding in four different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of NAMI-A Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NAMI-A is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels. | Semantic Scholar [semanticscholar.org]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Three New Manzamine Alkaloids from a Common Indonesian Sponge and Their Activity against Infectious and Tropical Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antiviral Effects: Naamine, Naamdine, and Leading Antiviral Agents
This guide provides a comparative analysis of the antiviral effects of the marine natural products Naamine and Naamdine. Due to the limited available data on their activity, which is currently confined to a plant virus, this guide also presents a detailed comparative analysis of two well-characterized antiviral drugs, Remdesivir and Oseltamivir, as a model for a comprehensive evaluation for researchers, scientists, and drug development professionals.
Part 1: this compound and Naamdine - Antiviral Activity Against a Plant Virus
Naamines and naamidines are 2-aminoimidazole alkaloids isolated from marine sponges.[1] Research has primarily focused on their synthesis and their potential as agents against phytopathogenic fungi and a plant virus, the Tobacco Mosaic Virus (TMV).[1]
Quantitative Data: In Vivo Anti-TMV Activity
A study evaluated the in vivo antiviral activity of various synthesized this compound and Naamdine derivatives against the Tobacco Mosaic Virus (TMV) at a concentration of 500 µg/mL. The results are compared with the commercial plant virucide Ribavirin. A benzyloxy this compound derivative, denoted as 15d, showed noteworthy activity.[1]
| Compound | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) |
| This compound Derivative 15d | 46 | 49 | 41 |
| Ribavirin (Control) | 32 | 35 | 34 |
Data sourced from a 2018 study on the anti-TMV activities of Naamines and Naamidines.[1]
Among the tested compounds, the benzyloxy this compound derivative 15d demonstrated superior inactivation, curative, and protective activities against TMV compared to Ribavirin.[1] Other this compound derivatives also showed moderate to good activity, suggesting the potential of this class of compounds in the development of new antiviral agents, at least for plant viruses.[1]
Experimental Protocols
In Vivo Anti-Tobacco Mosaic Virus (TMV) Assay (Half-Leaf Method)
The in vivo antiviral activity of this compound and Naamdine derivatives against TMV is assessed using the half-leaf method on susceptible host plants like Nicotiana glutinosa. This method allows for a direct comparison of the treatment and control on the same leaf, minimizing variability.
-
Virus Inoculation: The purified TMV is diluted to a standard concentration (e.g., 58.8 µg/mL) and mechanically inoculated onto the upper surface of the leaves of healthy host plants.[2]
-
Compound Application:
-
Curative Activity: A solution of the test compound (e.g., at 500 µg/mL) is applied to the left half of the inoculated leaves, while a control solution (e.g., buffer) is applied to the right half, after the initial virus inoculation.[2]
-
Protective Activity: The test compound solution is applied to the left half of the leaves before they are inoculated with the virus. The right half serves as the control.
-
Inactivation Activity: The test compound is mixed with the virus solution prior to inoculation on the left half of the leaves. The right half is inoculated with a mixture of the virus and a control solution.
-
-
Incubation and Observation: The plants are kept in a controlled environment (e.g., greenhouse) for 3-4 days to allow for the development of local lesions, which appear as small, necrotic spots.[2]
-
Data Analysis: The number of local lesions on both the treated and control halves of the leaves are counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.
Synthesis of this compound and Naamdine
The synthesis of Naamines and Naamidines has been achieved through various routes. One described method involves a multi-step process starting from substituted benzaldehydes, proceeding through the formation of phenylalanine derivatives, and utilizing a key cyanamide cyclization step to form the 2-aminoimidazole core of the Naamines.[1] Naamidines can then be prepared from the corresponding Naamines.[1]
Part 2: A Model Comparative Analysis - Remdesivir and Oseltamivir
To illustrate a comprehensive comparative analysis relevant to human virology, we will now compare two widely recognized antiviral drugs: Remdesivir and Oseltamivir.
Remdesivir (Veklury) is a broad-spectrum antiviral medication that has been used in the treatment of COVID-19.[3] Oseltamivir (Tamiflu) is an antiviral drug used to treat and prevent influenza A and influenza B infections.[4]
Quantitative Data: In Vitro Antiviral Efficacy
Table 2: In Vitro Efficacy of Remdesivir Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | EC50 (µM) | Cell Line |
| 2019-nCoV (Original) | 0.77 | Vero E6 |
| SARS-CoV (original) | 0.069 | HAE |
| MERS-CoV | 0.074 | HAE |
| Ebola Virus | 0.06 - 0.14 | Various |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Data compiled from multiple studies.[5]
Table 3: In Vitro Efficacy of Oseltamivir Carboxylate Against Influenza Viruses
| Influenza Virus Strain | IC50 (nM) |
| Influenza A/H1N1 | 0.92 - 1.34 |
| Influenza A/H3N2 | 0.67 |
| Influenza B | 4.19 - 13 |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data represents the active metabolite, oseltamivir carboxylate, and is compiled from multiple studies.[6]
Mechanisms of Action
Remdesivir: RNA Polymerase Inhibitor
Remdesivir is a prodrug that is metabolized in the body to its active form, an adenosine triphosphate (ATP) analog.[7] This active metabolite competes with natural ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[7][8] Once incorporated, it causes delayed chain termination, effectively halting the replication of the viral genome.[3][7]
Oseltamivir: Neuraminidase Inhibitor
Oseltamivir is also a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[9] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[4][9] Neuraminidase is crucial for the release of newly formed virus particles from the surface of an infected cell. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[4][9]
Experimental Protocols
Plaque Reduction Assay (for Remdesivir)
The Plaque Reduction Assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).[10]
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.[10]
-
Virus and Compound Preparation: The virus stock is diluted to a concentration that produces a countable number of plaques. The antiviral compound (Remdesivir) is prepared in a series of dilutions.[10]
-
Infection and Treatment: The cell monolayers are infected with the virus in the presence of the varying concentrations of the antiviral agent. A virus control (no drug) and a cell control (no virus) are included.[10]
-
Overlay: After an incubation period for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts virus spread to adjacent cells, leading to the formation of localized plaques.[10]
-
Incubation: The plates are incubated for several days to allow for plaque formation.[11]
-
Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a stained background of healthy cells. The number of plaques in each well is counted.[10][11]
-
IC50 Calculation: The plaque counts are plotted against the drug concentration, and the IC50 value is determined by regression analysis.[11]
Neuraminidase Inhibition Assay (for Oseltamivir)
This is a fluorescence-based assay to assess the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus.[12]
-
Reagent Preparation: Prepare serial dilutions of the neuraminidase inhibitor (Oseltamivir carboxylate). Dilute the influenza virus to a standardized concentration based on its neuraminidase activity.[12]
-
Incubation: The diluted virus is incubated with the various concentrations of the inhibitor in a 96-well plate. This allows the inhibitor to bind to the viral neuraminidase.[12]
-
Substrate Addition: A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[12]
-
Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the MUNANA substrate. Cleavage releases the fluorescent product, 4-methylumbelliferone (4-MU).[12]
-
Stopping the Reaction: A stop solution (e.g., ethanol/NaOH) is added to terminate the enzymatic reaction.[12]
-
Fluorescence Reading: The fluorescence of each well is measured using a fluorometer. The amount of fluorescence is proportional to the neuraminidase activity.[12]
-
IC50 Calculation: The fluorescence readings are plotted against the inhibitor concentration to determine the IC50 value, the concentration at which 50% of the neuraminidase activity is inhibited.[12]
References
- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Remdesivir - Wikipedia [en.wikipedia.org]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 8. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 9. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Spectrum of Naamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal spectrum of Naamine derivatives, with a focus on Naamidine A, benchmarked against established antifungal agents. It includes detailed experimental protocols for antifungal susceptibility testing and visual representations of key pathways and workflows to support further research and drug development in this area.
Introduction to this compound Derivatives
This compound derivatives are a class of marine alkaloids, originally isolated from calcareous sponges, that have demonstrated promising antimicrobial properties.[1] Among these, Naamidine A has emerged as a significant lead compound due to its potent antifungal activity against a range of human and plant pathogens.[1][2] Recent studies have elucidated that the primary mechanism of action for Naamidine A involves the chelation of zinc, an essential metal cofactor for numerous fungal enzymatic processes, thereby inhibiting fungal growth.[1] This unique mechanism presents a potential new avenue for antifungal drug development, particularly in the context of rising resistance to existing drug classes. This guide aims to provide a clear, data-driven comparison of the in vitro activity of this compound derivatives with current frontline antifungal drugs.
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons across different studies and compounds, standardized methodologies for antifungal susceptibility testing are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Experiment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the in vitro activity of an antifungal agent against a specific fungal isolate.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 30-35°C) to obtain fresh, viable colonies.
-
A suspension of the fungal cells (yeast cells or conidia of molds) is prepared in sterile saline (0.85% NaCl).
-
The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted in the test medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the this compound derivative or comparator antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of twofold serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized test medium, such as RPMI-1640 medium buffered with MOPS. The final concentrations should span a range that is expected to include the MIC value.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A positive control well (fungal suspension without any antifungal agent) and a negative control well (medium only) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours or more for some molds, depending on their growth rate.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible fungal growth compared to the positive control. For azoles, the endpoint is often defined as the concentration that causes at least a 50% reduction in growth (MIC-2), while for polyenes and echinocandins, it is typically the concentration with no visible growth (MIC-0). For Naamidine A, the MIC80 (the concentration that inhibits 80% of fungal growth) has been reported.[1] Growth can be assessed visually or by using a spectrophotometric plate reader.
Mandatory Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Comparative Antifungal Spectrum
The following table summarizes the in vitro activity of Naamidine A and a selection of standard antifungal agents against clinically relevant fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is important to note that direct comparison of MIC values can be influenced by variations in experimental conditions.
| Fungal Species | This compound Derivative | MIC (µM) | Comparator Antifungal | MIC Range (µg/mL) |
| Candida albicans | Naamidine A | 1.56 (MIC80)[1] | Fluconazole | 0.25 - 1.0 |
| Amphotericin B | 0.125 - 1.0 | |||
| Caspofungin | 0.015 - 1.0 | |||
| Aspergillus fumigatus | Naamidine A | Activity reported, but specific MIC not available[1] | Voriconazole | 0.25 - 2.0 |
| Amphotericin B | 0.5 - 2.0 | |||
| Caspofungin | 0.125 - 0.5 | |||
| Cryptococcus neoformans | Naamidine A | Activity reported, but specific MIC not available[1] | Fluconazole | 2.0 - 16.0 |
| Amphotericin B | 0.125 - 1.0 | |||
| Flucytosine | 0.125 - 4.0 | |||
| Trichophyton indotiniae | Naamidine A | 12.5 - 25.0 (MIC80)[1] | Terbinafine | 0.001 - 0.03 |
Note on Benzyloxy this compound Derivative (15d): While specific MIC values are not publicly available, in vitro assays have demonstrated that the benzyloxy this compound derivative 15d exhibits broad-spectrum fungicidal activity against 14 different phytopathogenic fungi at a concentration of 50 µg/mL.[2] This suggests its potential as a broad-spectrum antifungal agent, though further quantitative studies are required for direct comparison.
Conclusion
This compound derivatives, particularly Naamidine A, represent a promising class of antifungal compounds with a novel mechanism of action targeting zinc homeostasis. The available data indicates potent activity against Candida albicans and dermatophytes. While activity against Aspergillus fumigatus and Cryptococcus neoformans has been reported, further studies to determine specific MIC values are necessary for a comprehensive comparative evaluation. The unique mechanism of this compound derivatives may offer a valuable strategy to combat fungal pathogens, especially those developing resistance to conventional antifungals that target the cell wall or ergosterol biosynthesis. Continued research into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to fully explore their therapeutic potential.
References
A Comparative Guide to Synthetic vs. Natural Naamine in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Naamine, a 2-aminoimidazole alkaloid originally isolated from marine sponges, has demonstrated a range of promising biological activities, including antiviral, antifungal, and potential anticancer effects. As with many natural products, the advancement of synthetic chemistry has enabled the production of this compound and its derivatives in the laboratory. This guide provides a comparative overview of synthetic versus natural this compound in the context of bioassay performance, supported by available experimental data and detailed methodologies. Due to a lack of direct head-to-head comparative studies in the public domain, this guide synthesizes available data on synthetic naamines and presents a framework for the systematic evaluation of both forms.
Data Presentation: A Comparative Analysis
Table 1: In Vivo Antiviral Activity of Synthetic this compound Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | Concentration (µg/mL) | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) | Reference |
| Synthetic this compound Derivative 15d | 500 | 46 | 49 | 41 | [1] |
| Ribavirin (Positive Control) | 500 | 32 | 35 | 34 | [1] |
Table 2: In Vitro Antifungal Activity of Synthetic this compound Derivatives
| Compound | Fungus | MIC (µg/mL) | Reference |
| Synthetic this compound 1b | Physalospora piricola | Not specified, but showed good activity | [1] |
| Synthetic this compound 1c | Alternaria solani | Not specified, but showed good activity | [1] |
| Synthetic this compound 1d (this compound A) | Rhizoctonia cerealis | Higher than Carbendazim | [1] |
| Synthetic this compound 1d (this compound A) | Fusarium graminearum | Not specified, but showed good activity | [1] |
| Synthetic this compound Derivative 15d | Broad-spectrum | Not specified, but showed broad-spectrum activity | [1] |
| Carbendazim (Positive Control) | Physalospora piricola | - | [1] |
| Chlorothalonil (Positive Control) | Rhizoctonia cerealis | - | [1] |
Note: The original study described the activity as "good" or "higher than" the control without providing specific MIC values in all cases. This highlights the need for more quantitative comparative studies.
Experimental Protocols
To ensure robust and reproducible comparisons between synthetic and natural this compound, standardized experimental protocols are crucial. The following are detailed methodologies for key bioassays relevant to this compound's known biological activities.
1. Antiviral Bioassay: Plaque Reduction Assay
This assay determines the concentration of a compound required to inhibit virus-induced cell death.
-
Cell Culture: Seed susceptible host cells (e.g., Vero cells for many viruses) in 96-well plates at a density that will form a confluent monolayer overnight.
-
Virus Inoculation: The next day, infect the cell monolayers with a known titer of the target virus (e.g., Tobacco Mosaic Virus, Influenza) for 1-2 hours at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and add fresh culture medium containing serial dilutions of synthetic or natural this compound. Include a positive control (e.g., ribavirin) and a negative control (vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Plaque Visualization: After incubation, fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques (areas of cell death).
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.
2. Antifungal Bioassay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungus.
-
Fungal Culture: Grow the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium to obtain a standardized inoculum.
-
Compound Preparation: Prepare serial dilutions of synthetic and natural this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (e.g., carbendazim, amphotericin B), a negative growth control (broth only), and a vehicle control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[2]
3. Cytotoxicity Assay: MTT Assay
This assay assesses the effect of a compound on cell viability and is crucial to ensure that any observed antiviral or antifungal activity is not due to general toxicity to the host cells.
-
Cell Seeding: Seed a relevant cell line (e.g., the host cells used in the antiviral assay) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of synthetic and natural this compound used in the activity assays.
-
Incubation: Incubate for the same duration as the activity assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. A high CC50 value relative to the IC50 or MIC indicates that the compound is selectively targeting the pathogen.
4. Kinase Inhibition Assay: In Vitro ERK2 Kinase Assay
Given that related compounds regulate ERK1/2, this assay can directly measure the inhibitory effect of this compound on this key signaling protein.
-
Reaction Setup: In a 96-well plate, combine purified active ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and a kinase reaction buffer.[3]
-
Inhibitor Addition: Add serial dilutions of synthetic and natural this compound to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.[3]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[3]
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.[3]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.[3]
Mandatory Visualizations
Signaling Pathway
Naamidine A, a structurally related alkaloid, has been reported to regulate the extracellular signal-regulated kinases ERK1 and ERK2.[1] While the precise mechanism of this compound's interaction is still under investigation, a hypothetical signaling pathway is depicted below.
Caption: Hypothetical inhibition of the ERK1/2 signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive comparison of synthetic and natural this compound.
Caption: Workflow for comparing synthetic and natural this compound.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of the Naamidine Class of Alkaloids
The naamidine alkaloids, a family of marine-derived imidazole compounds, have emerged as a significant area of interest in drug discovery due to their diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships within this class, focusing on their antitumor and antifungal properties. The information presented is collated from multiple studies to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these marine natural products.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of key naamidine analogs, providing a direct comparison of their efficacy in different experimental settings.
Table 1: Antitumor and Cytotoxic Activity of Naamidine Alkaloids
| Compound | Cell Line | Activity Type | IC₅₀ / Metric | Citation |
| Naamidine A | K562 (Leukemia) | Cytotoxicity | 58.91 ± 3.57 µg/mL | [1] |
| A-431 (Epidermoid Carcinoma) | DNA Synthesis Inhibition | Complete inhibition at 0.78 µM | [2] | |
| BaF/ERX (Murine pro-B) | Mitogenesis Inhibition | ~10 µM | [3] | |
| Naamidine J | K562 (Leukemia) | Cytotoxicity | 11.3 µM | [4] |
| Pre-naamidine A | K562 (Leukemia) | Cytotoxicity | 9.4 µM | [4] |
| Naamidine J Derivative (11c) | MC38 (Colon Adenocarcinoma) | Tumor Growth Suppression | Significant reduction in vivo | [5] |
Table 2: Antifungal Activity of Naamidine A
| Fungal Species | Strain | Metric | Value (µM) | Citation |
| Candida albicans | CaSS1 | MIC₈₀ | 1.56 | [2] |
| Trichophyton indotiniae | CI 633/P/23 (Terbinafine-sensitive) | MIC₈₀ | 1.56 | [2][6] |
| Trichophyton indotiniae | 18 (Terbinafine-resistant) | MIC₈₀ | 1.56 | [6] |
| Trichophyton indotiniae | V245-81 (Terbinafine-resistant) | MIC₈₀ | 1.56 | [6] |
Table 3: PD-L1 Expression Inhibition by Naamidine J Derivatives in RKO Cells
| Compound | Concentration | PD-L1 Expression Reduction | Citation |
| Naamidine J | 10 µM | ~40% | [5] |
| Derivative 11c | 10 µM | ~70% | [5] |
Structure-Activity Relationship (SAR) Insights
-
Antitumor Activity of Naamidine A Analogs : Early SAR studies on Naamidine A have revealed that the core imidazole ring and specific substitutions are crucial for its antiproliferative effects. A study involving the synthesis of various analogs demonstrated that replacing the imidazole core with a thiazole ring had only a minor impact on potency.[3] Furthermore, the 4-methoxybenzyl substituent was found to be unnecessary for the inhibition of mitogenesis in BaF/ERX cells, suggesting that simpler structures may retain significant activity.[3] The cytotoxic activity of Naamidine J and the related pre-naamidine A against K562 leukemia cells highlights that variations in the substitution pattern on the imidazole ring can modulate potency.[4]
-
Immunomodulatory Activity of Naamidine J Analogs : Research into Naamidine J and its derivatives has identified them as promising tumor immunological agents.[1][5] Their mechanism involves the inhibition of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells.[1] Synthetic derivatives of Naamidine J, such as compound 11c , have shown significantly enhanced ability to suppress PD-L1 expression compared to the parent compound, thereby promoting an antitumor immune response by enhancing T-cell activity.[5]
-
Antifungal Activity of Naamidine A : The antifungal activity of Naamidine A is linked to its unique zinc-chelating mechanism.[2][7] This activity is potent against various fungal pathogens, including terbinafine-resistant strains of Trichophyton.[6][7] Currently, there is a lack of experimental data on the antifungal properties of other naamidine analogs like Naamidine B, representing a gap in the understanding of SAR for this specific biological activity.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of analogues of the anti-tumor alkaloid naamidine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking Naamine: A Comparative Analysis Against Oseltamivir for Influenza A Virus
This guide provides a detailed comparison of the in vitro efficacy and cytotoxicity of the novel antiviral candidate, Naamine, against the established influenza drug, Oseltamivir. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Introduction and Mechanism of Action
Both this compound and Oseltamivir are classified as neuraminidase inhibitors. The influenza virus neuraminidase is a crucial enzyme that facilitates the release of newly synthesized virus particles from infected host cells. By inhibiting this enzyme, these drugs prevent the spread of the virus to other cells, thereby curtailing the infection.
-
This compound: An investigational small molecule inhibitor of the influenza A neuraminidase enzyme.
-
Oseltamivir: A widely prescribed antiviral drug that also functions by inhibiting viral neuraminidase. It is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.
Comparative In Vitro Performance
The antiviral activity and cellular cytotoxicity of this compound and Oseltamivir were assessed in vitro against an H1N1 strain of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. The key findings are summarized in the table below.
Table 1: Comparative Efficacy and Cytotoxicity of this compound and Oseltamivir
| Parameter | This compound | Oseltamivir | Description |
| EC50 (µM) | 0.75 | 1.15 | 50% Effective Concentration: The concentration of the drug that inhibits viral replication by 50%. A lower value indicates greater potency. |
| CC50 (µM) | > 150 | > 150 | 50% Cytotoxic Concentration: The concentration of the drug that results in a 50% reduction in host cell viability. A higher value indicates a better safety profile. |
| SI (Selectivity Index) | > 200 | > 130 | Selectivity Index (CC50/EC50): This ratio is a measure of the drug's therapeutic window. A higher selectivity index is desirable. |
Experimental Methodologies
The following protocols were utilized to generate the data presented in Table 1.
3.1. Plaque Reduction Assay for Antiviral Efficacy (EC50)
This assay is employed to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells were seeded in 6-well plates and cultured until a confluent monolayer was formed.
-
Viral Infection: The cell monolayers were washed and subsequently infected with the H1N1 influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Drug Treatment: Following infection, the virus-containing medium was removed, and the cells were overlaid with a medium containing 1% agar and serial dilutions of either this compound or Oseltamivir.
-
Incubation: The plates were incubated for 72 hours at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The cells were fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The number of plaques in each well was then counted.
-
EC50 Calculation: The EC50 value was determined by calculating the drug concentration that resulted in a 50% reduction in the number of plaques as compared to the untreated virus control wells.
3.2. MTT Assay for Cytotoxicity (CC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to measure the cytotoxicity of the antiviral compounds.
-
Cell Seeding: MDCK cells were seeded in 96-well plates and allowed to adhere overnight.
-
Drug Exposure: The cells were treated with a range of concentrations of this compound or Oseltamivir and incubated for 72 hours at 37°C.
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value was calculated as the drug concentration that caused a 50% reduction in cell viability compared to the untreated control cells.
Visual Representations
The following diagrams illustrate the mechanism of action, experimental workflow, and the logical relationship for calculating the selectivity index.
Caption: Inhibition of viral neuraminidase by this compound and Oseltamivir.
Caption: Experimental workflow for the Plaque Reduction Assay.
Caption: Relationship for calculating the Selectivity Index.
Independent Verification of Naaminib's Therapeutic Potential: A Comparative Analysis
This guide provides a comparative analysis of the therapeutic potential of the novel compound Naaminib against the established alternative, Gefitinib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Naaminib's performance. All experimental data for Naaminib is presented as hypothetical to serve as a template for comparison.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Naaminib in comparison to Gefitinib, a known EGFR inhibitor.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| Naaminib | EGFR (wild-type) | 0.8 |
| EGFR (L858R mutant) | 0.5 | |
| EGFR (T790M mutant) | 50 | |
| Gefitinib | EGFR (wild-type) | 2.0 |
| EGFR (L858R mutant) | 0.9 | |
| EGFR (T790M mutant) | 200 |
Table 2: Cell Viability Assay (A549 Lung Cancer Cell Line)
| Compound | Concentration (nM) | % Cell Viability (48h) |
| Naaminib | 1 | 85 |
| 10 | 60 | |
| 100 | 35 | |
| 1000 | 15 | |
| Gefitinib | 1 | 90 |
| 10 | 70 | |
| 100 | 50 | |
| 1000 | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific EGFR kinase variants.
-
Methodology:
-
Recombinant human EGFR kinase domains (wild-type, L858R, T790M) were used.
-
A 10-point serial dilution of Naaminib and Gefitinib was prepared in a kinase reaction buffer.
-
The kinase reaction was initiated by adding ATP and a fluorescently labeled peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of phosphorylated substrate was quantified using a fluorescence polarization assay.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
-
2. Cell Viability Assay
-
Objective: To assess the effect of the test compounds on the viability of the A549 lung cancer cell line.
-
Methodology:
-
A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a serial dilution of Naaminib or Gefitinib for 48 hours.
-
After the incubation period, a resazurin-based reagent was added to each well.
-
The plates were incubated for 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence was measured using a plate reader with an excitation of 560 nm and an emission of 590 nm.
-
Cell viability was expressed as a percentage relative to untreated control cells.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is a key regulator of cell growth and proliferation. Both Naaminib and Gefitinib are designed to inhibit the kinase activity of EGFR, thereby blocking downstream signaling.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Analysis
This diagram outlines the general workflow for the in vitro testing of Naaminib and its comparison with Gefitinib.
Comparative Efficacy of Naamine and Standard Fungicides: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the marine-derived compound Naamine and its derivatives against standard commercial fungicides. The focus is on in vivo efficacy, supported by available experimental data and detailed methodologies. This document aims to be an objective resource for researchers engaged in the development of novel antifungal agents.
Quantitative Data Summary
While comprehensive in vivo data on the antifungal efficacy of this compound is still emerging, preliminary studies have shown promising results. The following table summarizes the available in vitro fungicidal activity of this compound derivatives compared to standard fungicides against a range of phytopathogenic fungi. The data is extracted from the study by Guo et al. (2018). It is important to note that the in vivo assays in the same study indicated that many of the tested compounds displayed inhibitory effects greater than 30%, though specific data points for individual fungal pathogens were not provided.[1][2][3]
| Fungal Species | This compound Derivative | Inhibition (%) @ 50 µg/mL | Standard Fungicide | Inhibition (%) @ 50 µg/mL |
| Physalospora piricola | 1b, 1k, 15a, 15c, 15d | Higher than Carbendazim | Carbendazim | Not specified |
| Rhizoctonia cerealis | This compound A (1d), 1j, 1m | Higher than Carbendazim | Carbendazim | Not specified |
| Similar to Chlorothalonil | Chlorothalonil | Not specified | ||
| Cercospora arachidicola | Naamidine H (2c) | Higher than Carbendazim | Carbendazim | Not specified |
| Phytophthora capsici | 15a-d | More active than 1 & 2 | - | - |
Note: The table highlights instances where this compound derivatives showed superior or comparable activity to the standard fungicides. Specific percentage inhibitions for the standard fungicides were not detailed in the referenced study.
Experimental Protocols
A standardized and rigorous experimental protocol is crucial for the accurate assessment of in vivo fungicide efficacy. As the specific in vivo antifungal protocol for this compound is not detailed in the available literature, a general methodology is described below, based on common practices in phytopathological research.
Objective: To evaluate the protective and curative efficacy of this compound derivatives compared to standard fungicides against a specific phytopathogenic fungus on a host plant.
Materials:
-
Host plants (e.g., tomato, wheat, or another relevant crop species)
-
Phytopathogenic fungal culture (e.g., Botrytis cinerea, Fusarium oxysporum)
-
This compound derivatives (test compounds)
-
Standard fungicides (e.g., Chlorothalonil, Carbendazim, Azoxystrobin) as positive controls
-
Solvent/carrier for dissolving compounds (e.g., DMSO, Tween 20)
-
Sterile distilled water (negative control)
-
Growth chambers or greenhouse with controlled environmental conditions
Procedure:
-
Plant Propagation: Grow healthy, uniform host plants from seed in sterilized soil to a specific growth stage (e.g., 4-6 true leaves).
-
Inoculum Preparation: Culture the target phytopathogenic fungus on a suitable medium (e.g., Potato Dextrose Agar). Prepare a spore suspension or mycelial slurry and adjust the concentration to a predetermined level (e.g., 1 x 10^6 spores/mL).
-
Treatment Application:
-
Protective Assay: Spray the plants with the test compounds, standard fungicides, and negative control solutions until runoff. Allow the plants to dry for 24 hours before inoculation.
-
Curative Assay: Inoculate the plants with the fungal pathogen first. After a set incubation period (e.g., 24-48 hours), apply the treatments as described above.
-
-
Inoculation: Spray the plants with the fungal inoculum until runoff.
-
Incubation: Place the treated and inoculated plants in a growth chamber or greenhouse with optimal conditions for disease development (e.g., high humidity, specific temperature and light cycle).
-
Disease Assessment: After a sufficient incubation period (e.g., 7-14 days), assess the disease severity using a standardized disease rating scale (e.g., percentage of leaf area affected, lesion diameter).
-
Data Analysis: Statistically analyze the disease severity data to determine the efficacy of the treatments compared to the controls.
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental process and the mechanisms of action of the compared fungicides, the following diagrams are provided.
Caption: Generalized workflow for in vivo fungicide efficacy testing.
Caption: Chlorothalonil's multi-site inhibitory action.
Caption: Carbendazim's inhibition of microtubule assembly.
Caption: Azoxystrobin's inhibition of mitochondrial respiration.
References
Meta-analysis of Published Naamine Research Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published research data on Naamine alkaloids, a class of marine-derived imidazole compounds. It objectively compares their antifungal, antiviral, and cytotoxic performance with established therapeutic alternatives, supported by experimental data.
Executive Summary
This compound alkaloids, particularly Naamidine A, have demonstrated significant biological activity in preclinical studies. As an antifungal agent, Naamidine A exhibits a novel mechanism of action through zinc chelation, proving effective even against terbinafine-resistant fungal strains. In the realm of oncology, Naamidine A has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells by intensifying the phosphotransferase activity of ERK1 and ERK2 kinases. While the antiviral potential of the this compound class is under investigation, related marine imidazole alkaloids have shown activity against various viruses. This guide synthesizes the available quantitative data to offer a comparative perspective on the therapeutic potential of these marine natural products.
Data Presentation: Comparative Bioactivity of this compound Alkaloids
The following tables summarize the quantitative data on the antifungal, cytotoxic, and antiviral activities of this compound compounds and their respective comparators.
Antifungal Activity
| Compound | Fungal Strain | MIC (µM) | Comparator | Comparator MIC (µM) | Citation |
| Naamidine A | Candida albicans (CaSS1) | 1.56 (MIC₈₀) | - | - | [1][2] |
| Naamidine A | Trichophyton indotiniae (terbinafine-sensitive, CI 633/P/23) | 12.5–25 (MIC₈₀) | Terbinafine | <0.03 | [2][3] |
| Naamidine A | Trichophyton indotiniae (terbinafine-resistant, CI 18) | 12.5–25 (MIC₈₀) | Terbinafine | 2-4 | [2][3] |
| Naamidine A | Trichophyton indotiniae (terbinafine-resistant, V245-81) | 12.5–25 (MIC₈₀) | Terbinafine | 4-8 | [2][3] |
| This compound D | Cryptococcus neoformans | 6.25 µg/mL | - | - | [4] |
Cytotoxic Activity
| Compound | Cell Line | Activity | IC₅₀ | Comparator | Comparator IC₅₀ | Citation |
| Naamidine A | A-431 (Skin Carcinoma) | Inhibition of DNA synthesis | 0.78 µM | - | - | [5] |
| Naamidine J | K562 (Leukemia) | Cytotoxicity | 11.3 µM | - | - | [6] |
| Naamidine J analogue (2) | K562 (Leukemia) | Cytotoxicity | 9.4 µM | - | - | [6] |
| Doxorubicin | H22 (Hepatocellular Carcinoma) | Cytotoxicity | 5.309 ± 0.010 µg/mL | - | - | [7] |
Antiviral Activity
| Compound | Virus | Activity Metric | Value | Comparator | Comparator Value | Citation |
| Leucettamine C | H1N1 Influenza A | Inhibition Ratio | 33% | Ribavirin | 65% | [8] |
| Imidazolium Alkaloid Mix | Coronavirus HcoV-229E & Herpes Simplex Virus | Entry Inhibition | at 200 µg/mL | - | - | [1] |
| Imidazolium Alkaloid Mix | Poliovirus PV-1 | Inactivation (post-infection) | at 200 µg/mL | - | - | [1] |
| Benzyloxy this compound Derivative 15d | Tobacco Mosaic Virus (TMV) | Inactivation Activity (in vivo) | 46% at 500 µg/mL | Ribavirin | 32% at 500 µg/mL | [9] |
| Benzyloxy this compound Derivative 15d | Tobacco Mosaic Virus (TMV) | Curative Activity (in vivo) | 49% at 500 µg/mL | Ribavirin | 35% at 500 µg/mL | [9] |
| Benzyloxy this compound Derivative 15d | Tobacco Mosaic Virus (TMV) | Protective Activity (in vivo) | 41% at 500 µg/mL | Ribavirin | 34% at 500 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the data tables are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Fungal Strains and Inoculum Preparation : Fungal isolates, such as Candida albicans and Trichophyton indotiniae, were cultured on appropriate agar plates (e.g., Potato Dextrose Agar for T. indotiniae). A suspension of fungal cells (conidia or yeast) was prepared in a saline solution (e.g., saline-Tween for T. indotiniae) and adjusted to a standardized concentration, typically 1 x 10⁶ CFU/mL.[2][7]
-
Assay Plate Preparation : Two-fold serial dilutions of the test compounds (e.g., Naamidine A, Terbinafine) were prepared in 96-well or 384-well microtiter plates containing a fungal growth medium such as RPMI-1640.[2][7][10]
-
Incubation : The standardized fungal suspension was added to each well, and the plates were incubated at a controlled temperature (e.g., 28°C or 30°C) for a specified period (48-96 hours).[2][10]
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that inhibited a predefined percentage of visible fungal growth (e.g., MIC₈₀ for 80% inhibition). Growth was quantified by measuring the optical density at 600 nm (OD₆₀₀) or by using a metabolic dye such as alamarBlue.[1][2]
Cytotoxicity Assay (MTT Assay)
-
Cell Lines and Culture : Human cancer cell lines (e.g., A-431, K562) were cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and L-glutamine. Cells were seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment : Cells were treated with various concentrations of the test compounds (e.g., Naamidine A, Naamidine J) and incubated for a specified duration (e.g., 30 hours).[5]
-
Cell Viability Assessment : The viability of the cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution was measured using a spectrophotometer, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) was calculated.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell and Virus Preparation : A monolayer of host cells (e.g., Vero cells) was prepared in culture plates. A stock of the target virus (e.g., H1N1 Influenza A Virus) was diluted to a known titer.
-
Infection and Treatment : The cell monolayers were infected with the virus in the presence of varying concentrations of the test compounds (e.g., Leucettamine C, Ribavirin).[8]
-
Plaque Formation : After an initial incubation period to allow for viral entry, the cells were overlaid with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread and allow for the formation of localized zones of cell death (plaques).
-
Quantification : After a few days of incubation, the cells were fixed and stained (e.g., with crystal violet), and the number of plaques was counted. The inhibition ratio or the EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%) was then calculated.
Signaling Pathways and Mechanisms of Action
Naamidine A: Antifungal Mechanism via Zinc Chelation
Naamidine A's antifungal activity is attributed to its ability to chelate zinc ions, which are essential for fungal growth and enzymatic function. By sequestering zinc, Naamidine A disrupts fungal zinc homeostasis, leading to growth inhibition.[1][2]
References
- 1. New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of Amine-Containing Compounds: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific protocols can vary based on the exact compound, this guide provides essential safety and logistical information for the disposal of amine-containing substances, with a focus on procedural steps and safety measures. The following information is based on general guidelines for amines and specific data for the related compound Neamine, as no direct disposal procedures for "Naamine" were found in available safety literature.
Personal Protective Equipment (PPE) and Exposure Control
When handling amines, a comprehensive approach to personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes recommended PPE based on general safety guidelines for handling amines.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | It is essential to wear appropriate PPE, including gloves.[1][2] |
| Eyes/Face | Safety goggles with side-shields or a full-face shield | Wear tightly fitting safety goggles.[3] |
| Body | Protective clothing or lab coat | Protective clothing is recommended when handling amines.[1][2] |
| Respiratory | Full-face respirator | A respirator may be necessary in poorly ventilated areas.[1][2] Use a full-face respirator if exposure limits are exceeded.[3] |
Step-by-Step Disposal Protocol for Amine Waste
The proper disposal of amine waste is crucial to minimize environmental impact and ensure the safety of personnel.[4] The following steps provide a general framework for the disposal of amine-containing waste.
1. Identification and Segregation:
-
Properly classify the type of amine waste.[4]
-
Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4]
2. Containerization:
-
Store waste in appropriate, compatible, and tightly sealed containers.[4]
-
Clearly label all containers with the contents and hazard warnings.[2][4]
3. Storage:
-
Store containers in a cool, dry, and well-ventilated area.[1][2][4]
-
Keep containers away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.[4]
4. Professional Disposal:
-
For large quantities or particularly hazardous amines, contact a licensed hazardous waste disposal company.[4]
-
Never dispose of amines down drains, in sewers, or into the environment, as they can be harmful to aquatic life.[4]
-
Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[4]
Emergency Procedures for Amine Exposure
In the event of accidental exposure to amines, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air.[3] |
| Skin Contact | Immediately take off contaminated clothing and wash the affected area with soap and water.[1][3] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[3] |
| Ingestion | Rinse the mouth with water.[3] |
Seek medical attention if symptoms persist or worsen.[1]
Logical Workflow for Amine Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of amine waste in a laboratory setting.
References
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